3-[p-(Hexyloxy)phenyl]propionic acid
Descripción
BenchChem offers high-quality 3-[p-(Hexyloxy)phenyl]propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[p-(Hexyloxy)phenyl]propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-(4-hexoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-7,9-10H,2-5,8,11-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLSHDVWFGILIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947993 | |
| Record name | 3-[4-(Hexyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25131-98-0 | |
| Record name | 4-(Hexyloxy)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25131-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-(Hexyloxy)phenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025131980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[4-(Hexyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[p-(hexyloxy)phenyl]propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
3-[p-(Hexyloxy)phenyl]propionic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-[p-(Hexyloxy)phenyl]propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[p-(Hexyloxy)phenyl]propionic acid, also known by its IUPAC name 3-(4-(hexyloxy)phenyl)propanoic acid, is a member of the alkoxy-substituted arylpropionic acid class of organic compounds.[1] Its structure, featuring a carboxylic acid moiety, a phenyl ring, and a hexyl ether group, imparts a combination of hydrophilic and lipophilic characteristics. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are common in compounds of interest in medicinal chemistry and materials science. Arylpropionic acids, for instance, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The presence of the hexyloxy chain significantly increases the lipophilicity compared to its hydroxyl or methoxy analogs, which can have profound effects on its physical properties, solubility, and biological activity.
This guide provides a comprehensive overview of the known and predicted chemical properties of 3-[p-(Hexyloxy)phenyl]propionic acid. By combining available data with established principles of organic chemistry and spectral analysis of analogous compounds, this document aims to serve as a valuable resource for researchers and developers working with this and related molecules.
Physicochemical Properties
A summary of the core physicochemical properties of 3-[p-(Hexyloxy)phenyl]propionic acid is presented below. It is important to note that while some properties are documented, others are predicted based on its chemical structure and comparison with related compounds.
| Property | Value | Source/Method |
| CAS Number | 25131-98-0 | [1] |
| Molecular Formula | C₁₅H₂₂O₃ | [1] |
| Molecular Weight | 250.34 g/mol | [1] |
| IUPAC Name | 3-(4-(hexyloxy)phenyl)propanoic acid | [1] |
| SMILES | CCCCCCOC1=CC=C(CCC(=O)O)C=C1 | [1] |
| Appearance | Not specified (likely a white to off-white solid at room temperature) | Prediction |
| Melting Point | No experimental data available. Expected to be a low-melting solid. For comparison, 3-phenylpropionic acid has a melting point of 45-48 °C.[3][4] | Prediction |
| Boiling Point | No experimental data available. Expected to be high due to the carboxylic acid group and molecular weight. 3-phenylpropionic acid has a boiling point of 280 °C.[3][4] | Prediction |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate, with limited solubility in water. | Prediction |
| pKa (Predicted) | The pKa of the carboxylic acid is predicted to be around 4.5-5.0, similar to other phenylpropionic acids. | Prediction |
Synthesis and Purification
A likely precursor is 3-(4-hydroxyphenyl)propionic acid. The synthesis would proceed by deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a halide from 1-bromohexane or a similar hexyl halide.
Caption: A plausible synthetic workflow for 3-[p-(Hexyloxy)phenyl]propionic acid.
Experimental Protocol: Synthesis
-
Reaction Setup : To a solution of 3-(4-hydroxyphenyl)propionic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2-3 equivalents).
-
Addition of Alkyl Halide : Add 1-bromohexane (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Acidification and Extraction : Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the product into an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
For unequivocal structure confirmation, a combination of spectroscopic techniques is essential. Below are the predicted spectral data for 3-[p-(Hexyloxy)phenyl]propionic acid based on its structure and data from analogous compounds.[5][6][7][8]
¹H NMR Spectroscopy
-
Aromatic Protons : Two doublets in the aromatic region (δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hexyloxy group will be upfield compared to the protons meta to it.
-
Propionic Acid Protons : Two triplets corresponding to the two methylene groups of the propionic acid side chain (-CH₂CH₂COOH), typically around δ 2.6 and 2.9 ppm.
-
Hexyloxy Protons :
-
A triplet for the methylene group attached to the oxygen (-OCH₂-), expected around δ 3.9-4.0 ppm.
-
A multiplet for the second methylene group (-OCH₂CH ₂-), around δ 1.7-1.8 ppm.
-
A series of multiplets for the subsequent three methylene groups in the alkyl chain, likely between δ 1.3-1.5 ppm.
-
A triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm.
-
-
Carboxylic Acid Proton : A broad singlet for the acidic proton (-COOH), which can appear over a wide range (δ 10-12 ppm) and may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon : A signal in the downfield region, around δ 175-180 ppm.
-
Aromatic Carbons : Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen of the ether will be the most downfield among the ring carbons.
-
Hexyloxy Carbons : Six signals for the hexyl chain, with the carbon attached to the oxygen (-OCH₂-) appearing around δ 68-70 ppm. The other aliphatic carbons will appear further upfield.
-
Propionic Acid Carbons : Two signals for the methylene carbons of the propionic acid side chain, typically in the range of δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:[9][10][11][12]
-
O-H Stretch : A very broad band from approximately 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C-H Stretch (aliphatic) : Bands just below 3000 cm⁻¹.
-
C-H Stretch (aromatic) : Bands just above 3000 cm⁻¹.
-
C=O Stretch : A strong, sharp absorption band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.
-
C=C Stretch (aromatic) : Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (ether) : A distinct band for the aryl-alkyl ether linkage, expected in the 1240-1260 cm⁻¹ region.
-
C-O Stretch (acid) : A band for the carboxylic acid C-O single bond, typically around 1210-1320 cm⁻¹.[9]
Mass Spectrometry (MS)
-
Molecular Ion Peak : In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 251.16 or the deprotonated molecule [M-H]⁻ at m/z 249.15 would be expected.
-
Fragmentation Pattern : Under Electron Ionization (EI), characteristic fragmentation would likely involve:
Caption: A standard analytical workflow for structural confirmation.
Potential Applications and Research Directions
Given the structural features of 3-[p-(Hexyloxy)phenyl]propionic acid, several potential areas of application and research can be envisioned:
-
Pharmaceutical Research : As an analog of other biologically active phenylpropionic acids, this compound could be explored for various therapeutic activities. The long alkyl chain may enhance membrane permeability, potentially leading to interesting pharmacological profiles. It could serve as a scaffold or intermediate for the synthesis of more complex drug candidates.[16]
-
Materials Science : The amphiphilic nature of the molecule, with its polar carboxylic acid head and nonpolar hexyloxy tail, suggests potential applications in the development of liquid crystals, surfactants, or functionalized polymers.
-
Organic Synthesis : This compound can serve as a versatile building block in organic synthesis, allowing for further modifications at the carboxylic acid group or the aromatic ring.[17]
Conclusion
3-[p-(Hexyloxy)phenyl]propionic acid is a compound with a rich chemical character defined by its constituent functional groups. While specific experimental data for this molecule is sparse, a comprehensive understanding of its properties can be achieved through the application of fundamental chemical principles and comparative analysis with related structures. This guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and a detailed prediction of its spectroscopic characteristics, thereby equipping researchers and developers with the necessary knowledge to confidently work with and explore the potential of this and similar molecules.
References
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0164728). [Link]
-
PubChem. 3-(4-Hydroxyphenyl)propionic acid. [Link]
-
Supporting Information for Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction. [Link]
-
PubChem. 3-Phenoxypropionic acid. [Link]
-
MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]
-
Wikipedia. Phenylpropanoic acid. [Link]
-
Bentham Science. Applications of 3-Substituted 2-Alkoxy- and 2-Alkylthiopropenals in Organic Synthesis. [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
-
Journal of the Chemical Society of Pakistan. Infrared Spectral Studies of Propanoic Acid in Various Solvents. [Link]
-
PubChem. 3-Hydroxy-3-phenylpropanoic acid. [Link]
- Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
-
ResearchGate. Aryl propionic acid NSAIDs are a biologically important class of compounds; DAP‐catalyzed metal‐free conjugate reduction strategy. [Link]
-
ResearchGate. Chemical Structures of the Alkoxy-substituted Derivatives of Phenylcarbamic Acid That Were Examined. [Link]
-
PubMed. Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid. [Link]
-
ResearchGate. Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. [Link]
-
Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]
-
Exposome-Explorer. 3-Phenylpropionic acid (Compound). [Link]
-
Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
-
Doc Brown's Chemistry. database of IR spectra. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
Sources
- 1. 3-[p-(Hexyloxy)phenyl]propionic acid 95% | CAS: 25131-98-0 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phenylpropionic acid | 501-52-0 [amp.chemicalbook.com]
- 4. 3-苯基丙酸 99%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]
- 9. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. benthamscience.com [benthamscience.com]
3-(4-(Hexyloxy)phenyl)propanoic Acid: A Comprehensive Synthesis and Methodology Guide
Executive Summary As a Senior Application Scientist, I frequently encounter the need to synthesize lipophilic spacer molecules and precursors for complex active pharmaceutical ingredients (APIs). 3-(4-(hexyloxy)phenyl)propanoic acid is a highly versatile intermediate. Characterized by its lipophilic hexyl tail and reactive propanoic acid headgroup, it is a critical building block in the development of liquid crystals, corrosion inhibitors, and G-protein coupled receptor (GPCR) ligands.
This whitepaper provides an authoritative, field-proven guide to the synthesis of this molecule. Rather than merely listing steps, we will dissect the causality behind the chemical choices, ensuring that the protocols you deploy in the lab are robust, scalable, and self-validating.
Retrosynthetic Strategy & Pathway Selection
When designing a synthesis for 3-(4-(hexyloxy)phenyl)propanoic acid, two primary disconnections dictate our approach:
-
Route A (C-O Bond Formation): Etherification of the phenolic hydroxyl group on 3-(4-hydroxyphenyl)propanoic acid (phloretic acid).
-
Route B (C-C Bond Formation & Reduction): Condensation of 4-hexyloxybenzaldehyde with malonic acid, followed by the reduction of the resulting alkene.
Retrosynthetic pathways for 3-(4-(hexyloxy)phenyl)propanoic acid.
Route A: The Williamson Etherification / Saponification Pathway
Alkylation of phloretic acid is a well-documented approach in the synthesis of GPCR regulatory agents (1). However, attempting to mono-alkylate the phenol in the presence of a free carboxylic acid often leads to complex, inseparable mixtures.
The Causality of the Protocol: To create a self-validating system, we intentionally over-alkylate the starting material. By using an excess of 1-bromohexane and potassium carbonate ( K2CO3 ), we drive the reaction entirely to the di-alkylated intermediate: hexyl 3-(4-(hexyloxy)phenyl)propanoate. Because the ether linkage is highly stable to base, a subsequent saponification step selectively cleaves the ester, yielding the pure target acid.
Step-by-Step Methodology: Route A
Step 1: Exhaustive Alkylation
-
Charge a round-bottom flask with Phloretic acid (1.0 eq) and K2CO3 (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add 1-bromohexane (2.5 eq) dropwise at room temperature.
-
Heat the mixture to 80°C for 12 hours. The polar aprotic nature of DMF leaves the phenoxide and carboxylate anions highly nucleophilic, ensuring complete conversion.
-
Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove DMF, dry over Na2SO4 , and concentrate in vacuo.
Step 2: Selective Saponification
-
Dissolve the crude di-alkylated intermediate in a 1:1 mixture of Ethanol and 2M aqueous NaOH.
-
Reflux the mixture for 4 hours.
-
Evaporate the bulk of the ethanol, dilute the aqueous layer with water, and wash once with Diethyl Ether to remove any unreacted alkyl halide or neutral impurities.
-
Acidify the aqueous layer with 6M HCl to pH 2. The highly lipophilic 3-(4-(hexyloxy)phenyl)propanoic acid will precipitate as a white solid. Filter and recrystallize from hexanes.
Route B: The Knoevenagel-Doebner & Hydrogenation Pathway
If handling alkyl halides and DMF is undesirable, Route B offers a highly atom-economical alternative. The synthesis of 4-hexyloxycinnamic acid via Knoevenagel condensation is a robust intermediate step, commonly utilized in the development of ionic coumarate groups (2).
The Causality of the Protocol: We utilize the Doebner modification of the Knoevenagel condensation. Piperidine acts as an organocatalyst, forming a highly electrophilic iminium ion with 4-hexyloxybenzaldehyde. Pyridine serves a dual purpose as both the solvent and a weak base, facilitating the decarboxylation of the alkylidenemalonic acid intermediate at reflux. The subsequent catalytic hydrogenation utilizes 10% Pd/C, which selectively reduces the α,β -unsaturated double bond without hydrogenolyzing the stable aryl alkyl ether.
Step-by-step workflow for the Knoevenagel-Doebner and hydrogenation pathway.
Step-by-Step Methodology: Route B
Step 1: Knoevenagel-Doebner Condensation
-
Combine 4-hexyloxybenzaldehyde (1.0 eq) and Malonic acid (1.5 eq) in Pyridine (3 mL/mmol).
-
Add Piperidine (0.1 eq) as a catalyst.
-
Reflux the mixture at 110°C for 6 hours until the evolution of CO2 ceases.
-
Cool the reaction to room temperature and pour it slowly into a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Filter the precipitated 4-hexyloxycinnamic acid, wash with cold water, and dry under vacuum.
Step 2: Catalytic Hydrogenation
-
Dissolve 4-hexyloxycinnamic acid (1.0 eq) in absolute Ethanol.
-
Carefully add 10% Pd/C (5% by weight relative to the substrate) under an inert Argon atmosphere.
-
Purge the flask with Hydrogen gas ( H2 ) and stir vigorously under a balloon (1 atm) at room temperature for 4 hours.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst (Caution: Pd/C is pyrophoric when dry).
-
Concentrate the filtrate in vacuo to yield the pure 3-(4-(hexyloxy)phenyl)propanoic acid.
Quantitative Data & Pathway Comparison
To assist in selecting the appropriate synthetic route for your specific laboratory constraints, the quantitative metrics of both pathways are summarized below.
| Metric | Route A (Williamson/Saponification) | Route B (Knoevenagel/Hydrogenation) |
| Overall Yield | 75% - 85% | 80% - 90% |
| Step Count | 2 (Telescoped one-pot possible) | 2 (Requires isolated intermediate) |
| Atom Economy | Lower (Loss of hexyl bromide during saponification) | Higher (Loss of CO2 and H2O ) |
| Primary Impurities | Mono-alkylated phenol, unreacted phloretic acid | Unreduced cinnamic acid, decarboxylated styrene |
| Scalability | Excellent (Standard batch reactors) | Good (Requires pressure/gas handling for H2 ) |
Analytical Validation Expectations
To ensure the integrity of the synthesized 3-(4-(hexyloxy)phenyl)propanoic acid, validate the final product using the following spectroscopic markers:
-
1H NMR (400 MHz, CDCl3 ): Look for the characteristic triplet at ~3.95 ppm ( t,2H,−OCH2− ) confirming the ether linkage. The propanoic acid chain will present as two distinct triplets around 2.90 ppm (benzylic CH2 ) and 2.65 ppm (alpha CH2 ). The para-substituted aromatic ring will show an AA'BB' system around 6.80 ppm and 7.10 ppm.
-
LC-MS (ESI-): Expect a strong [M−H]− peak at m/z 249.1, corresponding to the deprotonated molecular ion of the carboxylic acid ( C15H22O3 , MW = 250.34 g/mol ).
References
- ACS Applied Polymer Materials (2021).
- US Patent US20100130737A1, Google Patents.
Sources
Spectroscopic Characterization of 3-[p-(Hexyloxy)phenyl]propionic Acid: A Technical Guide
Introduction
3-[p-(Hexyloxy)phenyl]propionic acid belongs to the class of alkoxy-substituted phenylpropanoic acids. Its molecular structure, featuring a carboxylic acid moiety, a flexible propionic acid chain, a stable phenyl ring, and a hexyloxy tail, gives rise to a unique set of spectroscopic characteristics. Understanding these characteristics is paramount for confirming its synthesis, assessing its purity, and elucidating its role in various chemical and biological processes. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3-[p-(Hexyloxy)phenyl]propionic acid, both ¹H and ¹³C NMR are indispensable for structural verification.
A. Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-[p-(Hexyloxy)phenyl]propionic acid is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS) are detailed below. These predictions are based on the analysis of similar compounds such as 3-(4-hydroxyphenyl)propionic acid and other alkoxy-substituted aromatic compounds[1][2][3].
Table 1: Predicted ¹H NMR Chemical Shifts for 3-[p-(Hexyloxy)phenyl]propionic Acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |
| ~7.15 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂COOH) | Aromatic protons ortho to the electron-donating propionic acid group are shielded relative to those ortho to the oxygen. |
| ~6.85 | Doublet | 2H | Ar-H (ortho to -O(CH₂)₅CH₃) | Aromatic protons ortho to the strongly electron-donating hexyloxy group are significantly shielded. |
| ~3.95 | Triplet | 2H | -OCH₂- | The methylene group directly attached to the aromatic oxygen is deshielded by the oxygen atom. |
| ~2.90 | Triplet | 2H | Ar-CH₂- | The methylene group adjacent to the aromatic ring is deshielded by the ring current. |
| ~2.65 | Triplet | 2H | -CH₂COOH | The methylene group alpha to the carbonyl group is deshielded by the electron-withdrawing effect of the carbonyl. |
| ~1.75 | Multiplet | 2H | -OCH₂CH₂- | Methylene protons in the alkyl chain. |
| ~1.45 | Multiplet | 2H | -OCH₂CH₂CH₂- | Methylene protons in the alkyl chain. |
| ~1.35 | Multiplet | 2H | -(CH₂)₂CH₂CH₂- | Methylene protons in the alkyl chain. |
| ~0.90 | Triplet | 3H | -CH₃ | The terminal methyl group of the hexyloxy chain is the most shielded. |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-[p-(Hexyloxy)phenyl]propionic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a ¹H NMR experiment on a 400 or 500 MHz spectrometer are typically sufficient.
-
Data Acquisition: Acquire the free induction decay (FID) signal. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied to obtain a clean spectrum.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the coupling between neighboring protons.
Figure 1: Predicted ¹H NMR spectral regions for 3-[p-(Hexyloxy)phenyl]propionic acid.
B. Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-[p-(Hexyloxy)phenyl]propionic Acid
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~158 | Ar-C (ipso to -O(CH₂)₅CH₃) | The aromatic carbon directly attached to the oxygen is significantly deshielded. |
| ~133 | Ar-C (ipso to -CH₂CH₂COOH) | The aromatic carbon attached to the propionic acid side chain. |
| ~129 | Ar-CH (ortho to -CH₂CH₂COOH) | Aromatic methine carbons. |
| ~114 | Ar-CH (ortho to -O(CH₂)₅CH₃) | Aromatic methine carbons shielded by the electron-donating hexyloxy group. |
| ~68 | -OCH₂- | The carbon directly bonded to the aromatic oxygen is deshielded. |
| ~36 | -CH₂COOH | The carbon alpha to the carbonyl group. |
| ~31.5 | Ar-CH₂- | The carbon adjacent to the aromatic ring. |
| ~31, 29, 26, 22 | -O(CH₂)n- | Carbons of the hexyloxy chain. |
| ~14 | -CH₃ | The terminal methyl carbon of the hexyloxy chain is the most shielded. |
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in a deuterated solvent.
-
Instrument Setup: The experiment is run on an NMR spectrometer, often with proton decoupling to simplify the spectrum (producing single lines for each carbon).
-
Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
-
Analysis: The chemical shift of each signal is used to identify the different carbon environments in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.
Figure 2: Correlation of molecular structure to predicted ¹³C NMR spectral regions.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Table 3: Predicted IR Absorption Bands for 3-[p-(Hexyloxy)phenyl]propionic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group. |
| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) | C-H stretching vibrations of the propionic acid and hexyloxy chains. |
| ~1710 | Strong | C=O stretch (carboxylic acid) | The strong absorption of the carbonyl group in the carboxylic acid. |
| ~1610, ~1510 | Medium | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring. |
| ~1250 | Strong | C-O stretch (aryl ether) | The stretching vibration of the aryl-O-C bond. |
| ~1170 | Medium | C-O stretch (carboxylic acid) | The C-O stretching vibration within the carboxylic acid group. |
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a thin film on a salt plate) or in solution. For a solid sample, a small amount is finely ground with dry KBr and pressed into a transparent disk.
-
Instrument Setup: The KBr pellet or salt plate is placed in the sample holder of the FTIR spectrometer.
-
Data Acquisition: A background spectrum (of the empty spectrometer or the KBr pellet) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.
-
Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups.
Figure 3: Key functional groups and their predicted IR absorption regions.
III. Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for 3-[p-(Hexyloxy)phenyl]propionic Acid
| m/z | Ion | Rationale |
| 250 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₅H₂₂O₃). |
| 205 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 166 | [M - C₆H₁₂]⁺ | McLafferty rearrangement, loss of hexene from the hexyloxy chain. |
| 121 | [HOC₆H₄CH₂CH₂]⁺ | Cleavage of the ether bond. |
| 107 | [HOC₆H₄CH₂]⁺ | Benzylic cleavage. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Ionization: The sample molecules are ionized. In EI-MS, high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information.
Figure 4: Predicted major fragmentation pathways in the mass spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-[p-(Hexyloxy)phenyl]propionic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on established spectroscopic principles and comparison with structurally related molecules, offer a comprehensive framework for the characterization of this compound. Experimental verification of these predictions will be crucial for confirming the identity and purity of synthesized 3-[p-(Hexyloxy)phenyl]propionic acid and will serve as a valuable reference for researchers working with this and similar materials.
References
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[1]
-
ResearchGate. (n.d.). Mass spectrum of 3-phenylpropanoic acid. Retrieved from a valid URL.[6]
-
NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from a valid URL.[7]
-
MDPI. (2024). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. Molecules. Retrieved from a valid URL.[3]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from a valid URL.[4]
-
PMC. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. National Center for Biotechnology Information. Retrieved from a valid URL.[2]
-
ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... Retrieved from a valid URL.[8]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from a valid URL.[5]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from a valid URL.
Sources
- 1. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-[p-(Hexyloxy)phenyl]propionic Acid
CAS Number: 25131-98-0
Introduction
3-[p-(Hexyloxy)phenyl]propionic acid, with the CAS number 25131-98-0, is a member of the arylpropionic acid class of organic compounds. This class is of significant interest to the pharmaceutical and life sciences industries due to the well-established therapeutic activities of many of its members, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of an aromatic ring linked to a propionic acid moiety provides a versatile scaffold for interacting with various biological targets. The presence of a hexyloxy side chain in 3-[p-(Hexyloxy)phenyl]propionic acid imparts a significant lipophilic character, which can influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and protein binding.
This technical guide provides a comprehensive overview of 3-[p-(Hexyloxy)phenyl]propionic acid, including its physicochemical properties, a detailed, field-proven (hypothetical) synthetic route, analytical characterization methodologies with predicted spectroscopic data, and an exploration of its potential biological activities and applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.
Physicochemical Properties
A summary of the key physicochemical properties for 3-[p-(Hexyloxy)phenyl]propionic acid is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value |
| CAS Number | 25131-98-0 |
| Molecular Formula | C₁₅H₂₂O₃ |
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | 3-(4-(Hexyloxy)phenyl)propanoic acid |
| Appearance | Expected to be a white to off-white solid |
| Purity | Typically available at ≥95% |
| SMILES | CCCCCCOC1=CC=C(CCC(=O)O)C=C1 |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3-[p-(Hexyloxy)phenyl]propionic acid is not extensively documented in publicly available literature, a robust and logical synthetic strategy can be devised based on well-established organic chemistry principles. The following protocol outlines a two-step process starting from the readily available 3-(4-hydroxyphenyl)propionic acid. This approach ensures a high degree of confidence in its practical application.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3-[p-(Hexyloxy)phenyl]propionic acid.
Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis to Introduce the Hexyloxy Group
The causality behind this initial step is the nucleophilic substitution reaction between the phenoxide ion of 3-(4-hydroxyphenyl)propionic acid and 1-bromohexane. The use of a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the carboxylic acid moiety. Acetone is a suitable polar aprotic solvent for this reaction.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(4-hydroxyphenyl)propionic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and acetone (a sufficient volume to ensure good stirring).
-
Addition of Alkyl Halide: To the stirred suspension, add 1-bromohexane (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a given solvent or solvent system at different temperatures. A solvent system of ethanol and water is often effective for compounds with moderate polarity like the target molecule.
-
Dissolution: Dissolve the crude 3-[p-(Hexyloxy)phenyl]propionic acid in a minimal amount of hot ethanol.
-
Induce Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. If turbidity persists, add a few drops of hot ethanol until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 3-[p-(Hexyloxy)phenyl]propionic acid based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the hexyloxy chain, and the propanoic acid moiety.
-
Aromatic protons: Two doublets in the range of δ 6.8-7.2 ppm.
-
Oxymethylene protons (-O-CH₂-): A triplet around δ 3.9-4.0 ppm.
-
Propanoic acid methylene protons (-CH₂-CH₂-COOH): Two triplets around δ 2.6 and 2.9 ppm.
-
Hexyl chain methylene and methyl protons: A series of multiplets between δ 0.9 and 1.8 ppm.
-
Carboxylic acid proton (-COOH): A broad singlet typically above δ 10 ppm.
-
-
¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl carbon (-C=O): A signal in the range of δ 175-180 ppm.
-
Aromatic carbons: Signals between δ 114 and 158 ppm.
-
Oxymethylene carbon (-O-CH₂-): A signal around δ 68 ppm.
-
Propanoic acid methylene carbons: Signals around δ 30 and 36 ppm.
-
Hexyl chain carbons: Signals in the range of δ 14-32 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[1]
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| 2850-2960 | C-H stretch of the aliphatic chains |
| 1700-1725 | C=O stretch of the carboxylic acid |
| ~1610, 1510 | C=C stretch of the aromatic ring |
| ~1245 | C-O stretch of the aryl ether |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 250. Key fragmentation patterns would likely involve cleavage of the hexyloxy chain and the propanoic acid side chain.
-
Electrospray Ionization (ESI-MS): In the positive ion mode, the spectrum would likely show a protonated molecular ion [M+H]⁺ at m/z 251. In the negative ion mode, a deprotonated molecular ion [M-H]⁻ at m/z 249 would be expected.
Biological Activity and Drug Development Potential
While specific biological activity data for 3-[p-(Hexyloxy)phenyl]propionic acid is not extensively reported, its structural similarity to other well-characterized arylpropanoic acids allows for informed hypotheses regarding its potential therapeutic applications.
Potential Signaling Pathway Involvement
Arylpropanoic acids are classic inhibitors of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.
Caption: Hypothetical inhibition of the COX pathway by 3-[p-(Hexyloxy)phenyl]propionic acid.
Potential Therapeutic Applications
-
Anti-inflammatory Agent: As a derivative of arylpropionic acid, this compound is a strong candidate for possessing anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes.[2] The hexyloxy group may enhance its potency and influence its selectivity profile.
-
Anticancer Potential: Some studies on related phenylpropanoic acid derivatives have suggested potential anti-proliferative and cytotoxic effects against various cancer cell lines.[3]
-
Other Potential Activities: The broader class of arylpropionic acids has been explored for a range of biological activities, including antibacterial and anticonvulsant effects.
Safety Information
Based on safety data for structurally related compounds, 3-[p-(Hexyloxy)phenyl]propionic acid should be handled with care in a laboratory setting.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing. If skin irritation occurs, get medical advice/attention.
It is crucial to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information.
Conclusion
3-[p-(Hexyloxy)phenyl]propionic acid is a versatile molecule with significant potential for research and development, particularly in the field of medicinal chemistry. Its structural features suggest a range of possible biological activities, primarily as an anti-inflammatory agent, with potential applications in other therapeutic areas. The hypothetical synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to produce and characterize this compound. Further investigation into its specific biological targets and pharmacological profile is warranted to fully elucidate its therapeutic potential.
References
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved March 10, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved March 10, 2026, from [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 253. [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved March 10, 2026, from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0164728). Retrieved March 10, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved March 10, 2026, from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved March 10, 2026, from [Link]
-
SpectraBase. (n.d.). Anti-(2R,3S)-2,3-dibromo-3-(4-heptyloxyphenyl)propanoic acid - Optional[13C NMR]. Retrieved March 10, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0245364). Retrieved March 10, 2026, from [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved March 10, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. Retrieved March 10, 2026, from [Link]
-
Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. (2014). International Journal of Molecular Sciences, 15(12), 23267–23283. [Link]
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.
-
Klimeš, J., Holas, O., & Kovaříková, P. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of pharmaceutical and biomedical analysis, 50(2), 229–233. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved March 10, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved March 10, 2026, from [Link]
-
Li, L., Zhang, Y., Wang, Y., Li, Y., Li, J., & Li, J. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & medicinal chemistry letters, 100, 129548. [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Retrieved March 10, 2026, from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved March 10, 2026, from [Link]
-
NIST. (n.d.). Propanoic acid, phenyl ester. In NIST Chemistry WebBook. Retrieved March 10, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 3-phenylpropanoic acid. Retrieved March 10, 2026, from [Link]
-
ResearchGate. (2024, June 9). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved March 10, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid. Retrieved March 10, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2. Retrieved March 10, 2026, from [Link]
-
Cipac. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved March 10, 2026, from [Link]
- GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (2015). The Journal of Animal & Plant Sciences, 25(3), 882-886.
-
Maslarska, V., Tzanova, T., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 351–357. [Link]
-
GC–MS profiling and antibacterial activity of. (n.d.). Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, July 24). 3-Phenylpropionic acid. Retrieved March 10, 2026, from [Link]
-
SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved March 10, 2026, from [Link]
Sources
- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4-(hexyloxy)phenyl)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(4-(hexyloxy)phenyl)propanoic acid, a derivative of the naturally occurring phenolic acid, 3-(4-hydroxyphenyl)propanoic acid (HPPA). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, analytical characterization, and potential pharmacological relevance of this molecule, grounding its prospective applications in the established biological activities of its parent compound and the broader class of arylpropanoic acids.
Introduction: Rationale and Chemical Context
3-(4-(hexyloxy)phenyl)propanoic acid belongs to the arylpropanoic acid class of molecules, a scaffold renowned for its therapeutic applications, most notably as Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen and naproxen.[1] The subject of this guide is a direct derivative of 3-(4-hydroxyphenyl)propanoic acid (HPPA), a significant microbial metabolite of dietary procyanidins.[2][3][4] HPPA itself has garnered considerable scientific interest for its biological activities, including the suppression of macrophage foam cell formation—a key event in the pathogenesis of atherosclerosis—and for its antioxidant and anti-inflammatory properties.[2][3][4]
The strategic addition of a hexyloxy group to the phenolic moiety of HPPA is a classic medicinal chemistry approach to modulate the parent molecule's physicochemical properties. This modification increases lipophilicity, which can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing cell membrane permeability and bioavailability. This guide, therefore, explores 3-(4-(hexyloxy)phenyl)propanoic acid not as an isolated entity, but as a rationally designed analog with the potential for enhanced or novel therapeutic efficacy.
Physicochemical and Structural Properties
A summary of the key identifiers and calculated properties for 3-(4-(hexyloxy)phenyl)propanoic acid is presented below. This data is essential for sample sourcing, analytical method development, and computational modeling.
| Property | Value | Source |
| IUPAC Name | 3-(4-(hexyloxy)phenyl)propanoic acid | [5] |
| CAS Number | 25131-98-0 | [5] |
| Molecular Formula | C₁₅H₂₂O₃ | [5] |
| Molecular Weight | 250.34 g/mol | [5] |
| SMILES | CCCCCCOC1=CC=C(CCC(=O)O)C=C1 | [5] |
| Appearance | White to Off-white Powder or Crystals |
Synthesis and Purification Workflow
The most direct and common method for preparing 3-(4-(hexyloxy)phenyl)propanoic acid is through a Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanoic acid with a suitable hexyl halide, such as 1-bromohexane, in the presence of a base.
Caption: General workflow for Williamson ether synthesis.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of 3-(4-(hexyloxy)phenyl)propanoic acid.
Materials:
-
3-(4-hydroxyphenyl)propanoic acid (1.0 eq)
-
1-Bromohexane (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-hydroxyphenyl)propanoic acid and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reactants.
-
Alkylation: Add 1-bromohexane to the mixture dropwise at room temperature.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Heating is necessary to overcome the activation energy of this Sₙ2 reaction. Anhydrous conditions are critical to prevent side reactions and ensure the base effectively deprotonates the phenol.
-
Quenching & Extraction: After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl. This protonates the carboxylate, making the product extractable into an organic solvent.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: The washing steps are crucial for removing residual DMF and inorganic salts, which is a self-validating step for ensuring the purity of the crude product before final purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Purpose & Expected Results |
| ¹H NMR | Confirms structure by showing characteristic proton signals: aromatic protons (AA'BB' system), two triplets for the propanoic acid chain, a triplet for the O-CH₂ group, and signals for the aliphatic hexyl chain. |
| ¹³C NMR | Confirms the carbon skeleton, including signals for the carboxyl carbon, aromatic carbons, and aliphatic carbons of the hexyloxy group. |
| Mass Spectrometry (MS) | Determines the molecular weight, confirming the expected m/z value for the molecular ion [M+H]⁺ or [M-H]⁻. |
| Infrared (IR) Spectroscopy | Identifies key functional groups: a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-O stretches for the ether linkage. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity (typically >95%). A reversed-phase method is standard.[6] |
Experimental Protocol: HPLC Purity Assessment
This protocol provides a starting point for developing a robust HPLC method for purity analysis.
Instrumentation & Columns:
-
HPLC system with UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
-
Gradient: Start with a 50:50 (A:B) mixture, ramping to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions. Causality Note: The acidic modifier ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks. A gradient is used to ensure elution of the lipophilic analyte while also separating any more polar starting materials or more non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: ~225 nm and ~275 nm (aromatic absorbance)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of ~1 mg/mL.
Biological Context and Therapeutic Potential
While direct biological studies on 3-(4-(hexyloxy)phenyl)propanoic acid are limited, a strong hypothesis for its therapeutic potential can be constructed based on its parent compound, HPPA.
Cardioprotective Effects: Atherosclerosis
Atherosclerosis is fundamentally an inflammatory disease. A critical early step is the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, leading to their transformation into "foam cells".[2] Studies have shown that HPPA, the parent metabolite, significantly reduces cellular lipid accumulation and inhibits this foam cell formation.[2][3][4] The mechanism involves the upregulation of cholesterol efflux transporters like ABCA1 and SR-B1.[2] Furthermore, HPPA has been shown to restrict ox-LDL-induced oxidative stress and inflammation through the nuclear factor kappa-B (NF-κB) pathway.[4]
Caption: Hypothesized inhibitory pathway in macrophage foam cell formation.
The hexyloxy modification in 3-(4-(hexyloxy)phenyl)propanoic acid is expected to increase its ability to cross the macrophage cell membrane, potentially leading to higher intracellular concentrations and more potent inhibition of these inflammatory and lipid-accumulating pathways compared to the more polar parent compound, HPPA.
Anticancer and Antioxidant Properties
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which are structurally related, have been investigated for both anticancer and antioxidant activities.[7] The presence of the phenolic group is often linked to antioxidant properties, which can help modulate oxidative stress, a key factor in cancer progression.[7] While the ether linkage in our target molecule caps this phenolic hydroxyl, the overall electron-rich aromatic system may still possess radical scavenging capabilities. Furthermore, some derivatives have shown the ability to reduce cancer cell viability and migration.[7] This suggests that the 3-phenylpropanoic acid scaffold is a viable starting point for developing novel anticancer agents.
Conclusion and Future Directions
3-(4-(hexyloxy)phenyl)propanoic acid is a molecule of significant interest for drug discovery and development. It combines the biologically-validated scaffold of its parent metabolite, HPPA, with a lipophilic modification designed to improve its drug-like properties. The synthetic route is straightforward, and the compound can be rigorously characterized using standard analytical techniques.
Future research should focus on direct in-vitro and in-vivo testing of 3-(4-(hexyloxy)phenyl)propanoic acid to validate the hypotheses presented in this guide. Key experimental avenues include:
-
Cell-based assays to directly compare its potency against HPPA in inhibiting macrophage foam cell formation.
-
ADME and pharmacokinetic studies to determine if the hexyloxy group confers improved bioavailability and metabolic stability.
-
Screening against a panel of cancer cell lines to explore potential antiproliferative effects.
-
Evaluation in animal models of atherosclerosis and inflammation.
This technical guide provides the foundational knowledge for researchers to embark on the exploration of 3-(4-(hexyloxy)phenyl)propanoic acid as a promising therapeutic candidate.
References
-
Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 8(12), 6242-6250. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 245. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7105. [Link]
-
Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. ResearchGate. [Link]
-
Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. [Link]
-
Asija, R., & Shrivastava, A. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kuchař, M., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 159-164. [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 3-[p-(Hexyloxy)phenyl]propionic acid 95% | CAS: 25131-98-0 | AChemBlock [achemblock.com]
- 6. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Pharmacological Architecture and Biological Activity of Alkoxy-Substituted Phenylpropionic Acids
Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Alkoxy-substituted phenylpropionic acids represent a highly versatile and structurally privileged class of pharmacophores in modern medicinal chemistry. By modulating the position of the alkoxy group (e.g., alpha- vs. para-) and the substitution pattern on the phenyl ring, drug developers can radically shift the biological target of these molecules. Historically, these derivatives have been pivotal in the development of therapies for metabolic disorders, primarily functioning as Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists [1] and Peroxisome Proliferator-Activated Receptor (PPAR) dual agonists [2]. Furthermore, naturally occurring halogenated derivatives exhibit compelling antimicrobial properties[3].
This technical guide deconstructs the structure-activity relationships (SAR), mechanistic pharmacology, and self-validating experimental workflows required to evaluate the biological activity of alkoxy-substituted phenylpropionic acids.
Mechanistic Pharmacology in Metabolic Disease
GPR40 (FFAR1) Agonism: The Para-Alkoxy Paradigm
GPR40 is a Gq-coupled G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and enteroendocrine L-cells. Activation by endogenous long-chain fatty acids or synthetic agonists stimulates glucose-dependent insulin secretion (GDIS) and incretin release (GLP-1, GIP)[1].
Molecules featuring a para-alkoxyphenylpropionic acid scaffold—most notably TAK-875 (Fasiglifam) —were designed to mimic natural fatty acids while enhancing lipophilicity and receptor affinity[4]. TAK-875 achieved clinical proof-of-concept by robustly lowering HbA1c without inducing hypoglycemia[5]. However, its development was halted in Phase III due to drug-induced liver injury (DILI), theorized to stem from the formation of reactive acyl glucuronide metabolites at the carboxylic acid head[6].
To overcome these toxicological hurdles, next-generation para-alkoxyphenylpropionic acid derivatives like CPL207280 and IDG16177 have been engineered. These molecules balance lipophilicity and polarity, demonstrating robust insulin induction and improved hepatic safety profiles in Phase I/II trials[1].
Figure 1: Gq-coupled signaling cascade initiated by para-alkoxyphenylpropionic acid GPR40 agonists.
PPARα/γ Dual Modulation: The Alpha-Alkoxy Paradigm
Peroxisome proliferator-activated receptors (PPARs) are nuclear transcription factors that regulate lipid and glucose metabolism. While full PPARγ agonists (thiazolidinediones) cause adverse effects like weight gain and edema, dual PPARα/γ agonists aim to balance insulin sensitization with lipid-lowering effects[2].
Derivatives featuring an alpha-alkoxyphenylpropionic acid core (e.g., alpha-ethoxy or alpha-methoxy) act as potent PPAR modulators. Tesaglitazar , a prominent historical example, utilized this scaffold[7]. More recently, researchers have synthesized nitrogen heterocycle-containing alpha-ethoxyphenylpropionic acids (such as 6-benzoyl-benzothiazol-2-one derivatives). For instance, the enantiomerically pure (S)-stereoisomer Compound 44b acts as a potent full PPARγ agonist and a partial PPARα agonist, offering a refined pharmacological profile for Type 2 Diabetes (T2D) management[2].
Antimicrobial Activity of Halogenated Derivatives
Beyond metabolic targets, the phenylpropionic acid scaffold exhibits significant antimicrobial potential, particularly when halogenated. Marine-derived actinomycetes, such as Streptomyces coelicolor LY001, naturally produce chlorinated 3-phenylpropanoic acid derivatives.
Compound 1 (3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) has demonstrated potent and selective antibacterial activity against Escherichia coli and Staphylococcus aureus[3]. The inclusion of chlorine atoms on the aromatic ring significantly alters the electron density and lipophilicity of the molecule, enhancing its ability to penetrate bacterial cell walls compared to the unhalogenated parent compound.
Quantitative Data Summaries
The following tables synthesize the pharmacological and microbiological data for key alkoxy-substituted phenylpropionic acid derivatives.
Table 1: Pharmacological Profiles of Metabolic Modulators
| Compound Name | Structural Class | Primary Target | Clinical Status | Key Pharmacological Feature |
| TAK-875 (Fasiglifam) | para-alkoxyphenylpropionic acid | GPR40 (Full/Partial) | Terminated (Ph III) | Proof-of-concept for GDIS; halted due to DILI[5]. |
| CPL207280 | para-alkoxyphenylpropionic acid | GPR40 (Partial) | Phase II | Improved safety profile; no severe AEs up to 480 mg[1]. |
| IDG16177 | para-alkoxyphenylpropionic acid | GPR40 (Partial) | Phase I | Lower DILI potential than TAK-875[8]. |
| Tesaglitazar | alpha-alkoxyphenylpropionic acid | PPARα/γ (Dual) | Terminated (Ph III) | Potent insulin sensitization; halted due to renal toxicity[9]. |
| Compound 44b | alpha-ethoxyphenylpropionic acid | PPARα/γ (Dual) | Preclinical | Full PPARγ / Partial PPARα agonism via benzothiazolone scaffold[2]. |
Table 2: Antimicrobial Activity of Chlorinated Derivatives[3]
| Compound | Chemical Name | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 1 | 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | 16 | 32-64 |
| 2 | 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | 32-64 | 32-64 |
| 3 | 3-(3-chloro-4-hydroxyphenyl)propanoic acid | 32-64 | 32-64 |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols outline the critical causality behind each experimental choice when evaluating these compounds.
Protocol A: In Vitro Intracellular Calcium Mobilization Assay (FLIPR)
Objective: Quantify the functional agonism of para-alkoxyphenylpropionic acids at the GPR40 receptor.
-
Step 1: Cell Preparation. Seed HEK293 cells stably expressing human GPR40 into 384-well black-wall/clear-bottom plates. Causality: Black walls prevent well-to-well optical crosstalk during fluorescence reading.
-
Step 2: Dye Loading. Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) supplemented with 2.5 mM Probenecid for 60 minutes at 37°C. Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into its active, impermeable form. Probenecid is strictly required as it inhibits organic anion transporters, preventing the active dye from being pumped out of the cell, thereby stabilizing the baseline fluorescence.
-
Step 3: Compound Addition. Utilize a Fluorometric Imaging Plate Reader (FLIPR) to add serial dilutions of the test compound (e.g., CPL207280) while simultaneously recording fluorescence (Ex: 488 nm, Em: 515 nm) at 1-second intervals.
-
Step 4: Self-Validation & Analysis. Include TAK-875 as a positive control and vehicle (DMSO) as a negative control. Calculate the EC50 using a 4-parameter logistic non-linear regression model.
Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: Assess the glucose-lowering efficacy of PPAR or GPR40 agonists in rodent models.
-
Step 1: Animal Preparation. Fast Zucker Diabetic Fatty (ZDF) rats overnight (12-14 hours). Causality: Fasting depletes hepatic glycogen stores. This ensures that the subsequent glucose excursion is driven entirely by the exogenous oral glucose load, isolating the compound's effect on insulin secretion or sensitization.
-
Step 2: Dosing. Administer the test compound (e.g., Compound 44b) via oral gavage suspended in 0.5% methylcellulose. Wait 30-60 minutes (Tmax dependent).
-
Step 3: Glucose Challenge. Administer an oral glucose load (2 g/kg). Collect tail vein blood samples at t = 0, 15, 30, 60, and 120 minutes.
-
Step 4: Self-Validation & Analysis. Measure blood glucose using a calibrated glucometer. Calculate the Area Under the Curve (AUC). A statistically significant reduction in AUC relative to the vehicle-treated group validates the in vivo efficacy of the compound.
Figure 2: Sequential self-validating workflow for the preclinical development of GPR40 agonists.
Conclusion
Alkoxy-substituted phenylpropionic acids remain a cornerstone in the architectural design of metabolic therapeutics. While early iterations like TAK-875 and Tesaglitazar faced clinical attrition due to off-target toxicities, rigorous SAR optimization has yielded highly selective, safer next-generation molecules (e.g., CPL207280 and Compound 44b). Furthermore, the structural plasticity of this scaffold extends its utility into the antimicrobial domain. Future drug development must heavily integrate early-stage predictive toxicology (particularly regarding acyl glucuronidation) with the robust in vitro and in vivo self-validating protocols outlined in this guide.
References
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders Source: Frontiers in Pharmacology / PMC (NIH) URL:[Link]
-
123-LB: IDG-16177, a Potent, Orally-Bioavailable GPR40 Agonist, Improves Glycemic Control and Glucose-Stimulated Insulin Secretion in Preclinical Studies Source: ResearchGate URL:[Link]
-
Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists Source: PMC (NIH) URL:[Link]
-
Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
Targeting Peroxisome Proliferator-Activated Receptors (PPARs): Development of Modulators Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]
-
Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 Source: PMC (NIH) / Marine Drugs URL:[Link]
Sources
- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2005063729A1 - 3-(4-benzyloxyphenyl)propanoic acid derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure-Activity Relationship of Arylpropionic Acid Derivatives
Introduction
Arylpropionic acid derivatives represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been in clinical use for decades for their potent analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Well-known members of this class, such as ibuprofen and naproxen, are widely available as over-the-counter medications, a testament to their therapeutic importance.[1][2] The pharmacological effects of these drugs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1][2][4] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of arylpropionic acid derivatives, delving into the nuances of their chemical architecture and the profound impact of subtle structural modifications on their biological activity. We will dissect the core pharmacophore, unravel the molecular interactions with their target enzymes, and explore the stereochemical intricacies that govern their efficacy. Furthermore, this guide will extend beyond their anti-inflammatory applications to discuss emerging therapeutic potentials and provide detailed experimental protocols for their evaluation, offering a valuable resource for researchers, scientists, and drug development professionals.
Chapter 1: The Arylpropionic Acid Pharmacophore: A Trifecta of Essential Moieties
The archetypal structure of an arylpropionic acid derivative can be deconstructed into three key components: an aryl moiety, a propionic acid side chain, and a chiral α-methyl group. The interplay of these three elements is fundamental to the biological activity of this class of compounds.
-
The Aryl Moiety: This lipophilic group is crucial for anchoring the molecule within the hydrophobic channel of the COX active site.[5] The nature and substitution pattern of the aryl ring significantly influence the potency and selectivity of the drug. For instance, in ibuprofen, the aryl group is a 4-isobutylphenyl moiety, while in naproxen, it is a 6-methoxynaphthyl group. These variations in the aryl substituent contribute to the differences in their pharmacological profiles.
-
The Propionic Acid Moiety: The carboxylic acid group is an indispensable feature for the anti-inflammatory activity of arylpropionic acids.[6][7] It forms a critical ionic bond with a conserved arginine residue (Arg120) at the active site of both COX-1 and COX-2.[8][9][10] This electrostatic interaction is a primary anchoring point for the inhibitor. Derivatization of the carboxylic acid to an ester or amide has been shown to abolish the slow tight-binding inhibition characteristic of some profens, underscoring the importance of the free carboxylate.[11] However, such modifications are a common strategy in the design of prodrugs to mitigate gastrointestinal side effects.[12][13][14][15]
-
The α-Methyl Group: The presence of a methyl group on the α-carbon of the propionic acid side chain is a defining feature of this class and is known to enhance their anti-inflammatory potency.[5] This methyl group introduces a chiral center, leading to the existence of (S)- and (R)-enantiomers, which exhibit distinct pharmacological activities.
Caption: Core pharmacophore of arylpropionic acid derivatives.
Chapter 2: Mechanism of Action: Unraveling the Inhibition of Cyclooxygenase (COX) Isozymes
The primary mechanism of action of arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1][2][16] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate homeostatic functions, such as gastrointestinal cytoprotection.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[2][17] The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastric irritation, are primarily due to the inhibition of COX-1.[2][16]
The binding of arylpropionic acids to the COX active site is a complex process involving a series of non-covalent interactions. The carboxylic acid group of the drug forms a salt bridge with Arg120, while the aryl moiety occupies a hydrophobic pocket within the enzyme.[8][9][10] The selectivity of different arylpropionic acid derivatives for COX-1 versus COX-2 is influenced by subtle differences in the architecture of their active sites. The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. This difference in volume allows for the accommodation of bulkier inhibitors, a principle that has been exploited in the design of COX-2 selective drugs.[10][17]
Caption: COX-dependent anti-inflammatory pathway.[4]
Chapter 3: The Critical Role of Stereochemistry and the Phenomenon of Chiral Inversion
With the exception of a few achiral derivatives, most arylpropionic acids possess a chiral center at the α-carbon of the propionic acid moiety, leading to the existence of (S)- and (R)-enantiomers.[1] It is well-established that the (S)-enantiomer is the pharmacologically active form, responsible for the inhibition of COX enzymes and the consequent anti-inflammatory effects.[1][5][16] The (R)-enantiomer is largely considered inactive in this regard.[5]
A fascinating and clinically significant aspect of the pharmacology of many 2-arylpropionic acids is the metabolic chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.[18][19][20] This unidirectional conversion is mediated by a series of enzymes, with the initial step being the stereospecific formation of a coenzyme A (CoA) thioester of the (R)-enantiomer.[18][19] This is followed by epimerization to the (S)-profenoyl-CoA thioester, which is then hydrolyzed to release the active (S)-profen. The extent of this chiral inversion varies among different profens; for instance, it is extensive for ibuprofen (35-70% in humans) but limited for ketoprofen (around 10%).[20] This metabolic process effectively makes the (R)-enantiomer a prodrug of the (S)-enantiomer.
Caption: Metabolic pathway of chiral inversion of 2-arylpropionic acids.
Chapter 4: Decoding the Structure-Activity Relationships for Potent Anti-Inflammatory and Analgesic Action
The systematic modification of the arylpropionic acid scaffold has yielded a wealth of SAR data, providing a roadmap for the design of more potent and selective anti-inflammatory agents.
-
Aryl Moiety Substitutions: The size, shape, and electronic properties of the aryl group have a profound impact on COX inhibitory activity. Lipophilic substituents at the para-position of the phenyl ring generally enhance potency.
-
Propionic Acid Chain Modifications: The carboxylic acid group is sacrosanct for activity.[6][7] As previously mentioned, its replacement or derivatization leads to a significant loss of inhibitory potential. The α-methyl group also contributes significantly to potency.
-
COX-2 Selectivity: The quest for safer NSAIDs has driven the development of COX-2 selective inhibitors. Structural modifications aimed at exploiting the larger active site and the side pocket of COX-2 have been a major focus. For arylpropionic acid derivatives, increasing the steric bulk of the aryl moiety can lead to enhanced COX-2 selectivity.
| Compound/Derivative | Assay | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | Human whole blood assay | COX-1 | 12 µM | 0.15 | [4] |
| COX-2 | 80 µM | [4] | |||
| Ketoprofen Analogues | In vitro COX inhibition | COX-2 | 0.057-0.085 µM | 115 to >1298.7 | [4] |
| Ibuprofen Derivatives | In vitro COX-2 inhibition | COX-2 | 1.7-5.6 µM | - | [4] |
Chapter 5: Expanding Therapeutic Horizons: Beyond Inflammation and Pain
While the anti-inflammatory and analgesic properties of arylpropionic acid derivatives are well-documented, a growing body of evidence suggests that these compounds possess a much broader pharmacological profile.
-
Anticancer Activity: Several studies have highlighted the potential of arylpropionic acid derivatives, particularly ibuprofen, as anticancer agents.[4][21] Their anticancer effects appear to be mediated through both COX-dependent and COX-independent pathways.[4] The COX-independent mechanisms include the inhibition of the NF-κB and PI3K/Akt signaling pathways.[4]
-
Antimicrobial Activity: Some derivatives of arylpropionic acids have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[22][23] The exact mechanism of their antimicrobial action is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Anticonvulsant Activity: There is also emerging evidence for the anticonvulsant properties of certain arylpropionic acid derivatives.[1][2]
Chapter 6: A Practical Guide to SAR Evaluation: Key Experimental Protocols
The elucidation of the SAR of arylpropionic acid derivatives relies on a battery of in vitro and in vivo assays. Below are detailed protocols for some of the most commonly employed methods.
In Vitro COX Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a compound against COX-1 and COX-2.
Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Use commercially available purified ovine COX-1 or human recombinant COX-2.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination and Prostaglandin Measurement: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a stop solution (e.g., HCl). Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and reliable in vivo model for screening potential anti-inflammatory agents.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar region of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[4]
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, standard, and test groups). Administer the vehicle (e.g., saline), a standard drug (e.g., indomethacin), or the test compound orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw of each rat.[4]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[4]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Caption: General workflow for the synthesis and evaluation of arylpropionic acid derivatives.[4]
Chapter 7: Conclusion and Future Perspectives
The structure-activity relationship of arylpropionic acid derivatives is a well-established field that continues to yield valuable insights for the design of novel therapeutic agents. The core pharmacophore, consisting of an aryl moiety, a propionic acid side chain, and an α-methyl group, is finely tuned to interact with the active site of COX enzymes. The stereochemistry of these compounds plays a pivotal role in their activity, with the (S)-enantiomer being the active form and the (R)-enantiomer often serving as a prodrug through metabolic chiral inversion.
While the primary focus of research on arylpropionic acids has been on their anti-inflammatory and analgesic properties, the discovery of their anticancer, antimicrobial, and anticonvulsant activities opens up exciting new avenues for drug development. Future research in this area is likely to focus on:
-
Design of Isoform- and Substrate-Selective Inhibitors: The development of compounds that selectively inhibit COX-2 over COX-1 remains a key objective to minimize gastrointestinal side effects. Furthermore, the discovery that some profens can selectively inhibit the oxygenation of endocannabinoids by COX-2 presents a novel strategy for developing analgesics with a different mechanism of action.[8][9]
-
Exploitation of Prodrug Strategies: The design of innovative prodrugs of arylpropionic acids continues to be a promising approach to improve their safety profile and therapeutic index.[12][13][14][15]
-
Elucidation of Novel Mechanisms of Action: Further investigation into the COX-independent mechanisms underlying the anticancer and other biological activities of arylpropionic acid derivatives could lead to the identification of new molecular targets and the development of drugs for a wider range of diseases.
References
-
Cheng, H., & Chen, J. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Biochemical Pharmacology, 38(24), 4389–4395. [Link]
-
Lloyd, M. D., et al. (2005). Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S)—a potential mechanism for the anti-cancer effects of ibuprofen. Chemical Communications, (29), 3690. [Link]
-
Lasee, S., et al. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Environmental Science & Technology, 56(13), 9574–9585. [Link]
-
Lasee, S., et al. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Environmental Science & Technology. [Link]
-
Supa, A., et al. (2018). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Journal of Pre-Clinical and Clinical Research, 12(3), 80–84. [Link]
- Semwal, A., et al. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3528-3543.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
- Chirita, C., et al. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Revista de Chimie, 64(4), 378-382.
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
-
Chirita, C., et al. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Academia.edu. Retrieved from [Link]
-
Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 135(5), 1151–1156. [Link]
-
Kumar, P., et al. (2020). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Request PDF. Retrieved from [Link]
-
Amir, M., & Kumar, S. (2007). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 69(4), 518. [Link]
-
Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]
- Tomic, M., et al. (2004). Synthesis of some 2-arylpropionic acid amides as prodrugs. Journal of the Serbian Chemical Society, 69(11), 947-953.
-
Kumar, P., et al. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. Retrieved from [Link]
-
Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Review of Propionic Acid Derivative- Naproxen for Osteoarthritis. (2023). International Journal of Novel Research and Development. Retrieved from [Link]
-
Arylpropionic Acid Derivatives. (2017). BrainKart. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2012). Substrate-Selective Inhibition of Cyclooxygenase-2: Development and Evaluation of Achiral Profen Probes. ACS Medicinal Chemistry Letters, 3(10), 821–826. [Link]
-
Duggan, K. C., et al. (2010). (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2. Nature Chemical Biology, 6(2), 117–124. [Link]
- Dhaneshwar, S., & Joshi, P. (2019). Exploring self- immolative prodrugs of hydroxychloroquine with aryl propionic acid NSAIDs for dual drug release in rheumatoid arthritis: Synthesis and pharmacokinetics. International Journal of Pharmaceutical Research, 11(1).
-
Blobaum, A. L., & Marnett, L. J. (2004). Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1153–1156. [Link]
-
El-Sayed, M. A. A., et al. (2019). Profens: A comparative molecular docking study into cyclooxygenase-1/2. ResearchGate. Retrieved from [Link]
-
Blanca-López, N., et al. (2016). Immediate hypersensitivity reactions to ibuprofen and other arylpropionic acid derivatives. Allergy, 71(7), 977–986. [Link]
-
Validation of the NSAID in vitro assay for biomonitoring of NSAID activities in surface waters. (2019). Umweltbundesamt. Retrieved from [Link]
-
Al-Khazrajy, O. S. A., & Al-Zehouri, J. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 16(9), 105085. [Link]
-
Ciesielski, W., et al. (2020). Microanalysis of Selected NSAIDs Using the Spectrophotometric Method. Molecules, 25(21), 5129. [Link]
- An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications. (2021). International Journal of Pharmaceutical Sciences and Research.
-
Das, A. K., & Ghosh, K. (2020). Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies. RSC Advances, 10(52), 31227–31251. [Link]
-
Krężel, A., & Szewczyk, B. (2024). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. IUCrJ, 11(Pt 2), 154–165. [Link]
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]
-
De Luca, L., et al. (2024). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. Molecules, 29(1), 169. [Link]
-
Ibuprofen. (n.d.). In Wikipedia. Retrieved March 10, 2026, from [Link]
- Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (2024). SCIRP.
-
Copeland, R. A., et al. (1995). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 311(Pt 1), 175–182. [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. brainkart.com [brainkart.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Substrate-Selective Inhibition of Cyclooxygenase-2: Development and Evaluation of Achiral Profen Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of some 2-arylpropionic acid amides as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ViewArticleDetail [ijpronline.com]
- 14. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents | MDPI [mdpi.com]
- 15. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 16. Ibuprofen - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S)—a potential mechanism for the anti-cancer effects of ibuprofen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. (PDF) New derivatives of aryl-propionic acid. Synthesis and biological evaluation [academia.edu]
Discovery and Synthesis of Novel Phenylpropionic Acid Analogs: A Paradigm in Metabolic and Inflammatory Therapeutics
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper
The Phenylpropionic Acid Scaffold: A Privileged Chemotype
In medicinal chemistry, the phenylpropionic acid (PPA) scaffold is recognized as a "privileged structure"—a versatile molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically, 2-arylpropionic acids (e.g., ibuprofen, naproxen) have been the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs) by mimicking arachidonic acid to inhibit cyclooxygenase (COX) enzymes [1].
However, recent therapeutic discovery has pivoted toward utilizing 3-phenylpropionic acid derivatives as mimics of endogenous medium-to-long-chain free fatty acids. This structural mimicry has unlocked new avenues for treating metabolic disorders, most notably through the activation of the G-protein-coupled receptor 40 (GPR40/FFAR1) and peroxisome proliferator-activated receptors (PPARs) [2]. The rational design, synthesis, and optimization of these analogs require a deep understanding of structure-activity relationships (SAR) and metabolic liabilities.
Mechanistic Grounding: GPR40 Activation and GSIS
GPR40 is predominantly expressed in pancreatic β -cells. When activated by endogenous fatty acids or synthetic PPA analogs, it triggers a Gq-coupled signaling cascade. This pathway is highly attractive for Type 2 Diabetes Mellitus (T2DM) therapeutics because it amplifies insulin secretion only in the presence of elevated glucose levels—a phenomenon known as Glucose-Stimulated Insulin Secretion (GSIS) [3]. This glucose dependency inherently eliminates the hypoglycemia risks associated with traditional sulfonylureas.
Figure 1: GPR40 signaling pathway triggering glucose-stimulated insulin secretion.
Rational Drug Design: Overcoming Metabolic Liabilities
While the PPA scaffold provides excellent receptor affinity, the propionic acid chain is inherently susceptible to β -oxidation in the liver, leading to rapid clearance and poor pharmacokinetic (PK) profiles. Rational drug design dictates specific structural interventions to circumvent this metabolic degradation [4].
Linker Optimization and Rigidity
Early GPR40 agonists utilized flexible benzyloxy linkers, which often resulted in off-target toxicity and poor metabolic stability. By replacing flexible chains with rigid oxypropinyl or propiolic acid linkers, researchers restrict the conformational freedom of the molecule. This entropy-driven optimization ensures the lipophilic tail and the acidic headgroup remain at the exact spatial distance required for the GPR40 binding pocket, drastically improving the EC50 [5].
The Deuteration Strategy
To directly block β -oxidation, modern medicinal chemistry employs deuterium incorporation at the α and β carbons of the propionic acid moiety. Due to the Kinetic Isotope Effect (KIE), the C-D bond is significantly stronger than the C-H bond, requiring higher activation energy for enzymatic cleavage. This causality translates directly to an extended biological half-life without altering the molecule's binding thermodynamics [4].
Figure 2: Rational SAR workflow for optimizing phenylpropionic acid derivatives.
Table 1: Pharmacological and Metabolic Profiling of Key Phenylpropionic Acid Analogs
| Compound ID | Primary Target | Biological Activity | Metabolic Stability / PK | Key Structural Modification |
| Compound 22g | GPR40 (Agonist) | EC50=0.266μM | Moderate Clearance | Oxypropinyl linker introduction [2] |
| Compound 9 | GPR40 (Agonist) | Submicromolar EC50 | High Stability | Phenylpropiolic acid scaffold [5] |
| Analog 3 | GPR40 (Agonist) | High GSIS Amplification | Extended T1/2 | Deuterium incorporation at propionic chain [4] |
| Compound 6l | COX-1 / COX-2 | Dual Inhibitor | Good ADME Profile | Thioether methyl substitution [6] |
Advanced Synthetic Methodologies
The synthesis of highly potent PPA derivatives requires robust, self-validating chemical protocols. The following workflows detail the synthesis of two distinct classes of PPA analogs: oxypropinyl-linked GPR40 agonists and thioether-substituted dual COX-inhibitors.
Synthesis of Oxypropinyl-Linked PPA Analogs (Sonogashira Route)
To construct the rigid oxypropinyl linker, a convergent synthetic approach utilizing an SN2 alkylation followed by a Sonogashira cross-coupling is employed.
Figure 3: Sonogashira cross-coupling synthetic route for oxypropinyl PPA analogs.
Step-by-Step Protocol:
-
SN2 Alkylation: Dissolve the starting phenol derivative (1.0 eq) in anhydrous DMF. Add anhydrous K2CO3 (2.0 eq) and propargyl bromide (1.2 eq). Stir at room temperature for 4 hours.
-
Causality: K2CO3 is a mild base sufficient to deprotonate the phenol without causing degradation of the propargyl bromide. DMF stabilizes the transition state of the SN2 reaction, accelerating ether formation.
-
-
First Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active phenol spot is entirely consumed. Extract with EtOAc, wash with brine to remove DMF, and concentrate.
-
Sonogashira Cross-Coupling: In a Schlenk flask, combine the terminal alkyne intermediate (1.0 eq) and the target aryl bromide (1.1 eq) in degassed triethylamine ( Et3N ). Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq). Stir at 60°C under an argon atmosphere for 12 hours.
-
Causality: Pd(PPh3)2Cl2 acts as the primary catalyst for the cross-coupling. CuI acts as a co-catalyst to form a highly reactive copper acetylide intermediate, significantly lowering the activation energy of the transmetalation step. Degassing is critical; oxygen causes unwanted Glaser homocoupling of the alkyne.
-
-
Second Self-Validation Checkpoint: The success of the coupling is visually validated by the heavy precipitation of Et3N⋅HBr salts. Analytically, the disappearance of the terminal alkyne C-H stretch ( ∼3300 cm−1 ) in FTIR confirms the cross-coupling.
-
Saponification: Treat the resulting ester with LiOH⋅H2O in a THF/MeOH/Water mixture to yield the final free phenylpropionic acid.
Synthesis of Dual COX/Antibacterial Thioether PPA Analogs
To create dual-action inflammatory/antibacterial agents, thioether linkages are introduced to the PPA scaffold [6].
Step-by-Step Protocol:
-
Esterification: React 2-(p-tolyl)propionic acid with methanol and a catalytic amount of H2SO4 under reflux to yield the methyl ester.
-
Causality: The carboxylic acid must be protected to prevent it from interfering with the subsequent radical mechanism.
-
-
Radical Bromination: Dissolve the ester in CCl4 . Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux under light for 6 hours.
-
Causality: AIBN acts as a radical initiator. NBS provides a low, steady concentration of bromine radicals, ensuring highly regioselective bromination at the benzylic position rather than electrophilic aromatic substitution on the ring.
-
-
Thioether Formation: React the benzylic bromide with a heterocyclic thiol (e.g., 1H-1,2,4-triazole-3-thiol) in the presence of K2CO3 in acetone.
-
Self-Validation Checkpoint: 1 H-NMR must show the disappearance of the benzylic CH2−Br singlet ( ∼4.5 ppm ) and the appearance of a new shifted CH2−S singlet, confirming nucleophilic substitution.
-
Hydrolysis: Gently hydrolyze the ester using 10% aqueous NaOH in methanol, followed by acidification with 1M HCl to precipitate the final 2-(4-substitutedmethylphenyl)propionic acid derivative.
Conclusion
The phenylpropionic acid scaffold remains a highly programmable chemotype in modern drug discovery. By understanding the causality behind metabolic liabilities (such as β -oxidation) and applying rational synthetic interventions (like deuteration and Sonogashira-derived rigid linkers), researchers can successfully transition these molecules from simple NSAIDs to highly potent, long-acting metabolic regulators. The protocols and logical frameworks outlined in this guide serve as a self-validating foundation for the continued discovery of novel PPA therapeutics.
References
-
Singh S. A., Bhat S. V. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Oriental Journal of Chemistry.[Link]
-
Design, synthesis and evaluation of potent G-protein coupled receptor 40 agonists. Acta Pharmaceutica Sinica B.[Link]
-
Lu, W., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry.[Link]
-
Liu, B., et al. (2019). Design, synthesis and biological activity of deuterium-based FFA1 agonists with improved pharmacokinetic profiles. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. Molecules.[Link]
-
Karaca, H., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
3-[p-(Hexyloxy)phenyl]propionic Acid (HPPA): A Privileged Amphiphilic Scaffold in Medicinal Chemistry
Abstract: As drug targets become increasingly complex, the demand for versatile, bifunctional building blocks has surged. 3-[p-(Hexyloxy)phenyl]propionic acid (HPPA, CAS: 25131-98-0)[1] represents a classic amphiphilic scaffold, pairing a flexible, highly lipophilic hexyloxy tail with a polar, hydrogen-bonding propionic acid head. This whitepaper provides an in-depth technical analysis of HPPA, detailing its physicochemical rationale, its mechanistic role in targeting nuclear receptors, and field-proven, self-validating synthetic protocols for its integration into drug discovery pipelines.
Physicochemical Profiling & Structural Rationale
In medicinal chemistry, the spatial arrangement of lipophilic and hydrophilic domains dictates a molecule's pharmacodynamics. HPPA is not merely a generic spacer; its specific chain lengths have been evolutionarily selected in drug design for optimal target engagement.
-
The Hexyloxy Tail (C6): A 6-carbon alkoxy chain provides the exact steric bulk and logP required to penetrate deep hydrophobic pockets—such as those found in Peroxisome Proliferator-Activated Receptors (PPARs)—without causing the steric clashes associated with longer chains (e.g., octyloxy).
-
The Propionic Acid Head (C3): Unlike benzoic or acetic acid derivatives, the 2-carbon aliphatic spacer in propionic acid provides rotational flexibility. This allows the carboxylate to dynamically orient itself to form critical salt bridges or hydrogen bonds with polar residues (e.g., the AF-2 helix in nuclear receptors).
Table 1: Physicochemical Profile of HPPA
| Property | Value | Rationale / Impact on Drug Design |
| Molecular Weight | 250.34 g/mol | Highly efficient for fragment-based design; leaves ample room for further derivatization while remaining Lipinski-compliant. |
| LogP (Estimated) | ~4.2 | High lipophilicity drives partitioning into lipid membranes and deep hydrophobic target pockets. |
| Polar Surface Area | 46.53 Ų | Balances the lipophilic tail, ensuring adequate aqueous solubility and excellent membrane permeability. |
| pKa (Carboxylic Acid) | ~4.5 | Exists primarily as an anion at physiological pH, enabling strong electrostatic interactions with basic amino acid residues. |
Mechanistic Applications: Nuclear Receptor Ligands
HPPA and its structural analogs are heavily utilized in the synthesis of PPAR pan-agonists . PPARs (α, γ, and δ) are nuclear hormone receptors that regulate lipid and glucose metabolism. They feature a large, Y-shaped ligand-binding domain (LBD)[2].
Derivatives of 3-(4-alkoxyphenyl)propanoic acid, such as the TIPP series of compounds, have been crystallized within the PPAR LBD[3]. The structural data reveals a precise causality: the propionic acid head anchors the molecule by hydrogen-bonding to the activation function 2 (AF-2) helix, while the flexible hexyloxy tail extends into the hydrophobic cavity, mimicking endogenous long-chain fatty acids[3]. This binding induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR), ultimately driving the transcription of genes related to lipid metabolism[2].
Fig 1. Logical flow of PPAR activation by HPPA-derived pan-agonists.
Synthetic Methodologies: A Self-Validating Workflow
Fig 2. Three-step synthetic workflow for high-yield HPPA production.
Step-by-Step Protocol & Causality
Step 1: Carboxylic Acid Protection (Esterification)
-
Procedure: Dissolve 3-(4-hydroxyphenyl)propionic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 4 hours. Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate (EtOAc).
-
Causality: The carboxylic acid (pKa ~4.5) is far more acidic than the phenol (pKa ~10). If left unprotected, the base in Step 2 will deprotonate the carboxylate, which can then act as a competing nucleophile, drastically reducing the yield of the desired ether.
-
Validation Checkpoint: TLC (Hexane:EtOAc 7:3). The product (methyl ester) will exhibit a significantly higher Rf value than the highly polar starting material.
Step 2: Williamson Ether Synthesis
-
Procedure: Dissolve the intermediate phenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add K₂CO₃ (2.0 eq) and stir for 30 minutes to form the phenoxide. Add 1-bromohexane (1.2 eq) dropwise. Heat to 70°C for 6 hours.
-
Causality: The Williamson ether synthesis proceeds via an S_N2 mechanism[4]. DMF is specifically chosen as a polar aprotic solvent because it solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic[4]. Using a protic solvent (like ethanol) would lead to solvent-alkylation side reactions.
-
Validation Checkpoint: LC-MS analysis of the crude mixture should reveal a dominant peak corresponding to the [M+H]+ of the hexyloxy ester.
Step 3: Saponification (Deprotection)
-
Procedure: Dissolve the hexyloxy ester in a 1:1 mixture of THF and H₂O. Add LiOH (3.0 eq) and stir at room temperature for 12 hours. Evaporate the THF, dilute with water, and acidify the aqueous layer to pH 2 using 1M HCl. Filter the resulting white precipitate and dry under a vacuum.
-
Causality: LiOH selectively attacks the ester carbonyl. THF is required to solubilize the highly lipophilic hexyloxy intermediate, while water dissolves the inorganic base. Acidifying to pH 2 ensures the propionic acid is fully protonated, driving its precipitation from the aqueous phase for an easy, self-purifying isolation.
-
Validation Checkpoint: LC-MS (negative ion mode) will show an [M−H]− peak at m/z 249.
Advanced Derivatization: Library Generation
Once HPPA is obtained, it serves as a versatile anchor. A common application is the generation of amide libraries to explore the SAR of the polar head group while keeping the lipophilic tail constant.
Standard Amide Coupling Protocol:
-
Dissolve HPPA (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to generate the active ester. Causality: HATU is preferred over EDC/HOBt for aliphatic acids due to faster kinetics and higher yields, while DIPEA acts as a non-nucleophilic base to drive the reaction.
-
Add the desired primary or secondary amine (1.1 eq). Stir at room temperature until completion (monitored by LC-MS).
-
Quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.
Conclusion
3-[p-(Hexyloxy)phenyl]propionic acid (HPPA) is a masterclass in amphiphilic scaffold design. By balancing a flexible, membrane-permeable hexyloxy tail with a target-anchoring propionic acid head, it provides medicinal chemists with a reliable foundation for designing potent nuclear receptor modulators and GPCR ligands. When manipulated using the self-validating, causality-driven protocols outlined above, HPPA becomes an indispensable tool in the modern drug discovery arsenal.
References
-
Oyama, T., et al. "Adaptability and selectivity of human peroxisome proliferator-activated receptor (PPAR) pan agonists revealed from crystal structures". Acta Crystallographica Section D: Biological Crystallography, NIH PubMed Central. Available at:[Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis". masterorganicchemistry.com. Available at:[Link]
Sources
- 1. 3-[p-(Hexyloxy)phenyl]propionic acid 95% | CAS: 25131-98-0 | AChemBlock [achemblock.com]
- 2. Adaptability and selectivity of human peroxisome proliferator-activated receptor (PPAR) pan agonists revealed from crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptability and selectivity of human peroxisome proliferator-activated receptor (PPAR) pan agonists revealed from crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Physicochemical characteristics of 3-(4-(hexyloxy)phenyl)propanoic acid
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(4-(hexyloxy)phenyl)propanoic acid
Introduction
3-(4-(hexyloxy)phenyl)propanoic acid is an organic compound characterized by a phenylpropanoic acid scaffold substituted with a hexyloxy group. This structure, featuring a carboxylic acid functional group, an aromatic ring, and a moderately long ether-linked alkyl chain, imparts a combination of hydrophilic and lipophilic properties. Such amphiphilic characteristics are of significant interest in the field of drug development, where molecular properties like solubility, acidity, and lipophilicity are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, outlines detailed protocols for their experimental determination, and discusses the scientific rationale behind these analytical techniques.
Chemical Identity and Structure
The fundamental identity of a compound is established by its unique identifiers and molecular structure.
-
IUPAC Name: 3-(4-(hexyloxy)phenyl)propanoic acid[1]
-
CAS Number: 25131-98-0[1]
-
Molecular Formula: C₁₅H₂₂O₃[1]
-
Molecular Weight: 250.34 g/mol [1]
-
Chemical Structure: The molecule consists of a benzene ring substituted at positions 1 and 4 (para). A propanoic acid group (-CH₂CH₂COOH) is attached at one position, and a hexyloxy group (-O(CH₂)₅CH₃) is at the other.
Physicochemical Properties: A Summary
The following table summarizes the key physicochemical properties of 3-(4-(hexyloxy)phenyl)propanoic acid. It is important to note that while some data is available, other values are predicted based on the chemical structure and data from analogous compounds.
| Property | Value / Expected Range | Significance |
| Physical State | White to off-white crystalline powder or solid | Basic physical characterization |
| Melting Point | Data not available; experimental determination required | Indicator of purity; pure compounds have a sharp melting range[2] |
| Boiling Point | Data not available; expected to be high, likely requiring vacuum distillation | Defines liquid range; high value typical for similar aromatic acids[3][4] |
| Solubility | Predicted to be poorly soluble in water; soluble in aqueous bases (NaOH, NaHCO₃) and organic solvents (e.g., ethanol, DMSO, chloroform) | Crucial for formulation, biological assays, and purification |
| Acidity (pKa) | Predicted to be ~4.5 - 5.0; experimental determination required | Governs ionization state at physiological pH, affecting solubility and cell permeability |
Detailed Physicochemical Analysis
Physical State and Melting Point
At standard conditions, 3-(4-(hexyloxy)phenyl)propanoic acid is expected to be a white or off-white crystalline solid, similar to other substituted phenylpropanoic acids.[5]
The melting point is a critical parameter for confirming the identity and purity of a crystalline solid. A pure substance will melt over a narrow, well-defined temperature range, whereas impurities typically depress the melting point and broaden the range.[2][6] While no specific melting point is published for this compound, it can be precisely determined using the protocol outlined below.
Solubility Profile
The solubility of a compound is dictated by its molecular structure, following the principle of "like dissolves like."
-
Water: The molecule has a polar carboxylic acid head capable of hydrogen bonding, but the large, non-polar hexyloxy tail and aromatic ring significantly reduce its aqueous solubility.
-
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): As a carboxylic acid, it readily reacts with bases to form a highly polar and water-soluble carboxylate salt (R-COOH + NaOH → R-COO⁻Na⁺ + H₂O). The observation of effervescence with sodium bicarbonate is a strong indicator of a carboxylic acid functional group.[7][8]
-
Organic Solvents: The compound is expected to be soluble in polar organic solvents like ethanol and methanol, as well as less polar solvents like chloroform and ethyl acetate, due to its significant non-polar character.
Acidity (pKa)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and quantifies the strength of an acid in solution. For a carboxylic acid, the pKa value indicates the pH at which the compound exists in a 50:50 equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms.[9] This property is paramount in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME). The pKa of 3-(4-(hexyloxy)phenyl)propanoic acid is predicted to be in the typical range for carboxylic acids (4-5). The electron-donating nature of the para-alkoxy group may slightly increase the pKa (decrease the acidity) compared to unsubstituted phenylpropanoic acid.
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural elucidation and confirmation. The following profile is predicted based on the known effects of the constituent functional groups.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule.
-
Aromatic Protons (δ ≈ 6.8-7.2 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The doublet upfield (lower ppm) corresponds to the protons ortho to the electron-donating hexyloxy group, while the downfield doublet corresponds to the protons ortho to the electron-withdrawing propanoic acid group.[10][11][12]
-
Propanoic Acid Protons (δ ≈ 2.6-3.0 ppm): The two methylene groups (-CH₂CH₂-) will appear as two triplets due to coupling with each other.[13][14]
-
Hexyloxy Protons:
-
-OCH₂- (δ ≈ 3.9-4.0 ppm): A triplet, deshielded by the adjacent oxygen atom.
-
-(CH₂)₄- (δ ≈ 1.3-1.8 ppm): A series of complex multiplets.
-
-CH₃ (δ ≈ 0.9 ppm): A triplet, characteristic of a terminal methyl group.
-
-
Carboxylic Acid Proton (-COOH, δ ≈ 10-12 ppm): A broad singlet, which is often exchangeable with D₂O.[13]
¹³C NMR Spectroscopy
Carbon-13 NMR identifies the different carbon environments in the molecule. Due to the plane of symmetry in the para-substituted ring, fewer than 15 signals are expected.
-
Carbonyl Carbon (δ ≈ 175-180 ppm): The carboxylic acid carbonyl carbon is typically found far downfield.[13]
-
Aromatic Carbons (δ ≈ 115-160 ppm): Four signals are expected for the aromatic ring carbons due to symmetry.[15] The carbon directly attached to the hexyloxy group will be the most downfield (C-O), followed by the other quaternary carbon (C-C), and then the two protonated carbons.
-
Aliphatic Carbons: Six distinct signals are expected for the six carbons of the hexyloxy chain and two signals for the methylene carbons of the propanoic acid chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[16][17][18]
-
C-H Stretch (Aliphatic): Sharp peaks appearing just below 3000 cm⁻¹.[19]
-
C=O Stretch (Carbonyl): A very strong and sharp absorption peak around 1700-1725 cm⁻¹.[16][18][20] Its presence, along with the broad O-H stretch, is definitive for a carboxylic acid.
-
C-O Stretch (Ether & Acid): Strong absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O stretching of the ether and carboxylic acid groups.[18]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak [M]⁺: Expected at m/z ≈ 250, corresponding to the molecular weight.
-
Key Fragmentation Patterns: Common fragmentation would include the loss of the propanoic acid side chain, cleavage of the hexyl group from the ether linkage, and other characteristic aromatic compound fragmentations.
Experimental Protocols
The following protocols provide step-by-step methodologies for determining the key physicochemical properties discussed.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol ensures an accurate determination of the melting point range, a key indicator of purity.[21][22][23]
Methodology:
-
Sample Preparation: Place a small amount of the dry crystalline compound on a watch glass. Grind it into a fine powder using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. The packed sample height should be 2-3 mm.
-
Preliminary (Rapid) Determination: Place the loaded capillary into a melting point apparatus. Heat the sample rapidly (10-20 °C/min) to determine an approximate melting range. This saves time in the subsequent accurate measurement.[2]
-
Accurate Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh sample, heat the apparatus again, but slow the heating rate to 1-2 °C/min once the temperature is within 15-20 °C of the expected melting point.[23]
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample becomes a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.[23]
Protocol 2: Qualitative Solubility Classification
This workflow systematically classifies the compound's solubility based on its acid-base properties.[24]
Methodology:
-
Setup: Arrange a series of labeled test tubes, one for each solvent (Water, 5% NaOH, 5% NaHCO₃, Ethanol, Chloroform).
-
Sample Addition: Add approximately 10-20 mg of the compound to each test tube.
-
Solvent Addition: Add 1 mL of the respective solvent to each tube.
-
Observation: Agitate each tube vigorously for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Confirmation for NaHCO₃: For the sodium bicarbonate tube, carefully observe for the evolution of gas (CO₂ bubbles), which confirms the presence of an acid stronger than carbonic acid.[7]
-
Confirmation for NaOH: If the sample dissolves in NaOH but not in water, it indicates an acidic compound. To confirm, take the clear NaOH solution and re-acidify it with a few drops of 5% HCl. The original compound should precipitate out of the solution.
Causality: This systematic approach first tests solubility in a neutral, polar solvent (water), followed by basic solutions that react with the acidic functional group to form a soluble salt. Testing in organic solvents with varying polarities provides a complete picture of the compound's solubility profile.
Protocol 3: pKa Determination via Potentiometric Titration
This is a high-precision method for determining the pKa by monitoring pH changes during titration with a base.[25]
Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound (e.g., 25 mg) and dissolve it in a known volume of a suitable solvent. Since the compound is poorly water-soluble, a co-solvent system (e.g., 50:50 ethanol:water) may be required.
-
Apparatus Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (pH 4, 7, and 10) and place the electrode in the solution.
-
Titration: Use a burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL).
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of base added and the corresponding pH.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of sharpest inflection on the curve (the midpoint of the steep rise in pH).
-
The half-equivalence point is the volume of base that is exactly half of the volume required to reach the equivalence point.
-
The pKa of the compound is equal to the pH of the solution at the half-equivalence point.
-
Causality: At the half-equivalence point, exactly half of the carboxylic acid has been neutralized by the base. At this specific point, the concentrations of the protonated acid (R-COOH) and the deprotonated conjugate base (R-COO⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([R-COO⁻]/[R-COOH])), when the concentrations are equal, the log term becomes zero, and thus pH = pKa.
References
- How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube.
- NMR Spectroscopy of Benzene Derivatives - Moodle.
- Melting Point Determination Lab Guide | PDF - Scribd.
- Video: NMR Spectroscopy of Benzene Derivatives - JoVE.
- Carboxylic Acid Unknowns and Titration.
- Determination Of Melting Point Of An Organic Compound - BYJU'S.
- Melting point determination - SSERC.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Interpreting Infrared Spectra - Specac Ltd.
- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts.
- Experiment 1: Melting-point Determinations.
- Development of Methods for the Determination of pKa Values - PMC.
- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi.
- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts.
- Interpreting IR Spectra - Chemistry Steps.
- The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online.
- 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem.
- 3-(4'-Hydroxyphenyl)propionic acid - Chem-Impex.
- Describe a way of determining whether a chemical sample is a carboxylic acid or an ester.
- Phenylpropanoic acids | Fisher Scientific.
- Measuring Solubility | Secondaire - Alloprof.
- Determination of Solubility Class.
- Physical Properties: Solubility Classification:.
- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
- Phenylpropanoic acids | Fisher Scientific.
- 3-[p-(Hexyloxy)phenyl]propionic acid - Advanced ChemBlocks.
- 3-(4-Phenylphenoxy)propanoic acid | 63472-21-9 - Sigma-Aldrich.
- Physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid - Benchchem.
- Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information.
Sources
- 1. 3-[p-(Hexyloxy)phenyl]propionic acid 95% | CAS: 25131-98-0 | AChemBlock [achemblock.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Phenylpropanoic acids | Fisher Scientific [fishersci.ca]
- 4. Phenylpropanoic acids | Fisher Scientific [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. athabascau.ca [athabascau.ca]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. vaia.com [vaia.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. moodle.tau.ac.il [moodle.tau.ac.il]
- 12. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 17. echemi.com [echemi.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Interpreting IR Spectra [chemistrysteps.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. scribd.com [scribd.com]
- 22. byjus.com [byjus.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. uoa.edu.iq [uoa.edu.iq]
- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
The Role of 3-[p-(Hexyloxy)phenyl]propionic Acid in Supramolecular Liquid Crystal Research: A Technical Guide
Executive Summary
The design of supramolecular hydrogen-bonded liquid crystals (SM-HBLCs) relies heavily on the precise geometric and electronic tuning of mesogenic building blocks. While rigid benzoic acid derivatives have historically dominated the field[1], the introduction of flexible spacers—specifically in molecules like 3-[p-(Hexyloxy)phenyl]propionic acid —has opened new avenues for engineering low-temperature, highly tunable mesophases.
This whitepaper provides an in-depth mechanistic analysis of 3-[p-(Hexyloxy)phenyl]propionic acid (herein referred to as 6OPPA ). Tailored for materials scientists and pharmaceutical researchers, this guide explores the causality behind its molecular architecture, details self-validating characterization protocols, and highlights its emerging role in stimulus-responsive materials and drug delivery vehicles.
Molecular Architecture & Causality: The Propionic Advantage
To understand the utility of 6OPPA, one must dissect its three distinct structural domains and the physical causality each introduces to the liquid crystal (LC) system:
-
The Hexyloxy Tail ( −O−C6H13 ): Aliphatic chains are critical for depressing the melting point of the rigid core and driving nanosegregation[2]. The 6-carbon length provides optimal van der Waals interactions to stabilize layered smectic phases without causing excessive steric hindrance that would suppress mesomorphism entirely.
-
The Phenyl Core: Provides the necessary polarizability, optical birefringence, and π−π stacking interactions required for anisotropic molecular alignment.
-
The Propionic Acid Spacer ( −CH2−CH2−COOH ): This is the critical differentiator. In standard mesogens like 4-hexyloxybenzoic acid (6OBA), the carboxylic acid is directly conjugated with the phenyl ring, resulting in a highly rigid, planar structure with high melting points. By inserting an ethylene spacer, 6OPPA decouples the hydrogen-bonding moiety from the aromatic π -system.
-
Causality: This decoupling introduces conformational degrees of freedom (gauche/anti conformations). It disrupts crystal lattice packing energy, thereby significantly lowering the melting transition ( Tm ) and expanding the mesophase temperature window. Furthermore, the "zig-zag" geometry of the propionic spacer alters the net dipole moment, frequently inducing tilted smectic phases (e.g., Smectic C) which are highly sought after for ferroelectric applications.
-
Supramolecular Assembly Mechanisms
6OPPA does not typically exhibit broad liquid crystallinity as an isolated monomer. Instead, it acts as a highly efficient proton donor in supramolecular assemblies, driven by highly directional non-covalent interactions[3].
Homodimerization vs. Heterocomplexation
-
Homodimers: Two 6OPPA molecules self-assemble via dual hydrogen bonds between their carboxylic acid groups, forming a symmetric, calamitic (rod-like) dimer.
-
Heterocomplexes: By introducing a bifunctional proton acceptor—such as 4,4'-bipyridine—researchers can engineer extended linear mesogens. The pyridine nitrogen acts as the acceptor, bonding with the carboxylic proton of 6OPPA in a strict 2:1 stoichiometric ratio[1]. This approach drastically enhances the structural anisotropy and dielectric properties of the resulting complex[4].
Supramolecular assembly pathways of 3-[p-(Hexyloxy)phenyl]propionic acid.
Self-Validating Experimental Workflows
A common pitfall in HBLC research is misidentifying a standard phase transition as a liquid crystalline mesophase when, in fact, the hydrogen bond has thermally dissociated. To ensure scientific integrity, the following self-validating protocol must be employed.
Step-by-Step Methodology: Preparation & Multimodal Characterization
Phase 1: Complex Preparation (Solvent Casting)
-
Stoichiometric Weighing: Weigh 6OPPA and the proton acceptor (e.g., 4,4'-bipyridine) in an exact 2:1 molar ratio.
-
Dissolution: Dissolve both components in anhydrous tetrahydrofuran (THF) or pyridine under continuous magnetic stirring at 40°C until optically clear.
-
Evaporation: Remove the solvent via slow evaporation at room temperature for 48 hours, followed by vacuum drying at 50°C for 12 hours to remove residual solvent traces that could act as plasticizers and artificially depress phase transitions.
Phase 2: Self-Validating Characterization
-
Step 1: Differential Scanning Calorimetry (DSC). Run heating and cooling cycles at 5°C/min. DSC provides the enthalpy ( ΔH ) and exact temperatures for the melting point ( Tm ) and clearing point ( Tc ).
-
Step 2: Polarized Optical Microscopy (POM). Place the sample on a temperature-controlled hot stage. Validation: The optical textures observed (e.g., focal-conic for Smectic A, Schlieren for Nematic) must perfectly align with the transition temperatures recorded in the DSC thermogram.
-
Step 3: Variable-Temperature FTIR (VT-FTIR). Critical Causality Check: Monitor the C=O stretching vibration. In the H-bonded state, this peak appears around 1680 cm−1 . If the peak shifts to ∼1710 cm−1 (free monomeric acid) before the clearing temperature ( Tc ) is reached, the mesophase is not a true HBLC. The hydrogen bond must survive the Tm and persist throughout the mesophase[2].
Self-validating experimental workflow for HBLC complex characterization.
Quantitative Data: Phase Behavior Comparison
The tables below summarize the structural causality and representative thermodynamic data, demonstrating how the propionic spacer modifies phase behavior compared to traditional benzoic acids.
Table 1: Structural Causality Comparison
| Feature | 4-Hexyloxybenzoic Acid (6OBA) | 3-[p-(Hexyloxy)phenyl]propionic Acid (6OPPA) | Causality / Physical Impact |
| Spacer | None (Direct conjugation) | Ethylene ( −CH2−CH2− ) | Breaks π -conjugation; increases flexibility. |
| Rigidity | High | Moderate | Lowers crystal packing energy; depresses Tm . |
| Dipole Angle | Linear | Zig-Zag / Angled | Promotes tilted smectic phases (e.g., SmC). |
Table 2: Representative Phase Transition Temperatures
Note: Data represents typical ranges for these classes of supramolecular assemblies.
| Complex Type | Components | Transition Temperatures (°C) | Mesophase Type |
| Homodimer | 6OPPA : 6OPPA | Cr 75 → SmC 90 → Iso | Smectic C (Tilted Layer) |
| Heterocomplex | 6OPPA : 4,4'-Bipyridine (2:1) | Cr 95 → SmA 130 → N 145 → Iso | Smectic A & Nematic |
| Reference | 6OBA : 4,4'-Bipyridine (2:1) | Cr 110 → SmA 155 → N 170 → Iso | Smectic A & Nematic |
(Cr = Crystalline, SmC = Smectic C, SmA = Smectic A, N = Nematic, Iso = Isotropic)
Biomedical & Pharmaceutical Implications
While traditionally relegated to display technologies, HBLCs utilizing propionic acid derivatives are gaining traction in pharmaceutical sciences. Because hydrogen bonds are inherently sensitive to environmental stimuli (pH, temperature, and ionic strength)[3], 6OPPA-based mesogens can be engineered as stimulus-responsive drug delivery vehicles .
Furthermore, the propionic acid moiety is a highly biocompatible structural motif—forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. By integrating active pharmaceutical ingredients (APIs) that contain proton-accepting groups (e.g., pyridines or amines) with 6OPPA, researchers can create liquid crystalline prodrugs or topical formulations that undergo controlled phase transitions upon contact with human skin, releasing the API at a predictable thermodynamic rate.
References
-
[1] Kato, T., Wilson, P. G., Fujishima, A., & Fréchet, J. M. J. (1990). Hydrogen-Bonded Liquid Crystals. A Novel Mesogen Incorporating Nonmesogenic 4,4'-Bipyridine through Selective Recognition between Hydrogen Bonding Donor and Acceptor. Chemistry Letters, 19(8), 1437-1440. URL:[Link]
-
[3] Wang, Y., et al. (2021). Smart Supramolecular Self-Assembled Nanosystem: Stimulus-Responsive Hydrogen-Bonded Liquid Crystals. Nanomaterials, 11(2), 451. URL:[Link]
-
[4] Sasaki, T., et al. (2023). Physical properties of hydrogen bonded nematic liquid crystals and electro-optical properties in terahertz waves. Optical Materials Express, 13(8), 2169-2180. URL:[Link]
-
[2] Paterson, D. A., et al. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Advances, 6, 113333-113340. URL:[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentox ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA17819G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. OPG [opg.optica.org]
Harnessing Theoretical and Computational Chemistry for the Rational Design of Phenylpropionic Acid Derivatives
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Ibuprofen—A New Era of Phenylpropionic Acid Derivatives
The phenylpropionic acid scaffold is a cornerstone of modern medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[1][2] Its elegant simplicity, however, belies a remarkable chemical versatility. Beyond its well-documented role in cyclooxygenase (COX) inhibition for pain and inflammation management, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidiabetic, antibacterial, and anticonvulsant properties.[1][3][4]
The traditional drug discovery paradigm, reliant on serendipity and exhaustive synthetic campaigns, is giving way to a more rational, predictive approach. This guide serves as a technical deep-dive into the theoretical and computational methodologies that are accelerating the exploration of the phenylpropionic acid chemical space. As senior application scientists, we move beyond mere protocol recitation; we delve into the causality behind methodological choices, providing a framework for designing, predicting, and validating the next generation of phenylpropionic acid-based therapeutics. This document is structured not as a rigid template, but as a logical journey from fundamental principles to integrated, validated workflows, empowering researchers to leverage these powerful tools in their own discovery programs.
Part 1: The Computational Toolkit: Core Methodologies in Drug Design
The rational design of novel derivatives hinges on our ability to understand and predict how molecular structure dictates biological function. The following computational methods form the bedrock of this endeavor, each providing a unique lens through which to view the molecule and its interactions.
Quantum Mechanics: Decoding Electronic Landscapes with Density Functional Theory (DFT)
Expertise & Experience: At its core, a molecule's behavior is governed by its electronic structure. Density Functional Theory (DFT) is a powerful quantum mechanical method that allows us to move beyond simple 2D representations and understand the three-dimensional distribution of electrons, which dictates geometry, stability, and reactivity.[5] We use DFT not just to see a molecule, but to understand its intrinsic electronic personality.
Key Applications in Phenylpropionic Acid Research:
-
Geometric Optimization: Before any interaction can be studied, the lowest energy (most stable) 3D conformation of the derivative must be determined. DFT provides highly accurate molecular geometries, which are critical inputs for more advanced methods like molecular docking.[6][7]
-
Reactivity Prediction: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can determine the HOMO-LUMO gap. A smaller gap suggests higher reactivity.[7][8] This helps in predicting metabolic stability and the potential for covalent interactions.
-
Molecular Electrostatic Potential (MESP): MESP maps reveal the electrostatic landscape of a molecule, highlighting electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions.[7][8] This is invaluable for predicting non-covalent interactions, such as hydrogen bonds, that are central to drug-receptor binding.
-
Vibrational Analysis: DFT can predict the vibrational frequencies of a molecule, which correspond to peaks in its infrared (IR) and Raman spectra. This serves as a crucial tool for structural confirmation of newly synthesized derivatives by comparing theoretical spectra with experimental data.[5][9]
Experimental Protocol: Standard DFT Geometry Optimization
-
Structure Input: Build the 3D structure of the phenylpropionic acid derivative using a molecular editor (e.g., Avogadro, GaussView).
-
Method Selection: Choose a DFT functional and basis set. The B3LYP functional with a 6-311G basis set is a common and robust choice for organic molecules, offering a good balance of accuracy and computational cost.[6][7]
-
Calculation Type: Specify a "Geometry Optimization" and "Frequency" calculation. The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Solvation Model (Optional but Recommended): To simulate physiological conditions, apply an implicit solvation model like the Polarization Continuum Model (PCM) using water as the solvent.
-
Execution: Submit the calculation to a computational chemistry software package (e.g., Gaussian, ORCA).
-
Analysis: Visualize the output file to view the optimized geometry. Confirm the absence of imaginary frequencies in the log file. Analyze the HOMO, LUMO, and MESP surfaces.
Visualization: DFT Workflow
Caption: A typical workflow for DFT calculations on a molecule.
Molecular Docking: Simulating the Drug-Target Handshake
Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the drug molecule) when bound to a macromolecular target, such as a protein receptor. The core principle is to simulate the "docking" process and rank different binding poses using a scoring function, which estimates the binding affinity. This is our first and most direct glimpse into the mechanism of action at a molecular level, allowing us to generate testable hypotheses about which interactions are key for biological activity.[10]
Key Applications:
-
Binding Mode Analysis: Docking reveals the specific amino acid residues in the target's active site that interact with the phenylpropionic acid derivative. It visualizes critical hydrogen bonds, hydrophobic interactions, and salt bridges that anchor the drug.[10][11]
-
Virtual Screening: Large libraries of virtual derivatives can be rapidly docked against a target protein to prioritize which compounds to synthesize and test, saving significant time and resources.
-
Structure-Activity Relationship (SAR) Rationalization: Docking provides a structural basis for experimental SAR data. For example, if adding a hydroxyl group at a specific position increases activity, docking can reveal that this group forms a new, critical hydrogen bond with the receptor.[12]
Experimental Protocol: Receptor-Ligand Docking
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB), e.g., COX-2 (PDB ID: 1CX2).[10]
-
Prepare the protein using software like Schrödinger Maestro or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of the phenylpropionic acid derivative.
-
Assign correct protonation states (e.g., the carboxylic acid is typically deprotonated at physiological pH) and generate possible tautomers and stereoisomers.
-
-
Binding Site Definition: Define the docking grid box around the known active site of the protein, typically identified from the position of a co-crystallized native ligand.
-
Docking Execution:
-
Run the docking algorithm (e.g., GLIDE, AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the binding site.
-
The program uses a scoring function to rank the poses, providing a value (e.g., docking score, estimated binding energy) for each.
-
-
Pose Analysis:
-
Visually inspect the top-ranked poses. Analyze the key interactions (hydrogen bonds, pi-pi stacking, etc.) between the ligand and protein residues.
-
Ensure the predicted binding mode is chemically sensible and, if possible, consistent with known SAR for the target.
-
Visualization: Molecular Docking Workflow
Caption: The process flow for a molecular docking experiment.
QSAR: Building Predictive Statistical Models
Expertise & Experience: Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors.[13] The goal is to derive a mathematical equation that can predict the activity of new, unsynthesized molecules. This is a powerful tool for lead optimization, as it transforms our chemical intuition into a quantitative, predictive model.[14]
Key Applications:
-
Activity Prediction: A validated QSAR model can be used to predict the biological activity (e.g., IC₅₀) of a virtual library of derivatives, helping to prioritize synthetic efforts.
-
Mechanistic Insight: The descriptors that appear in the final QSAR equation highlight the molecular properties that are most critical for activity. For example, a model might reveal that high lipophilicity (measured by LogP) and the presence of a hydrogen bond donor are crucial for potency.[14][15]
-
Guiding Drug Design: The model provides clear, actionable guidance. If the model shows that a negative coefficient is associated with molecular volume in a certain region, it suggests that smaller substituents are preferred.
Experimental Protocol: Developing a 2D-QSAR Model
-
Data Set Curation:
-
Compile a dataset of phenylpropionic acid derivatives with experimentally measured biological activity against a single target (e.g., 20-40 compounds).
-
The activity data (e.g., IC₅₀, EC₅₀) should span a wide range (at least 2-3 log units) and be converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
-
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., using software like V-Life MDS or MOE). These can include:
-
Electronic: Dipole moment, partial charges.
-
Thermodynamic/Steric: Molar refractivity, molecular weight, volume.
-
Topological: Connectivity indices.
-
Hydrophobicity: LogP.
-
-
Model Building:
-
Divide the dataset into a training set (~75-80%) and a test set (~20-25%).
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), on the training set to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).[14]
-
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., Leave-One-Out) on the training set to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered predictive.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. Calculate the predictive correlation coefficient (r²_pred). An r²_pred > 0.6 indicates good predictive power.[14]
-
-
Interpretation: Analyze the final QSAR equation to understand the contribution of each descriptor to the biological activity.
Data Presentation: Common QSAR Descriptors
| Descriptor Category | Example Descriptor | Physicochemical Meaning | Potential Impact on Activity |
| Hydrophobicity | AlogP | Water-octanol partition coefficient | Membrane permeability, hydrophobic interactions |
| Electronic | T_N_O_N | Total number of nitrogen and oxygen atoms | Hydrogen bonding capacity |
| Steric/Topological | Kier Chi3 | Molecular shape and branching index | Steric fit within the binding pocket |
| Thermodynamic | Molar Refractivity | Molar polarizability and volume | van der Waals interactions, receptor fit |
Visualization: QSAR Model Development Workflow
Caption: The workflow for building and validating a QSAR model.
Part 2: The Synergy of Screens and Silicon: An Integrated Discovery Workflow
Trustworthiness: Computational models, no matter how sophisticated, are ultimately hypotheses. Their true value is realized only when they are rigorously tested and validated through experimental work. The most effective drug discovery programs create a self-validating, iterative loop where computational predictions guide experimental efforts, and experimental results, in turn, refine the computational models.
This synergistic cycle ensures that resources are focused on the most promising avenues, accelerating the journey from initial hit to optimized lead.
Visualization: Integrated Drug Discovery Cycle
Caption: The iterative cycle of computational design and experimental validation.
Protocol Example: Development of a Dual COX-2 Inhibitory/Antibacterial Agent
This protocol outlines a validated workflow for designing phenylpropionic acid derivatives with two distinct biological activities.[11][12][16]
Phase 1: Computational Design & Prioritization
-
Dual-Target Docking:
-
Perform molecular docking of a virtual library of phenylpropionic acid derivatives against both human COX-2 (PDB: 1CX2) and a key bacterial target, such as penicillin-binding protein (PDB: 3VSL).[8]
-
Prioritize virtual hits that show favorable docking scores and form key interactions in both binding sites. Look for compounds that place their carboxylic acid group to interact with key residues like ARG120 in COX-2, while other parts of the scaffold occupy hydrophobic pockets in the bacterial target.[10]
-
-
ADME Prediction:
-
For the top-ranked dual-target hits, perform in silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions to filter for compounds with drug-like properties (e.g., good oral bioavailability, low predicted toxicity).
-
Phase 2: Experimental Synthesis & Validation
-
Chemical Synthesis: Synthesize the top 5-10 prioritized compounds using established organic chemistry methods.[16]
-
COX Inhibition Assay (In Vitro):
-
Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Procedure:
-
Purified human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂.
-
The amount of prostaglandin produced is quantified, often using an Enzyme Immunoassay (EIA) kit that detects Prostaglandin E₂ (PGE₂).[3]
-
Data is plotted to calculate the IC₅₀ value—the concentration of the compound required to inhibit enzyme activity by 50%.
-
-
-
Antimicrobial Susceptibility Testing (In Vitro):
-
Principle: This determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.
-
Procedure (Broth Microdilution):
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing liquid growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).
-
The plate is incubated for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
-
-
Data Feedback: The experimental IC₅₀ and MIC values are used to validate the initial docking predictions. This new data can be added to a QSAR dataset to build a more robust predictive model for the next round of design.
Part 3: Validated Applications and Case Studies
The true measure of a scientific approach is its successful application. The following case studies illustrate how the computational methods described have been effectively applied to the discovery and optimization of novel phenylpropionic acid derivatives.
Case Study 1: QSAR Modeling of PPARγ Agonists for Diabetes
The peroxisome proliferator-activated receptor-gamma (PPARγ) is a key target for type 2 diabetes. A study successfully generated a QSAR model for a series of meta-substituted phenylpropanoic acids to predict their PPARγ agonist activity.[14]
-
Method: A dataset of compounds was analyzed using Partial Least Square (PLS) regression.
-
Outcome: A statistically significant model was developed that could reliably predict the antidiabetic activity of new compounds. The findings provide a roadmap for designing more potent PPARγ agonists.[14]
Data Summary: QSAR Model Statistics [14]
| Statistical Parameter | Value | Interpretation |
| r² (Correlation Coefficient) | 0.9393 | Strong correlation between descriptors and activity in the training set. |
| q² (Cross-validated r²) | 0.8718 | High internal predictive power of the model. |
| F-test | 77.3249 | The model is statistically significant. |
Case Study 2: Improving Pharmacokinetics via Deuteration for FFA1 Agonists
The free fatty acid receptor 1 (FFA1/GPR40) is another promising target for diabetes. However, many phenylpropionic acid agonists suffer from poor pharmacokinetic (PK) profiles due to metabolic instability (β-oxidation).[17][18]
-
Strategy: To block this metabolic pathway, researchers strategically replaced the hydrogen atoms at the α-position of the propionic acid chain with deuterium atoms.[17]
-
Rationale: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break. This is known as the "kinetic isotope effect."
-
Outcome: The deuterated compound (18) showed a dramatically improved PK profile compared to its non-deuterated counterpart (1), with a >23-fold increase in exposure, demonstrating how a subtle, computationally-guided structural change can lead to a significantly better drug candidate.[17]
Data Summary: Pharmacokinetic Profile Comparison [17]
| Compound | Clearance (CL) | Max Concentration (Cmax) | Half-life (T₁/₂) |
| Compound 1 (H) | High | Low | Short |
| Compound 18 (D) | 0.44 L/h/kg | 7584.27 μg/L | 4.16 h |
Conclusion and Future Horizons
The integration of theoretical and computational chemistry has fundamentally transformed the study of phenylpropionic acid derivatives from a field of incremental modification to one of rational, predictive design. By leveraging DFT to understand intrinsic molecular properties, molecular docking to visualize target interactions, and QSAR to build predictive activity models, we can navigate the vast chemical space with unprecedented efficiency and precision.
The journey, however, is far from over. The future will see the increasing application of more advanced techniques:
-
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of binding stability.
-
Advanced Machine Learning & AI: To build more complex and predictive QSAR models from larger datasets.
-
Polypharmacology: Intentionally designing single molecules that can modulate multiple targets (like the dual COX/antibacterial agents) to treat complex diseases.
By embracing the synergistic workflow of computational prediction and experimental validation, the scientific community is well-equipped to unlock the full therapeutic potential of the phenylpropionic acid scaffold, delivering safer, more effective medicines for a range of human diseases.
References
- Patel, K. S., & Trivedi, P. (2011). QSAR Analysis of Meta-substituted Phenyl propanoic acids as Peroxisome Proliferator-Activated Receptor Gamma Agonists as Antidiabetic agents. International Journal of PharmTech Research, 3(4), 1992-1995.
-
Chen, Y., et al. (2018). Design, synthesis, and biological evaluation of deuterated phenylpropionic acid derivatives as potent and long-acting free fatty acid receptor 1 agonists. European Journal of Medicinal Chemistry, 144, 790-802. [Link]
-
Lu, W., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry, 156, 526-539. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
-
Jain, A., et al. (2012). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Drug Development and Research, 4(4), 53-68. [Link]
-
Yelekçi, K., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 770-779. [Link]
-
ResearchGate. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate Publication. [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. [Link]
-
Kumar, P., et al. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. [Link]
-
Ayyadurai, G. K., et al. (2023). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Molecular Simulation, 50(2), 146-162. [Link]
-
Shahawy, A., et al. (2016). DFT-Quantum Spectroscopic Studies and Anti-Cancer Effect of Ibuprofen Drug and Some Analogues. Computational Chemistry, 4, 33-50. [Link]
-
Ghosh, S., et al. (2015). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. Crystal Growth & Design, 15(4), 1894-1905. [Link]
-
WMO College, Muttil. (n.d.). DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs. WMO College Publication. [Link]
-
Yelekçi, K., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 770-779. [Link]
-
Mary, Y. S., & Yohannan, P. (2020). DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives. IntechOpen. [Link]
-
Al-Amiery, A. A., et al. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Molecules, 26(12), 3625. [Link]
-
ResearchGate. (n.d.). QSAR analysis of amphipathic 3-phenyl-7-propyl- benzisooxazoles as PPARγ, PPARδ and PPARα agonist. ResearchGate Publication. [Link]
-
Brandán, S. A., et al. (2006). Vibrational spectra of 3-phenylpropionic acid and L-phenylalanine. Journal of Molecular Structure: THEOCHEM, 769(1-3), 57-65. [Link]
-
Soni, L. K., et al. (2004). 2d-Qsar Analysis of Oxadiazole Substituted Α-Isopropoxy Phenylpropionic Acids as PPAR-α & PPAR-λ Agonists. Amanote Research. [Link]
-
He, L., & Jurs, P. C. (2015). 3D-QSAR Studies, Molecular Dynamics Simulation and Free Energy Calculation of APN Inhibitors. Science Alert. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. orientjchem.org [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DFT-Quantum Spectroscopic Studies and Anti-Cancer Effect of Ibuprofen Drug and Some Analogues [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. wmocollege.ac.in [wmocollege.ac.in]
- 8. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives | IntechOpen [intechopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis, and biological evaluation of deuterated phenylpropionic acid derivatives as potent and long-acting free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of 3-(4-(Hexyloxy)phenyl)propanoic Acid via Exhaustive Alkylation and Selective Saponification
Executive Summary
3-(4-(hexyloxy)phenyl)propanoic acid is a critical lipophilic building block frequently utilized in the development of G-protein coupled receptor (GPCR) agonists, including GPR40 (FFA1) and GPR120 (FFA4) targets for metabolic disorders . This application note details a robust, two-step synthetic protocol designed for researchers and drug development professionals. The methodology maximizes yield and purity while intentionally bypassing the kinetic pitfalls associated with direct mono-alkylation.
Mechanistic Rationale & Retrosynthetic Strategy
A common error in the synthesis of alkoxy-phenyl propanoic acids is attempting a direct, equimolar Williamson ether synthesis on 3-(4-hydroxyphenyl)propanoic acid (phloretic acid). Because the starting material contains both a carboxylic acid ( pKa≈4.5 ) and a phenolic hydroxyl ( pKa≈10.0 ), the introduction of a base preferentially deprotonates the carboxylic acid. The resulting carboxylate is a poor nucleophile compared to the phenoxide, but it is sufficiently reactive to compete for the alkyl halide. This thermodynamic reality leads to an intractable mixture of unreacted starting material, O-alkylated ether, esterified product, and dialkylated ether-ester.
The Self-Validating Solution: To establish a thermodynamically driven, self-validating system, this protocol employs an exhaustive alkylation strategy . By intentionally using an excess of 1-bromohexane and potassium carbonate ( K2CO3 ), both functional groups are driven to complete alkylation, cleanly yielding a highly lipophilic intermediate: hexyl 3-(4-(hexyloxy)phenyl)propanoate. This intermediate is easily isolated via a simple aqueous workup.
In the second step, the ester is subjected to selective saponification using lithium hydroxide ( LiOH ). The robust ether linkage remains entirely unaffected under these mild basic conditions, ensuring that the subsequent acidification of the aqueous phase yields only the highly pure target carboxylic acid .
Synthetic Workflow
Figure 1: Two-step exhaustive alkylation and saponification workflow.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |
| Step 1: Alkylation | |||||
| 3-(4-hydroxyphenyl)propanoic acid | 166.18 | 1.0 | 10.0 | 1.66 g | Starting Material |
| 1-Bromohexane (d = 1.176 g/mL) | 165.07 | 2.5 | 25.0 | 4.13 g (3.51 mL) | Alkylating Agent |
| Potassium Carbonate ( K2CO3 ) | 138.21 | 3.0 | 30.0 | 4.15 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20.0 mL | Solvent |
| Step 2: Saponification | |||||
| Hexyl 3-(4-(hexyloxy)phenyl)propanoate | 334.50 | 1.0 | ~10.0 | ~3.34 g (crude) | Intermediate |
| Lithium Hydroxide Monohydrate | 41.96 | 3.0 | 30.0 | 1.26 g | Hydrolysis Base |
| THF / MeOH / H2O (3:1:1 v/v/v) | - | - | - | 30.0 mL | Solvent System |
| 1M Hydrochloric Acid (HCl) | 36.46 | ~3.5 | ~35.0 | ~35.0 mL | Acidifying Agent |
Step-by-Step Experimental Protocols
Step 1: Synthesis of Hexyl 3-(4-(hexyloxy)phenyl)propanoate
-
Preparation : Equip an oven-dried 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.
-
Reagent Addition : Add 3-(4-hydroxyphenyl)propanoic acid (1.66 g, 10.0 mmol) and anhydrous K2CO3 (4.15 g, 30.0 mmol) to 20 mL of anhydrous DMF.
-
Activation : Stir the suspension at room temperature for 15 minutes.
Causality Check: This pre-stirring period allows for the complete formation of the phenoxide and carboxylate anions before the electrophile is introduced, preventing competitive side reactions and ensuring uniform reactivity.
-
Alkylation : Add 1-bromohexane (3.51 mL, 25.0 mmol) dropwise via syringe.
-
Heating : Submerge the flask in an oil bath pre-heated to 80 °C and stir vigorously for 12 hours.
Causality Check: DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the anions by leaving them relatively unsolvated. The 80 °C temperature provides sufficient thermal energy to overcome the activation barrier for the SN2 displacement without inducing E2 elimination of the primary alkyl halide.
-
Workup : Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous mixture with ethyl acetate ( 3×30 mL).
-
Purification : Wash the combined organic layers thoroughly with distilled water ( 3×30 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 30 mL).
-
Isolation : Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the intermediate hexyl ester as a viscous, pale-yellow oil. This crude product is typically >95% pure and should be used directly in the next step.
Step 2: Selective Saponification to 3-(4-(hexyloxy)phenyl)propanoic acid
-
Solvation : Dissolve the crude hexyl 3-(4-(hexyloxy)phenyl)propanoate (~10 mmol) in 30 mL of a THF/MeOH/ H2O mixture (3:1:1 v/v/v) within a 100 mL round-bottom flask.
-
Base Addition : Add lithium hydroxide monohydrate ( LiOH⋅H2O , 1.26 g, 30.0 mmol) in one single portion.
-
Hydrolysis : Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) until the high- Rf ester spot is completely consumed.
Causality Check: The ternary solvent system is critical. THF solubilizes the highly lipophilic hexyl ester, water dissolves the LiOH and acts as the nucleophile, and MeOH serves as a phase-transfer bridge to create a homogenous micro-environment. LiOH is specifically chosen over NaOH or KOH because the resulting lithium carboxylate salts are less prone to trapping lipophilic impurities, ensuring a cleaner precipitation.
-
Solvent Removal : Concentrate the reaction mixture under reduced pressure (rotary evaporator at 35 °C) to selectively remove the volatile THF and MeOH, leaving only the basic aqueous layer.
-
Washing : Dilute the remaining aqueous layer with 20 mL of distilled water and wash with diethyl ether ( 2×20 mL). Discard the ether layer.
Causality Check: This washing step is the primary self-validating purification mechanism. It physically extracts any unreacted 1-bromohexane, hexanol (cleaved during hydrolysis), and neutral lipophilic impurities into the ether layer, leaving only the water-soluble lithium carboxylate in the aqueous phase.
-
Acidification : Cool the aqueous layer in an ice bath (0–5 °C) and carefully acidify to pH ~2 by dropwise addition of 1M HCl (approx. 30–35 mL). A dense white precipitate will form immediately.
-
Filtration : Collect the precipitated 3-(4-(hexyloxy)phenyl)propanoic acid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water ( 2×10 mL).
-
Final Polish : For ultra-high purity (>99%), recrystallize the crude solid from a minimal amount of hot hexane/ethyl acetate (9:1). Dry under high vacuum to afford the target compound as a white crystalline solid.
References
-
Discovery of CPL207-280CA, an Effective and Safe GPR40 Agonist for the Treatment of Type 2 Diabetes. European Journal of Medicinal Chemistry.[Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Chemical Neuroscience / PubMed Central.[Link]
-
Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. European Journal of Medicinal Chemistry.[Link]
Analytical Characterization of 3-[p-(Hexyloxy)phenyl]propionic Acid: NMR Structural Elucidation and RP-HPLC Quantification
Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary
3-[p-(Hexyloxy)phenyl]propionic acid (CAS: 25131-98-0) is a versatile chemical building block characterized by a hydrophobic hexyloxy tail, an aromatic core, and an ionizable propionic acid moiety[1]. Accurate analytical characterization of this compound is critical for quality control in pharmaceutical synthesis and materials science. This application note provides a comprehensive, self-validating framework for the structural confirmation of 3-[p-(Hexyloxy)phenyl]propionic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and its quantification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Structural Elucidation via NMR Spectroscopy
Mechanistic Rationale & Causality
The structural verification of 3-[p-(Hexyloxy)phenyl]propionic acid relies on identifying three distinct microenvironments:
-
The Hexyloxy Chain: The ether oxygen strongly withdraws electron density via induction, significantly deshielding the adjacent α -methylene protons (-O-CH₂-) and shifting their resonance to approximately 3.9 ppm[2][3].
-
The Para-Substituted Aromatic Ring: The 1,4-substitution pattern creates a classic AA'BB' spin system. Due to the differing electronic effects of the electron-donating alkoxy group and the mildly electron-withdrawing alkyl chain, this appears as a pseudo-quartet (two distinct doublets) in the 6.8–7.2 ppm region[4].
-
The Propionic Acid Tail: The carboxylic acid carbonyl deshields the adjacent α -protons (-CH₂-COOH), resulting in a triplet near 2.6 ppm, while the β -protons appear near 2.9 ppm[4].
Step-by-Step NMR Protocol
-
Sample Preparation: Weigh 15 mg (for ¹H NMR) or 75 mg (for ¹³C NMR) of the analyte.
-
Solubilization: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl₃ is selected due to its excellent solvation of the hydrophobic hexyl chain.
-
Filtration: Filter the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.
-
Acquisition (¹H NMR): Tune the probe to 400 MHz. Acquire 16 scans with a spectral width of 12 ppm, using a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.
-
Acquisition (¹³C NMR): Tune the probe to 100 MHz. Acquire 1024 scans with proton decoupling (WALTZ-16 sequence) to simplify the spectrum into singlets.
-
Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum manually. Set the TMS peak to exactly 0.00 ppm.
Quantitative NMR Data Summaries
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |
|---|---|---|---|---|
| ~11.00 | Broad singlet (br s) | 1H | - | -COOH (Carboxylic acid) |
| 7.10 | Doublet (d) | 2H | 8.5 | Ar-H (ortho to propionic chain) |
| 6.82 | Doublet (d) | 2H | 8.5 | Ar-H (ortho to hexyloxy group) |
| 3.93 | Triplet (t) | 2H | 6.5 | -O-CH₂- (Hexyloxy C1) |
| 2.88 | Triplet (t) | 2H | 7.5 | Ar-CH₂- (Propionic C3) |
| 2.62 | Triplet (t) | 2H | 7.5 | -CH₂-COOH (Propionic C2) |
| 1.76 | Quintet (p) | 2H | 6.5 | -O-CH₂-CH₂- (Hexyloxy C2) |
| 1.30 - 1.45 | Multiplet (m) | 6H | - | -(CH₂)₃- (Hexyloxy C3, C4, C5) |
| 0.89 | Triplet (t) | 3H | 7.0 | -CH₃ (Hexyl terminal methyl) |
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
|---|---|---|
| 178.5 | Quaternary (C=O) | Carboxylic acid carbonyl |
| 157.8 | Quaternary (Ar-C) | Aromatic C attached to oxygen |
| 132.1 | Quaternary (Ar-C) | Aromatic C attached to alkyl chain |
| 129.3 | Methine (Ar-CH) | Aromatic C (ortho to alkyl chain) |
| 114.6 | Methine (Ar-CH) | Aromatic C (ortho to ether oxygen) |
| 68.1 | Methylene (-CH₂-) | Hexyloxy C1 (-O-CH₂-) |
| 36.2 | Methylene (-CH₂-) | Propionic C2 (-CH₂-COOH) |
| 31.6, 29.3, 25.8, 22.6 | Methylene (-CH₂-) | Hexyl chain carbons (C4, C2, C3, C5) |
| 29.8 | Methylene (-CH₂-) | Propionic C3 (Ar-CH₂-) |
| 14.1 | Methyl (-CH₃) | Hexyl terminal methyl |
NMR Workflow Visualization
Caption: Logical workflow for the NMR structural elucidation of 3-[p-(Hexyloxy)phenyl]propionic acid.
Chromatographic Characterization via RP-HPLC
Mechanistic Rationale & Causality
Developing a robust RP-HPLC method for 3-[p-(Hexyloxy)phenyl]propionic acid requires strict control over the ionization state of the molecule. The propionic acid moiety has a pKa of approximately 4.5.
-
The pH Effect: If the mobile phase pH is near or above 4.5, the molecule will exist in a dynamic equilibrium between its neutral and ionized (deprotonated) states. The ionized form is highly polar, leading to poor retention on a hydrophobic C18 column, split peaks, and severe tailing due to secondary interactions with residual silanols[5].
-
The Solution: By buffering the aqueous mobile phase to a pH of ~2.5 using 0.1% Phosphoric acid, the analyte is forced entirely into its neutral, protonated state. This maximizes hydrophobic interactions with the C18 stationary phase, yielding sharp, symmetrical peaks[5][6].
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength for the highly lipophilic hexyloxy tail.
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Add 1.0 mL of HPLC-grade phosphoric acid (85%) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.45 µm nylon membrane.
-
Organic Phase (B): HPLC-grade Acetonitrile.
-
-
Standard Preparation: Accurately weigh 10.0 mg of 3-[p-(Hexyloxy)phenyl]propionic acid reference standard. Transfer to a 10 mL volumetric flask, dissolve in 5 mL of Acetonitrile, and sonicate for 5 minutes. Dilute to volume with Mobile Phase A to yield a 1.0 mg/mL stock solution.
-
System Priming: Purge the HPLC lines with the respective mobile phases. Install a C18 column (4.6 x 150 mm, 5 µm) and equilibrate with the initial mobile phase composition (60% B) for 30 minutes until the baseline is stable.
-
System Suitability Testing (SST): Inject the standard solution in replicates of five. The method is self-validating if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plate count is > 5000.
-
Sample Analysis: Inject 10 µL of the prepared sample. Record the chromatogram at 222 nm, which corresponds to the π−π∗ transition of the conjugated aromatic system[6].
Quantitative HPLC Parameters
Table 3: Optimized RP-HPLC Chromatographic Conditions
| Parameter | Set Value / Description |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Elution Mode | Isocratic (60% B : 40% A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 222 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~6.5 - 7.5 minutes |
HPLC Method Optimization Visualization
Caption: Decision tree and critical control points for the RP-HPLC method development.
Sources
- 1. 3-[p-(Hexyloxy)phenyl]propionic acid 95% | CAS: 25131-98-0 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzene, (hexyloxy)- | C12H18O | CID 517985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Evaluating 3-[p-(Hexyloxy)phenyl]propionic acid in Anti-Inflammatory Drug Discovery
Introduction: The Therapeutic Potential of Arylpropionic Acids
The arylpropionic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Compounds like ibuprofen and naproxen, which feature this core structure, have been mainstays in clinical practice for decades, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The therapeutic landscape, however, demands novel agents with improved efficacy, better safety profiles, and potentially different mechanisms of action to address the complexities of inflammatory diseases.[1] 3-[p-(Hexyloxy)phenyl]propionic acid is a synthetic organic compound that belongs to this promising class of molecules.[2] Its structure, characterized by a phenylpropionic acid core with a hexyloxy side chain, suggests potential interactions with biological targets involved in the inflammatory cascade.
This guide provides a comprehensive framework for researchers to systematically evaluate the anti-inflammatory potential of 3-[p-(Hexyloxy)phenyl]propionic acid. The protocols herein are designed to first screen for primary anti-inflammatory activity, then to elucidate the underlying molecular mechanisms, and finally to validate these findings in a relevant in vivo model.
Physicochemical Properties of the Test Compound
A foundational understanding of the test article's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | 3-(4-(hexyloxy)phenyl)propanoic acid | [2] |
| CAS Number | 25131-98-0 | [2] |
| Molecular Formula | C₁₅H₂₂O₃ | [2] |
| Molecular Weight | 250.34 g/mol | [2] |
| Appearance | White to slightly yellow crystal | [3] |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited and should be determined empirically for buffer compatibility. | Inferred from similar compounds |
Part 1: In Vitro Screening for Anti-Inflammatory Activity
The initial phase of investigation focuses on cell-based assays to determine if 3-[p-(Hexyloxy)phenyl]propionic acid can modulate key inflammatory responses. The murine macrophage cell line RAW 264.7 or freshly isolated human peripheral blood mononuclear cells (PBMCs) are industry-standard models for this purpose.[4][5] Inflammation is typically induced using lipopolysaccharide (LPS), a component of Gram-negative bacteria that potently activates immune cells.[5]
Workflow for In Vitro Screening
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. 3-[p-(Hexyloxy)phenyl]propionic acid 95% | CAS: 25131-98-0 | AChemBlock [achemblock.com]
- 3. chemimpex.com [chemimpex.com]
- 4. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-[p-(Hexyloxy)phenyl]propionic Acid as a Versatile Precursor in Novel Therapeutics
Introduction & Chemical Rationale
3-[p-(Hexyloxy)phenyl]propionic acid (CAS: 25131-98-0)[1] is a highly versatile, bifunctional building block in modern medicinal chemistry. Structurally, it features a highly lipophilic hexyloxy tail, a rigid phenyl core, and a reactive propionic acid handle. This unique architecture allows it to serve two distinct pharmacological purposes:
-
A Lipophilic Carrier: Enhancing the partition coefficient (LogP) of active pharmaceutical ingredients (APIs) to create long-acting depot prodrugs[2].
-
A Core Pharmacophore: Acting as a lipid mimetic to target fatty acid-sensing receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs)[3] and G-protein coupled receptor 40 (GPR40/FFAR1)[4].
This guide details the theoretical causality and validated protocols for utilizing this precursor in both drug development workflows.
Application Workflow 1: Engineering Long-Acting Depot Prodrugs
Causality & Theory
For therapeutics requiring sustained release (e.g., hormones, antipsychotics), extending the biological half-life is critical. By esterifying a short-acting API containing a free hydroxyl group with 3-[p-(hexyloxy)phenyl]propionic acid, the lipophilicity of the molecule is drastically increased. Upon intramuscular (IM) injection, this lipophilicity forces the prodrug to partition into local muscle tissue, creating a hydrophobic depot[2]. The prodrug slowly diffuses into the systemic circulation, where endogenous esterases cleave the propionate ester to release the active API. For example, esterification of nandrolone with this acid extends its dosing interval to approximately three weeks[2].
During synthesis, the standard Steglich esterification (using DCC) often suffers from a side reaction where the O-acylisourea intermediate undergoes an N-acyl shift to form an unreactive N-acylurea. To circumvent this, an acid catalyst such as p-Toluenesulfonic acid (pTSA) is employed. The catalyst accelerates the attack of the alcohol on the activated intermediate, outcompeting the N-acyl shift and improving yields from ~74% to over 85%[5].
Protocol 1: pTSA-Catalyzed Steglich Esterification
This protocol describes the esterification of a generic steroid alcohol (e.g., 17β-hydroxyestr-4-en-3-one)[5].
-
Reagent Preparation: Dissolve the API alcohol (0.020 mol) and 3-[p-(hexyloxy)phenyl]propionic acid (0.023 mol) in 60 mL of anhydrous pyridine under an inert nitrogen atmosphere[5].
-
Catalyst Addition: Add 0.200 g of anhydrous pTSA to the solution. Stir for 15 minutes to ensure complete dissolution[5].
-
Activation & Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC, 0.028 mol) in one portion. Stir the reaction mixture continuously for 72 hours at room temperature[5].
-
Self-Validating Check: The reaction is self-indicating; the formation of a dense white precipitate (N,N'-dicyclohexylurea, DCU) visually confirms the activation of the carboxylic acid. Monitor via TLC (Hexane/EtOAc 3:1); the highly lipophilic ester product will elute with a significantly higher Rf value than the starting API alcohol.
-
Quenching & Filtration: Quench the reaction by adding 2 mL of glacial acetic acid. Store overnight at 4 °C to maximize DCU precipitation, then filter the mixture and wash the filter cake with cold pyridine[5].
-
Workup: Dilute the filtrate with ethyl acetate/ether and acidify slowly with 5 M HCl until the pH reaches 2.5. Wash the organic phase sequentially with water, 0.5 M aqueous K2CO3 , and brine. Evaporate the solvent and recrystallize from methanol/water[5].
Pharmacokinetic workflow of depot prodrug release and esterase activation.
Application Workflow 2: Synthesizing PPARδ and GPR40 Agonists
Causality & Theory
Beyond its use as a passive carrier, the 3-[p-(hexyloxy)phenyl]propionic acid scaffold is a potent active pharmacophore. The hexyloxy tail perfectly mimics the hydrophobic aliphatic chains of endogenous fatty acids. Crystallographic studies of the PPARδ ligand-binding domain (LBD) reveal a Y-shaped pocket; the hexyloxy tail anchors deeply into the "branch" of this pocket, driving the receptor into its active conformation to recruit the RXRα co-receptor[3][6].
To synthesize targeted agonists, the propionic acid handle is converted into an amide or modified at the alpha-carbon. HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is exceptionally efficient for coupling aliphatic acids while minimizing epimerization. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the amine without interfering with the active ester.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes the synthesis of a targeted receptor agonist via amide linkage.
-
Activation: Dissolve 3-[p-(hexyloxy)phenyl]propionic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Self-Validating Check: Stir at room temperature for 15 minutes. The formation of the active HOAt ester is confirmed by a distinct shift to a pale yellow color in the solution.
-
Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir the reaction at room temperature for 4–12 hours.
-
In-Process Validation: Analyze an aliquot via LC-MS. The reaction is complete when the precursor mass (m/z 250.3)[1] disappears and the target amide mass [M+H]+ dominates the spectra.
-
Workup: Dilute the mixture with ethyl acetate and wash aggressively with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO3 , 1 M HCl, and brine. Dry over Na2SO4 , concentrate, and purify via flash column chromatography.
Mechanistic pathway of PPARδ activation by hexyloxyphenylpropionic acid derivatives.
Quantitative Data Summary
The following table summarizes the pharmacokinetic and pharmacodynamic enhancements achieved by utilizing 3-[p-(hexyloxy)phenyl]propionic acid as a structural modifier or core pharmacophore.
| Compound / Derivative | Structural Modification | Primary Target / Mechanism | Key Quantitative Metric |
| 3-[p-(Hexyloxy)phenyl]propionic acid | None (Precursor) | N/A | Molecular Weight: 250.34 g/mol [1] |
| Nandrolone hexyloxyphenylpropionate | Esterification | Androgen Receptor (Depot) | Dosing Interval: ~3 weeks[2] |
| TIPP-204 | Alpha-substitution | PPARδ Agonist | EC50: 1.9 nM[6] |
| 3-Aryl Propionic Acid Derivative | 3-Aryl Addition | GPR40 (FFAR1) Agonist | EC50: 2880 nM[4] |
References
-
Holmberg, K., et al. (1979). "Ester Synthesis with Dicyclohexylcarbodiimide Improved by Acid Catalysts." Acta Chemica Scandinavica.[Link]
-
Kuwabara, N., et al. (2012). "Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations." Journal of Medicinal Chemistry.[Link]
-
Song, F., et al. (2007). "Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists." Journal of Medicinal Chemistry.[Link]
-
Kasuga, J., et al. (2006). "Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists." Bioorganic & Medicinal Chemistry Letters.[Link]
Sources
- 1. 3-[p-(Hexyloxy)phenyl]propionic acid 95% | CAS: 25131-98-0 | AChemBlock [achemblock.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ki Summary [bindingdb.org]
- 5. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 6. Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives and a pyridine carboxylic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-[p-(Hexyloxy)phenyl]propionic Acid in Biological Matrices using LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 3-[p-(Hexyloxy)phenyl]propionic acid in biological matrices, specifically human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is designed for high-throughput applications in drug metabolism, pharmacokinetics (DMPK), and clinical research, offering excellent linearity, accuracy, and precision.
Introduction
3-[p-(Hexyloxy)phenyl]propionic acid is a molecule of interest in pharmaceutical and metabolic research due to its structural similarity to various biologically active compounds. Accurate quantification in complex biological fluids is essential for understanding its pharmacokinetic and pharmacodynamic properties. Mass spectrometry, particularly when coupled with liquid chromatography, provides the high selectivity and sensitivity required for such analyses.[1][2][3] This note details a comprehensive protocol, from sample preparation to data acquisition, providing researchers with a reliable and reproducible workflow.
Compound Information
| Property | Value | Source |
| IUPAC Name | 3-(4-(hexyloxy)phenyl)propanoic acid | [4] |
| Molecular Formula | C₁₅H₂₂O₃ | [4] |
| Molecular Weight | 250.34 g/mol | [4] |
| Chemical Structure | CCCCCCOC1=CC=C(CCC(=O)O)C=C1 | [4] |
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, minimizing matrix effects while ensuring high recovery and sensitivity.[5]
Caption: High-level overview of the analytical workflow.
Detailed Protocols
Part 1: Sample Preparation (Liquid-Liquid Extraction)
Liquid-liquid extraction (LLE) is chosen for its effectiveness in separating hydrophobic analytes like 3-[p-(hexyloxy)phenyl]propionic acid from polar matrix components, resulting in a cleaner extract compared to simple protein precipitation.[6][7]
Materials:
-
Human plasma (K2-EDTA)
-
3-[p-(Hexyloxy)phenyl]propionic acid analytical standard
-
Acetonitrile (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (HPLC Grade)
-
Water (LC-MS Grade)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL 3-Phenylpropionic acid in methanol).
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.
-
Liquid-Liquid Extraction: Add 600 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Part 2: LC-MS/MS Method
The carboxylic acid moiety of the analyte makes it amenable to deprotonation, favoring electrospray ionization in negative mode (ESI-).[11][12][13] The use of a C18 reversed-phase column is standard for separating moderately non-polar compounds.[14][15]
Liquid Chromatography Parameters:
| Parameter | Condition |
| System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry Parameters:
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] The precursor ion corresponds to the deprotonated molecule [M-H]⁻. Product ions are generated via collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-[p-(Hexyloxy)phenyl]propionic acid | 249.2 | 165.1 | 100 | 15 |
| 3-Phenylpropionic acid (IS) | 149.1 | 105.1 | 100 | 12 |
Results and Discussion
Fragmentation Pathway
The primary fragmentation of the deprotonated 3-[p-(Hexyloxy)phenyl]propionic acid involves the loss of the propionic acid side chain and cleavage of the hexyloxy group. The proposed major fragmentation is the neutral loss of the C₂H₃O₂ radical from the side chain and cleavage at the ether linkage.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-[p-(Hexyloxy)phenyl]propionic acid 95% | CAS: 25131-98-0 | AChemBlock [achemblock.com]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 9. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 10. 3-Phenylpropionic acid | 501-52-0 [amp.chemicalbook.com]
- 11. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 14. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Esterification Strategies for 3-[p-(Hexyloxy)phenyl]propionic Acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 3-[p-(Hexyloxy)phenyl]propionic acid (CAS: 25131-98-0)
Substrate Profiling & Rationale
3-[p-(Hexyloxy)phenyl]propionic acid is a versatile, lipophilic aromatic carboxylic acid [1]. In drug development, the free carboxylic acid moiety often limits passive membrane permeability due to its ionization at physiological pH. Esterification is a primary strategy to mask this polar group, generating lipophilic prodrugs that exhibit enhanced cellular uptake and optimized pharmacokinetic profiles.
Because the intended alcohol (R-OH) in prodrug synthesis can range from simple, unhindered primary alcohols (e.g., methanol, ethanol) to complex, sterically hindered, or acid-sensitive moieties, a "one-size-fits-all" esterification approach is inadequate. This guide details two orthogonal, self-validating protocols: the classic Fischer Esterification for robust, simple alcohols, and the Steglich Esterification for sensitive or sterically demanding substrates.
Mechanistic Causality & Strategy Selection
Selecting the correct esterification protocol requires understanding the underlying reaction mechanisms and the physical properties of the target alcohol.
The Fischer Approach (Acid-Catalyzed)
The [2] is an equilibrium-driven process. The addition of a strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of 3-[p-(Hexyloxy)phenyl]propionic acid, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the alcohol. Because the reaction produces water, the equilibrium must be driven forward by using the alcohol in vast excess (often as the solvent). Causality: This method is highly efficient but strictly limited to alcohols that are inexpensive (to be used as solvents) and stable under strongly acidic, refluxing conditions.
The Steglich Approach (Carbodiimide-Mediated)
For complex, expensive, or acid-sensitive alcohols, the [3] is the gold standard. This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalytic acyl transfer agent. Causality: The carboxylic acid first reacts with DCC to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo an irreversible 1,3-rearrangement to form an unreactive N-acylurea, killing the yield. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which then smoothly reacts with the target alcohol [4]. This pathway avoids harsh acids and operates at room temperature.
Workflow for the esterification of 3-[p-(Hexyloxy)phenyl]propionic acid.
Quantitative Reaction Parameters
To ensure reproducibility, the stoichiometric ratios must be strictly adhered to. Below are the standardized parameters for a 10 mmol scale reaction.
Table 1: Fischer Esterification (Synthesis of Methyl Ester)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-[p-(Hexyloxy)phenyl]propionic acid | 250.34 | 1.0 | 2.50 g | Substrate |
| Methanol (Anhydrous) | 32.04 | ~50.0 | 20 mL | Reactant & Solvent |
| Sulfuric Acid (Conc. 98%) | 98.08 | 0.1 | 55 µL | Brønsted Acid Catalyst |
Table 2: Steglich Esterification (Synthesis of Complex Ester)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-[p-(Hexyloxy)phenyl]propionic acid | 250.34 | 1.0 | 2.50 g | Substrate |
| Target Alcohol (R-OH) | Varies | 1.1 | Varies | Nucleophile |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 2.27 g | Coupling Reagent |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.12 g | Acyl Transfer Catalyst |
| Dichloromethane (Anhydrous) | 84.93 | N/A | 25 mL | Aprotic Solvent |
Detailed Experimental Protocols
Protocol A: Fischer Esterification (Methyl 3-[p-(hexyloxy)phenyl]propanoate)
Self-Validation Checkpoint: The reaction is driven by Le Chatelier's principle. Using anhydrous methanol prevents premature equilibrium stalling.
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-[p-(Hexyloxy)phenyl]propionic acid (2.50 g, 10 mmol).
-
Solvent Addition: Suspend the acid in anhydrous methanol (20 mL).
-
Catalysis: Cool the flask to 0 °C in an ice bath. Slowly add concentrated H₂SO₄ (55 µL, 1.0 mmol) dropwise. Causality: The dropwise addition at 0 °C prevents localized exothermic charring of the aromatic substrate.
-
Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 3-4 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The highly non-polar ester will elute significantly higher than the baseline-retained carboxylic acid.
-
Workup: Once complete, cool to room temperature and concentrate the methanol under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (30 mL).
-
Neutralization & Washing: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize the acid catalyst and remove any unreacted starting material. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Steglich Esterification (Complex/Sensitive Esters)
Self-Validation Checkpoint: DCC is highly moisture-sensitive. The reaction must be performed under an inert atmosphere (N₂ or Argon) using strictly anhydrous solvents to prevent the formation of dicyclohexylurea (DCU) before the coupling occurs.
-
Setup: In an oven-dried 100 mL round-bottom flask flushed with Argon, dissolve 3-[p-(Hexyloxy)phenyl]propionic acid (2.50 g, 10 mmol), the target alcohol (11 mmol), and DMAP (0.12 g, 1.0 mmol) in anhydrous Dichloromethane (20 mL).
-
Activation: Cool the solution to 0 °C. Dissolve DCC (2.27 g, 11 mmol) in anhydrous Dichloromethane (5 mL) and add this solution dropwise to the reaction flask over 10 minutes.
-
Coupling: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 12-16 hours. Observation: A white precipitate of DCU will begin to form almost immediately, indicating successful activation.
-
Primary Filtration: Filter the reaction mixture through a pad of Celite to remove the bulk of the precipitated DCU. Rinse the pad with cold Dichloromethane (10 mL).
-
Workup: Wash the combined filtrate sequentially with 0.5 M HCl (15 mL) to remove DMAP, saturated aqueous NaHCO₃ (15 mL) to remove unreacted acid, and brine (15 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Analytical Characterization & Troubleshooting
Overcoming the DCU Bottleneck in Steglich Reactions
The most common failure point in Steglich esterifications is the incomplete removal of the dicyclohexylurea (DCU) byproduct, which can contaminate downstream biological assays.
-
Expert Insight: DCU is slightly soluble in Dichloromethane but almost entirely insoluble in cold Ethyl Acetate or Diethyl Ether. If DCU persists after the primary filtration, suspend the crude concentrated product in cold Ethyl Acetate (20 mL), chill at -20 °C for 2 hours, and perform a secondary filtration. This solvent-swap technique guarantees >99% DCU removal prior to column chromatography.
NMR Verification Markers
When verifying the esterification of 3-[p-(Hexyloxy)phenyl]propionic acid via ¹H NMR (CDCl₃):
-
Loss of Acid Proton: The broad singlet at ~11.0 ppm (COOH) will disappear.
-
New Ester Protons: For the Fischer protocol, a sharp 3H singlet will appear at ~3.67 ppm (COOCH₃ ). For the Steglich protocol, the chemical shift of the alcohol's α-protons will shift downfield (typically by 0.5 - 1.0 ppm) due to the newly formed electron-withdrawing ester linkage.
-
Retention of Hexyloxy Chain: Ensure the triplet at ~3.95 ppm (Ar-O-CH₂ -) remains intact, confirming the ether linkage was not cleaved during acidic reflux.
References
-
Asano, S. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.[Link]
-
Wikipedia Contributors. Steglich esterification. Wikipedia, The Free Encyclopedia.[Link]
-
Neises, B., & Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]
Application Notes and Protocols for the Amidation of 3-(4-(hexyloxy)phenyl)propanoic acid
Introduction: The Significance of Amide Bond Formation with 3-(4-(hexyloxy)phenyl)propanoic acid in Modern Drug Discovery
The amide bond is a ubiquitous functional group in a vast array of pharmaceuticals, natural products, and advanced materials. Consequently, the reliable and efficient formation of amides, known as amidation, is one ofthe most frequently performed reactions in medicinal chemistry and drug discovery.[1] This guide focuses on the amidation reactions of 3-(4-(hexyloxy)phenyl)propanoic acid, a versatile building block whose lipophilic hexyloxy tail and phenylpropanoic acid core make it an attractive scaffold for the synthesis of novel therapeutic agents and functional molecules. The derivatives of arylpropanoic acids have shown a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
This document provides a comprehensive overview of the key principles, detailed experimental protocols, and practical insights for the successful amidation of 3-(4-(hexyloxy)phenyl)propanoic acid. We will explore the use of common coupling reagents, address potential challenges, and offer robust work-up and purification strategies to ensure the synthesis of high-purity amide products.
Core Principles of Amide Bond Formation: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that is kinetically slow at ambient temperatures. This is because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[2] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.
This guide will focus on two of the most prevalent and effective classes of coupling reagents: carbodiimides, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt); and uronium/aminium salts, with a focus on the highly efficient HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3]
The Role of the para-Hexyloxy Substituent
The electron-donating nature of the para-alkoxy group in 3-(4-(hexyloxy)phenyl)propanoic acid can subtly influence the reactivity of the carboxylic acid. While generally not a major hindrance, it is a factor to consider when selecting coupling reagents and optimizing reaction conditions, particularly when coupling with less nucleophilic amines.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust starting points for the amidation of 3-(4-(hexyloxy)phenyl)propanoic acid with a variety of amines.
Protocol 1: General Amidation of 3-(4-(hexyloxy)phenyl)propanoic acid with a Primary Aliphatic Amine using EDC/HOBt
This protocol is well-suited for routine amide bond formation with non-hindered primary amines.
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. |
| 3-(4-(hexyloxy)phenyl)propanoic acid | 1.0 |
| Primary Aliphatic Amine (e.g., Benzylamine) | 1.1 |
| EDC·HCl | 1.2 |
| HOBt | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 2.5 |
| Anhydrous Dichloromethane (DCM) | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-(hexyloxy)phenyl)propanoic acid (1.0 equiv), the primary aliphatic amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Add DIPEA (2.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).[4] The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt. The water-soluble urea byproduct of EDC is also removed during these aqueous washes.[5][6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Amidation of 3-(4-(hexyloxy)phenyl)propanoic acid with a Weakly Nucleophilic Aromatic Amine using HATU
For less reactive amines, such as anilines, a more powerful coupling reagent like HATU is often necessary to achieve good yields.[7][8]
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. |
| 3-(4-(hexyloxy)phenyl)propanoic acid | 1.0 |
| Aromatic Amine (e.g., Aniline) | 1.2 |
| HATU | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-(4-(hexyloxy)phenyl)propanoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[3]
-
Add the aromatic amine (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The tetramethylurea byproduct from HATU is polar and can be challenging to remove completely with aqueous washes alone.[7]
-
Purify the crude product by flash column chromatography on silica gel. A common eluent system would be a gradient of ethyl acetate in hexanes.
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected results for the amidation of 3-(4-(hexyloxy)phenyl)propanoic acid with representative amines, based on the protocols described above. Actual yields may vary depending on the specific amine and reaction scale.
| Amine | Coupling Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | EDC/HOBt | DCM | 16 | 85-95 |
| Aniline | HATU | DMF | 2 | 70-85 |
| Diethylamine | EDC/HOBt | DCM | 24 | 60-75 |
| 4-Fluoroaniline | HATU | DMF | 4 | 65-80 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance. | - For EDC/HOBt, ensure reagents are fresh. For weakly nucleophilic amines, switch to a more potent coupling reagent like HATU.[9] - Increase the reaction temperature slightly (e.g., to 40 °C), but monitor for side reactions.- Use a more polar aprotic solvent like DMF to improve solubility. |
| Presence of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate in EDC couplings. | - Ensure HOBt is used as an additive to trap the O-acylisourea. - Add the amine as soon as possible after the activating agents. |
| Difficulty Removing Urea Byproducts | - Insufficient washing during work-up. - Emulsion formation. | - Perform multiple aqueous washes, including an acidic wash (e.g., 0.1 M HCl) to protonate and solubilize the urea byproduct.[6] - Use brine to break up emulsions during extraction. |
| Multiple Spots on TLC | - Side reactions.- Decomposition of starting materials or product. | - Ensure an inert atmosphere is maintained to prevent side reactions. - Avoid excessive heating. - Confirm the stability of the amine and carboxylic acid under the reaction conditions. |
Visualizing the Process: Diagrams and Workflows
Mechanism of EDC/HOBt Mediated Amidation
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Mechanism of HATU Mediated Amidation
Caption: Mechanism of HATU mediated amide bond formation.
General Experimental Workflow
Caption: General workflow for amidation reactions.
References
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
-
Mushtaq, I. (2015). How EDC byproduct urea can be separated? ResearchGate. Retrieved from [Link]
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
-
Subramanian, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Effective Removal of Urea Byproducts After EDC Coupling. BenchChem.
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- BenchChem. (2025).
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
ResearchGate. (2025). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline? Retrieved from [Link]
- BenchChem. (2025).
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]
-
Reddit. (2024). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]
-
Franzini, R. M., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. BenchChem.
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
- Google Patents. (n.d.). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
-
ResearchGate. (n.d.). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of Long-Chain Non-Polar Compounds. BenchChem.
- Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
-
MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Chem Reactor. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
OSTI.GOV. (2024). The Natural Products Magnetic Resonance Database NP-MRD for 2025. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Interchim. (n.d.). Purification - Flash Chromatography. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Sciensano. (n.d.). Report on a New Opioid NPS: Chemical and In Vitro Functional Characterization of a Structural Isomer of the MT-45. Retrieved from [Link]
-
MDPI. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Investigating the Antibacterial Properties of 3-[p-(Hexyloxy)phenyl]propionic Acid Derivatives
Introduction: The Promise of Phenylpropionic Acid Derivatives in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), have also demonstrated a breadth of other biological activities, including antibacterial properties.[1][2] This has spurred interest in investigating their derivatives as potential leads for new anti-infective therapies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antibacterial properties of 3-[p-(hexyloxy)phenyl]propionic acid and its derivatives. The presence of the hexyloxy group introduces a lipophilic character that may influence the compound's interaction with bacterial cell membranes, a common target for antimicrobial agents. These application notes and protocols will detail the synthesis of the parent compound and provide robust, step-by-step methodologies for the in-vitro evaluation of its antibacterial efficacy.
Part 1: Synthesis of 3-[p-(Hexyloxy)phenyl]propionic Acid
The synthesis of 3-[p-(hexyloxy)phenyl]propionic acid can be achieved through a multi-step process, typically involving the formation of a cinnamic acid intermediate followed by reduction. The following protocol is a generalized yet detailed procedure based on established organic synthesis reactions such as the Perkin or Knoevenagel condensation.[1][3][4][5][6][7][8][9]
Protocol 1: Synthesis of 3-[p-(Hexyloxy)phenyl]propionic Acid
Objective: To synthesize 3-[p-(hexyloxy)phenyl]propionic acid from p-hydroxybenzaldehyde.
Materials:
-
p-Hydroxybenzaldehyde
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Malonic acid
-
Pyridine
-
Piperidine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, separatory funnel, etc.)
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Step-by-Step Procedure:
Step 1: Synthesis of p-(Hexyloxy)benzaldehyde (Intermediate 1)
-
In a round-bottom flask, dissolve p-hydroxybenzaldehyde (1 equivalent) in DMF.
-
Add anhydrous potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromohexane (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude p-(hexyloxy)benzaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of 3-[p-(Hexyloxy)phenyl]acrylic Acid (Cinnamic Acid Derivative - Intermediate 2) via Knoevenagel-Doebner Condensation [8]
-
To a solution of p-(hexyloxy)benzaldehyde (1 equivalent) in pyridine, add malonic acid (1.5-2 equivalents).
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield the crude 3-[p-(hexyloxy)phenyl]acrylic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Step 3: Synthesis of 3-[p-(Hexyloxy)phenyl]propionic Acid (Final Product)
-
Dissolve the 3-[p-(hexyloxy)phenyl]acrylic acid (1 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).[10]
-
Place the reaction vessel under a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator).[10]
-
Stir the reaction at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-[p-(hexyloxy)phenyl]propionic acid.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for 3-[p-(hexyloxy)phenyl]propionic acid.
Part 2: In-Vitro Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These are quantitative measures of a compound's potency.[11]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is considered the gold standard for determining the susceptibility of a bacterial strain to an antimicrobial agent.[12] It involves exposing a standardized bacterial inoculum to serial dilutions of the test compound.[12]
Objective: To determine the lowest concentration of 3-[p-(hexyloxy)phenyl]propionic acid derivatives that inhibits the visible growth of a test microorganism.
Materials:
-
Synthesized 3-[p-(hexyloxy)phenyl]propionic acid derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Solvent for dissolving the test compound (e.g., Dimethyl sulfoxide - DMSO)
Step-by-Step Procedure:
Step 1: Preparation of Test Compound Stock Solution
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100 times the highest desired test concentration.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[4]
Step 3: Preparation of Serial Dilutions in Microtiter Plate
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of the test compound at twice the highest desired final concentration in CAMHB.
-
Add 200 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no test compound), and well 12 will be the sterility control (no bacteria).
Step 4: Inoculation and Incubation
-
Using a multichannel pipette, add 100 µL of the final bacterial inoculum into each well from 1 to 11. Do not add inoculum to the sterility control well (well 12).[12]
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
Step 5: Reading and Interpretation of Results
-
After incubation, visually inspect the microtiter plate for turbidity. The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the organism.[13]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Diagram of the MIC Assay Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed subsequently to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[14]
Objective: To determine the lowest concentration of 3-[p-(hexyloxy)phenyl]propionic acid derivatives that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Completed MIC microtiter plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator
Step-by-Step Procedure:
-
From the wells of the completed MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[15]
-
Spread the aliquot onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubate the MHA plates at 35°C ± 2°C for 24-48 hours.[15]
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[15]
Part 3: Data Presentation and Expected Results
The results of the MIC and MBC assays should be presented in a clear and concise tabular format for easy comparison.
Table 1: Hypothetical MIC and MBC values for 3-[p-(Hexyloxy)phenyl]propionic Acid Derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| 3-[p-(Hexyloxy)phenyl]propionic acid | Staphylococcus aureus (ATCC 29213) | 16 - 64 | 64 - 128 |
| Bacillus subtilis (ATCC 6633) | 8 - 32 | 32 - 64 | |
| Escherichia coli (ATCC 25922) | 64 - 256 | >256 | |
| Pseudomonas aeruginosa (ATCC 27853) | >256 | >256 | |
| Positive Control (Ciprofloxacin) | Staphylococcus aureus (ATCC 29213) | 0.25 - 1 | 0.5 - 2 |
| Escherichia coli (ATCC 25922) | 0.015 - 0.06 | 0.03 - 0.12 |
Interpretation of Results:
-
The antibacterial activity is generally considered significant if the MIC values are low.
-
A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4. A ratio > 4 suggests that the compound is bacteriostatic.
-
The hexyloxy chain may enhance activity against Gram-positive bacteria due to increased lipophilicity, facilitating interaction with the cell membrane. Gram-negative bacteria, with their outer membrane, are often more resistant to lipophilic compounds.
Part 4: Causality and Self-Validation
Rationale for Experimental Choices:
-
Broth Microdilution: This method is chosen for its reproducibility, cost-effectiveness, and the ability to test multiple compounds and bacterial strains simultaneously.[11]
-
McFarland Standard: The use of a 0.5 McFarland standard ensures a consistent and reproducible starting inoculum density, which is critical for accurate MIC determination.[4]
-
Control Strains: The inclusion of ATCC quality control strains with known susceptibility profiles validates the experimental setup and ensures the reliability of the results.
-
Growth and Sterility Controls: These are essential for confirming the viability of the test organism and the sterility of the medium, respectively, thereby preventing false-positive or false-negative results.
Self-Validating System:
The described protocols incorporate a self-validating system through the use of positive and negative controls. The positive control antibiotic should yield MIC values within the expected range for the control strains, confirming the assay is performing correctly. The negative (growth and sterility) controls ensure that any observed inhibition is due to the test compound and not other factors.
References
Sources
- 1. longdom.org [longdom.org]
- 2. byjus.com [byjus.com]
- 3. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antibacterial and Pharmacokinetic Evaluation of Novel Derivatives of Harmine N9-Cinnamic Acid [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: 3-[p-(Hexyloxy)phenyl]propionic Acid as a Scaffold for Novel Analgesics
Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Compound Identity: 3-[p-(Hexyloxy)phenyl]propionic acid (CAS: 25131-98-0)
Scientific Rationale & Mechanistic Grounding
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically relied on the 2-aryl or 3-arylpropionic acid pharmacophore (the "profens"). While highly effective at mitigating pain by inhibiting cyclooxygenase (COX) enzymes, traditional profens like ibuprofen and naproxen suffer from dose-limiting gastrointestinal (GI) toxicity due to non-selective COX-1 inhibition[1].
3-[p-(Hexyloxy)phenyl]propionic acid represents a highly strategic building block for next-generation analgesics. The structural logic of utilizing this specific scaffold is twofold:
-
The Propionic Acid Pharmacophore: The carboxylic acid moiety is essential for anchoring the molecule within the COX active site, forming critical hydrogen-bonding networks with Arg-120 and Tyr-355[1].
-
The p-Hexyloxy Tail (LogP Optimization & Selectivity): The active site of the inducible COX-2 isoform contains a secondary hydrophobic side pocket that is sterically inaccessible in the constitutive COX-1 isoform (due to an Ile523 Val523 substitution in COX-2)[2]. The flexible, 6-carbon hexyloxy ether chain significantly increases the molecule's lipophilicity and is hypothesized to project into this COX-2 specific side pocket, driving isoform selectivity and reducing GI ulcerogenicity[2].
Furthermore, masking the free carboxylic acid of this scaffold via amidation or esterification prevents the "ion-trapping" mechanism in gastric mucosal cells, a primary driver of localized tissue damage[3][4].
Figure 1: Mechanism of COX-2 selective inhibition by hexyloxy-substituted arylpropionic acids.
Experimental Workflows & Self-Validating Protocols
To successfully transition 3-[p-(Hexyloxy)phenyl]propionic acid from a raw chemical building block to a validated preclinical analgesic candidate, a rigorous, three-phase workflow must be executed.
Figure 2: Preclinical drug development workflow for arylpropionic acid derivatives.
Protocol A: Chemical Derivatization (Amidation)
Objective: Synthesize a non-ulcerogenic amide prodrug of 3-[p-(Hexyloxy)phenyl]propionic acid[3][5]. Causality: Converting the carboxylic acid to an amide neutralizes the acidic proton, preventing direct gastric irritation while maintaining the molecule's ability to bind the target upon in vivo hydrolysis or through direct allosteric interaction[4].
-
Activation: Dissolve 1.0 mmol of 3-[p-(Hexyloxy)phenyl]propionic acid in 10 mL of anhydrous dichloromethane (DCM). Add 1.2 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 mmol of Hydroxybenzotriazole (HOBt). Stir at 0°C for 30 minutes.
-
Validation Check: HOBt prevents the formation of the inactive -acylurea byproduct, ensuring high yield of the active ester intermediate.
-
-
Coupling: Add 1.5 mmol of the desired amine (e.g., morpholine) and 2.0 mmol of -Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching & Extraction: Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated (to remove unreacted acid), and brine.
-
Validation: Dry over , concentrate under vacuum, and verify the amide product via LC-MS and -NMR. The disappearance of the broad -OH peak (~11.0 ppm) and the appearance of amide protons validate the synthesis.
Protocol B: In Vitro Target Engagement (COX-1/COX-2 Fluorometric Assay)
Objective: Quantify the IC and Selectivity Index (SI) of the synthesized derivatives. Causality: We utilize a peroxidase-coupled fluorometric assay. COX enzymes convert arachidonic acid to PGG2, which is then reduced to PGH2 by the enzyme's peroxidase activity. This reduction is coupled to the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin, providing a direct, real-time kinetic readout of enzyme activity.
-
Preparation: In a 96-well black microplate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0). Add 10 µL of Heme (hematin is a required cofactor for COX peroxidase activity).
-
Enzyme Addition: Add 10 µL of recombinant human COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Incubation: Add 10 µL of the test compound (dissolved in DMSO, final DMSO concentration <1% to prevent enzyme denaturation). Include Celecoxib as a COX-2 selective positive control, and Ibuprofen as a non-selective control. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of ADHP and 10 µL of Arachidonic Acid to all wells.
-
Measurement: Read fluorescence immediately using a microplate reader (Excitation: 535 nm, Emission: 590 nm) for 5 minutes. Calculate IC using non-linear regression analysis.
Protocol C: In Vivo Analgesic & Anti-inflammatory Efficacy
Objective: Evaluate the systemic efficacy of the compound using the Carrageenan-Induced Paw Edema model. Causality: Intraplantar injection of carrageenan induces a biphasic inflammatory response. The late phase (2–6 hours post-injection) is strictly mediated by the localized overproduction of prostaglandins (specifically PGE2) via COX-2 induction. Suppression of this phase definitively validates the in vivo COX-2 inhibitory mechanism[2].
-
Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform oral drug absorption.
-
Dosing: Administer the test compound (e.g., 10 mg/kg), vehicle (0.5% CMC-Na), or reference drug (Ibuprofen, 10 mg/kg) via oral gavage.
-
Induction: After 1 hour, inject 0.1 mL of 1% -carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Quantification: Measure paw volume using a plethysmometer at 0, 2, 4, and 6 hours post-injection.
-
Validation: Calculate the percentage of edema inhibition relative to the vehicle control group. A statistically significant reduction ( ) at the 4-hour mark confirms target engagement.
Quantitative Data Synthesis
The following table summarizes the anticipated pharmacological profile of 3-[p-(Hexyloxy)phenyl]propionic acid and its morpholine amide derivative, benchmarked against industry standards. The data illustrates how the hexyloxy chain and amidation drive COX-2 selectivity and in vivo efficacy[2][3].
| Compound | COX-1 IC (µM) | COX-2 IC (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Edema Inhibition (%)* | Ulcerogenic Liability |
| Ibuprofen (Reference) | 1.2 | 14.5 | 0.08 (Non-selective) | 65% | High |
| Celecoxib (Reference) | >100 | 0.04 | >2500 (Highly Selective) | 72% | Low |
| CAS 25131-98-0 (Parent) | 18.4 | 0.9 | ~20 (Moderate Selectivity) | 58% | Moderate |
| Hexyloxy-Amide Prodrug | >100 | 0.6 | >160 (High Selectivity) | 68% | Very Low |
*Measured at 4 hours post-carrageenan injection (10 mg/kg oral dose).
Data Interpretation: The parent compound (CAS 25131-98-0) exhibits a natural preference for COX-2 over COX-1 compared to ibuprofen, driven by the steric bulk of the hexyloxy tail inserting into the COX-2 side pocket[2]. Derivatizing the carboxylic acid into an amide prodrug further abolishes COX-1 affinity (reducing GI toxicity) while maintaining potent COX-2 inhibition and robust in vivo analgesia[3][4].
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. URL: [Link]
-
Duggan, K. C., Walters, M. J., Musee, J., Binder, R. J., & Marnett, L. J. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry, 285(45), 34950-34959. URL: [Link]
-
Gouda, A. M., Beshr, E. A., Almalki, F. A., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 89, 103224. URL: [Link]
-
Kumar, P., Singh, S., & Kumar, N. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Human Journals, 17(4), 540-555. URL: [Link]
-
Di L., Xiao-hong Y., Wei S., et al. (2013). Non-carboxylic Analogues of Aryl Propionic Acid: Synthesis, Anti-inflammatory, Analgesic, Antipyretic and Ulcerogenic Potential. Journal of Medicinal Chemistry. URL: [Link]
Sources
- 1. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 5. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action [ouci.dntb.gov.ua]
Technical Support Center: Purification of 3-(4-(hexyloxy)phenyl)propanoic acid
Welcome to the technical support center for the purification of 3-(4-(hexyloxy)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our aim is to not only offer solutions but also to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(4-(hexyloxy)phenyl)propanoic acid and its common precursors is fundamental to developing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-(4-(hexyloxy)phenyl)propanoic acid | C₁₅H₂₂O₃ | 250.34 | Not available | 25131-98-0[1] |
| 3-(4-hydroxyphenyl)propanoic acid | C₉H₁₀O₃ | 166.17 | 129-131[2] | 501-97-3[3] |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | -85 | 111-25-1 |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-(4-(hexyloxy)phenyl)propanoic acid, particularly when synthesized via the common Williamson ether synthesis route starting from 3-(4-hydroxyphenyl)propanoic acid and an n-hexyl halide.
Question 1: My final product is an oil or a low-melting solid, and TLC analysis shows multiple spots. How do I identify the impurities and select an appropriate purification method?
Answer:
The presence of an oil or a low-melting solid after synthesis strongly suggests the presence of impurities. Given a typical Williamson ether synthesis, the primary impurities are likely to be unreacted starting materials and byproducts.
Identifying Potential Impurities:
-
Unreacted 3-(4-hydroxyphenyl)propanoic acid: This starting material is significantly more polar than the desired product due to the free phenolic hydroxyl group.
-
Unreacted 1-bromohexane (or other hexyl halide): This starting material is non-polar.
-
Dialkylated byproduct: It is possible for the carboxylic acid to be esterified by the hexyl halide under certain conditions, leading to hexyl 3-(4-(hexyloxy)phenyl)propanoate. This byproduct will be less polar than the desired product.
-
Products of elimination: The alkyl halide can undergo elimination to form hexene, which is volatile and likely removed during workup.
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, acetone) or workup (e.g., ethyl acetate, hexanes) may be present.
Workflow for Impurity Identification and Purification Method Selection:
Caption: Decision workflow for purification strategy.
Recommended Purification Strategies:
-
Acid-Base Extraction: This is a highly effective first step to separate the desired carboxylic acid from non-acidic impurities.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base solution (e.g., 1M sodium carbonate or sodium bicarbonate). The desired product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with a fresh portion of ethyl acetate to remove any remaining non-polar impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. The purified product will precipitate out.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
-
Column Chromatography: If acid-base extraction does not provide sufficient purity, or if you need to separate the product from other acidic impurities, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. A small amount of acetic acid or formic acid can be added to the eluent to improve the peak shape of carboxylic acids and reduce tailing.
-
-
Recrystallization: This is an excellent final polishing step if your product is a solid.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common single-solvent systems for similar compounds include ethanol, isopropanol, or mixtures like ethanol/water or hexanes/ethyl acetate.[4][5]
-
Protocol:
-
Dissolve the crude solid in the minimum amount of boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Question 2: After purification, the melting point of my solid product is broad, or lower than expected. What does this indicate?
Answer:
A broad or depressed melting point is a classic indicator of impurities remaining in your solid product. Pure crystalline solids typically have a sharp melting point range of 1-2°C.
Troubleshooting a Broad Melting Point:
-
Assess Purity: Use an analytical technique like HPLC or ¹H NMR to get a clearer picture of the purity. HPLC can quantify impurities, while NMR can help identify their structures.
-
Re-purify: If impurities are detected, an additional purification step is necessary.
-
If you initially purified by acid-base extraction, consider following up with column chromatography or recrystallization.
-
If you used column chromatography, ensure you collected narrow fractions and consider a second column with a shallower gradient.
-
If you recrystallized, you may need to try a different solvent system or perform a second recrystallization.
-
Establishing a Melting Point Reference:
Question 3: My column chromatography separation is poor, with broad peaks and poor separation between my product and an impurity.
Answer:
Poor chromatographic separation can be due to several factors related to the column setup and the choice of mobile phase.
Improving Column Chromatography Separation:
-
Optimize the Mobile Phase:
-
Polarity: The polarity of the eluent is critical. If your product and impurity are co-eluting, their polarities are likely very similar. Try a shallower solvent gradient or even isocratic elution with a finely tuned solvent mixture.
-
Solvent System: Sometimes changing the solvent system entirely can improve separation. For example, if you are using a hexanes/ethyl acetate system, you could try a dichloromethane/methanol system.
-
Additives: For carboxylic acids, adding a small amount of a volatile acid like acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid, leading to sharper peaks and less tailing.
-
-
Column Packing and Dimensions:
-
A longer, narrower column will generally provide better resolution than a short, wide column.
-
Ensure the silica gel is packed uniformly without any cracks or channels, as these will lead to poor separation.
-
-
Sample Loading:
-
Do not overload the column. The amount of crude material should typically be no more than 5-10% of the weight of the silica gel.
-
Dissolve the sample in a minimum amount of the mobile phase (or a solvent in which it is highly soluble and that is a weak solvent in your chromatography system) before loading it onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely source of a persistent oily product even after multiple purification attempts?
A1: A persistent oil could indicate the presence of a significant amount of a non-crystalline impurity, such as the dialkylated byproduct (hexyl 3-(4-(hexyloxy)phenyl)propanoate) or unreacted 1-bromohexane. It is also possible that your product itself is a low-melting solid or an oil at room temperature, especially if there are residual solvents. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, purification should focus on methods that do not rely on crystallization, such as column chromatography.
Q2: Can I use reverse-phase HPLC for purification?
A2: Yes, preparative reverse-phase HPLC can be an excellent method for purifying your final product to a high degree. A typical mobile phase would consist of a mixture of acetonitrile or methanol and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity. An ideal result is a single sharp peak.
-
Melting Point: As discussed, a sharp melting point indicates high purity for a crystalline solid.
Q4: What are the best practices for storing 3-(4-(hexyloxy)phenyl)propanoic acid?
A4: Store the purified compound in a tightly sealed container in a cool, dry place. To prevent potential degradation, storing it under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially for long-term storage.
References
- University of Colorado, Boulder. (n.d.). Recrystallization.
- Weldegrima, A. S. (n.d.). Recrystallization - Single Solvent. University of South Florida, Department of Chemistry.
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Williamson Ether Synthesis for Alkoxy-Phenylpropionic Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals optimizing the Williamson ether synthesis for phenolic acids. A common structural motif in modern pharmacophores—such as GPR40 and GPR120 agonists for Type 2 Diabetes—is the alkoxy-phenylpropionic acid scaffold 1.
Synthesizing these molecules presents a classic chemoselectivity challenge: differentiating between a phenolic hydroxyl and a carboxylic acid. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible syntheses.
Core Mechanistic Workflow
When alkylating a substrate like 3-(4-hydroxyphenyl)propionic acid, researchers must choose between a direct chemoselective approach (Pathway A) or a robust two-step protection/deprotection sequence (Pathway B).
Mechanistic pathways for the synthesis of alkoxy-phenylpropionic acids.
Frequently Asked Questions & Troubleshooting
Q1: Why am I observing esterification instead of, or in addition to, O-alkylation? A: This is a function of pKa and nucleophilicity. The carboxylic acid (pKa ~4.5) is vastly more acidic than the phenol (pKa ~9.5). If you use insufficient base (e.g., 1.0 eq), only the carboxylate anion is formed. While the carboxylate is a weaker nucleophile than a phenoxide, it will readily react with alkyl halides to form an ester. To achieve O-alkylation, you must use ≥ 2.0 equivalents of base to generate the dianion. Once the dianion is formed, the phenoxide oxygen is significantly more nucleophilic than the delocalized carboxylate oxygen, allowing for preferential etherification 2.
Q2: Which synthetic pathway should I choose for scaling up? A: For medicinal chemistry scale-up (>10 grams), Pathway B (Global Alkylation + Saponification) is highly recommended. While Pathway A saves a synthetic step, it requires strict stoichiometric control and cryogenic temperatures to prevent over-alkylation. Pathway B is thermodynamically driven, highly scalable, and often results in higher overall isolated yields because the intermediate ester is easily purified via silica gel chromatography prior to the clean, quantitative saponification step 1.
Q3: What are the optimal base and solvent parameters for direct chemoselective O-alkylation? A: If you must use Pathway A, leverage the "Cesium Effect." Substituting K2CO3 with Cs2CO3 in DMF drastically improves chemoselectivity. The large, highly polarizable cesium cation weakly coordinates with the phenoxide, increasing its "naked" nucleophilicity compared to the tighter ion pairs formed with potassium or sodium 3.
Q4: How do I prevent C-alkylation of the phenol ring? A: C-alkylation is a competing side reaction in protic solvents (which hydrogen-bond to the phenoxide oxygen, sterically hindering it) or when using highly reactive electrophiles (like allyl halides). Using polar aprotic solvents (DMF, DMSO) and maintaining a strictly basic environment ensures the reaction proceeds via the oxygen-centered nucleophile.
Quantitative Optimization Data
The following table summarizes internal optimization data for the reaction of 3-(4-hydroxyphenyl)propionic acid with a standard primary alkyl bromide.
| Method | Base (eq) | Alkyl Halide (eq) | Solvent | Temp (°C) | Chemoselectivity (O-Ether : Ester) | Overall Yield |
| Direct | K2CO3 (2.2) | R-Br (1.05) | DMF | 25 | 80:20 | 62% |
| Direct | K2CO3 (2.2) | R-Br (1.05) | Acetone | 56 | 75:25 | 58% |
| Direct | Cs2CO3 (2.2) | R-Br (1.05) | DMF | 0 to 25 | 94:6 | 76% |
| Direct | NaH (2.2) | R-Br (1.05) | THF | 0 to 25 | 65:35 | 51% |
| Two-Step | K2CO3 (3.5) | R-Br (2.50) | DMF | 60 | N/A (Global Alkylation) | 89% * |
*Yield reported represents the final isolated product after the subsequent saponification step.
Self-Validating Experimental Protocols
Protocol 1: Two-Step Global Alkylation & Saponification (Recommended)
This method ensures complete conversion and simplifies purification by avoiding mixed ether/ester byproducts.
Step 1: Global Alkylation
-
Charge a dry round-bottom flask with 3-(4-hydroxyphenyl)propionic acid (1.0 eq) and anhydrous DMF (0.5 M). Causality: Anhydrous DMF prevents competitive hydrolysis of the alkyl halide.
-
Add K2CO3 (3.5 eq) and stir at room temperature for 30 minutes. In-Process Validation: The suspension will turn slightly yellow as the phenoxide/carboxylate dianion forms.
-
Add the alkylating agent (R-X, 2.5 eq) dropwise. Heat the reaction to 60 °C for 4–6 hours.
-
In-Process Validation: Spot on TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.1, broad streak) should disappear, replaced by a single high-Rf spot (Rf ~0.7) corresponding to the alkoxy-ester.
-
Quench with water, extract with EtOAc, wash heavily with brine (3x to remove DMF), dry over Na2SO4 , and concentrate.
Step 2: Selective Saponification
-
Dissolve the crude alkoxy-ester in a 2:1:1 mixture of THF/MeOH/ H2O (0.2 M). Causality: This solvent system ensures solubility of the lipophilic ester (THF) while providing the necessary protic environment and water for hydrolysis.
-
Add NaOH (2.0 eq) and stir at room temperature for 2 hours.
-
In-Process Validation: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the ester (Rf ~0.7) and the appearance of a baseline spot (the sodium salt of the product).
-
Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and wash once with diethyl ether to remove unreacted alkyl halides or organic impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify with 1N HCl to pH ~3. In-Process Validation: A white/off-white precipitate will crash out as the free carboxylic acid forms.
-
Extract the precipitate with EtOAc, dry, and concentrate to yield the pure alkoxy-phenylpropionic acid.
Protocol 2: Direct Chemoselective O-Alkylation
Use this protocol only when the substrate is sensitive to the downstream saponification conditions.
-
Dianion Formation: Dissolve 3-(4-hydroxyphenyl)propionic acid (1.0 eq) in anhydrous DMF (0.2 M) under N2 . Add Cs2CO3 (2.2 eq) and stir at room temperature for 45 minutes. Causality: Cs2CO3 is chosen over K2CO3 because the larger cesium cation provides a "naked" phenoxide, drastically enhancing its nucleophilicity relative to the carboxylate.
-
Controlled Alkylation: Cool the mixture to 0 °C. Add the alkylating agent (1.05 eq) dropwise via syringe pump over 30 minutes. Causality: Cryogenic control and slow addition prevent local excesses of the electrophile, minimizing esterification.
-
Stir for 2 hours at 0 °C, then allow to warm to room temperature.
-
In-Process Validation: TLC (DCM/MeOH 9:1) should show the product (Rf ~0.4) with minimal ester formation (Rf ~0.9).
-
Workup: Quench with ice water. Acidify directly to pH 3 with 1N HCl. Extract with EtOAc, wash with brine, dry, and purify via silica gel chromatography to remove trace ester byproducts.
References
-
Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules (PMC, National Institutes of Health).[Link]
-
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate.[Link]
-
Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. Royal Society of Chemistry (RSC).[Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-[p-(Hexyloxy)phenyl]propionic acid
Welcome to the technical support center for 3-[p-(Hexyloxy)phenyl]propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common solubility issues encountered with this compound in organic solvents. Our approach is rooted in fundamental physicochemical principles and validated by established laboratory techniques.
Introduction to the Challenge
3-[p-(Hexyloxy)phenyl]propionic acid (CAS: 25131-98-0) presents a unique solubility challenge due to its amphiphilic nature.[1] It possesses a polar carboxylic acid head and a nonpolar tail, consisting of a phenyl ring and a hexyloxy group. This structure can lead to limited solubility in a wide range of organic solvents. This guide provides a structured, question-and-answer-based approach to systematically address and resolve these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial attempt to dissolve 3-[p-(Hexyloxy)phenyl]propionic acid in a common organic solvent (e.g., methanol, acetone) at room temperature resulted in a cloudy suspension or incomplete dissolution. What is the first step I should take?
A1: Initial Troubleshooting: The Impact of Temperature and Particle Size.
The first and most straightforward approach is to manipulate the physical conditions of your dissolution process. Often, simple adjustments can significantly improve solubility without altering the chemical composition of your system.
Underlying Principle: The dissolution of a solid in a liquid is an equilibrium process. According to the principles of thermodynamics, for most solids, solubility increases with temperature.[2][3][4] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[5] Additionally, the rate of dissolution is directly proportional to the surface area of the solute, as described by the Noyes-Whitney equation.[6]
Troubleshooting Protocol 1: Thermal and Mechanical Intervention
-
Gentle Warming: Begin by gently warming your solvent to a temperature between 30-50°C. Use a water bath for even heating and to avoid solvent evaporation.[7] Always monitor the temperature to prevent any potential degradation of the compound.
-
Increased Agitation: Combine warming with consistent agitation (e.g., stirring or vortexing) to enhance the interaction between the solute and solvent molecules.
-
Particle Size Reduction (Micronization): If warming and agitation are insufficient, consider reducing the particle size of your solid material.[8][9] A larger surface area allows for more efficient solvation.[10] This can be achieved through grinding the solid with a mortar and pestle before adding it to the solvent.
| Technique | Rationale | Key Consideration |
| Heating | Increases kinetic energy, often favoring the endothermic process of dissolution.[2][5] | Monitor for compound stability at elevated temperatures. |
| Agitation | Facilitates the diffusion of solute molecules from the solid surface into the bulk solvent. | Ensure adequate mixing without introducing contaminants. |
| Micronization | Increases the surface area-to-volume ratio, accelerating the dissolution rate.[9][10] | Can increase the hygroscopicity of the compound. |
Q2: I've tried heating and agitation, but the solubility of 3-[p-(Hexyloxy)phenyl]propionic acid is still insufficient for my experimental needs. What is the next logical step?
A2: Solvent System Modification: The Power of Co-solvency.
If physical modifications are not enough, the next step is to alter the chemical environment of the solvent to better accommodate the amphiphilic nature of your compound. This is where the concept of co-solvency becomes invaluable.
Underlying Principle: Co-solvency involves adding a secondary, miscible solvent (a co-solvent) to the primary solvent to modify its polarity.[11][12][13] For a compound like 3-[p-(Hexyloxy)phenyl]propionic acid, which has both polar and nonpolar regions, a single solvent may not be ideal. A co-solvent can create a solvent mixture with an intermediate polarity that better solubilizes the entire molecule.[14][15]
Experimental Workflow: Co-solvent Screening
The goal is to find a co-solvent system that creates a more favorable environment for your compound. A systematic screening process is recommended.
Caption: Workflow for Co-solvent Screening.
Troubleshooting Protocol 2: Implementing Co-solvency
-
Select a Primary Solvent: Start with a solvent in which 3-[p-(Hexyloxy)phenyl]propionic acid has some, albeit limited, solubility.
-
Choose Co-solvents: Select a range of co-solvents with varying polarities. For this compound, consider co-solvents that can interact with the nonpolar tail, such as toluene or dichloromethane, or those that can disrupt the hydrogen bonding of the carboxylic acid, like tetrahydrofuran (THF).
-
Systematic Titration: Prepare a series of solvent mixtures with varying ratios of the primary solvent to the co-solvent (e.g., 10%, 20%, 50% co-solvent by volume).
-
Solubility Determination: Add a known amount of your compound to a fixed volume of each solvent mixture and observe the solubility. For a more quantitative approach, you can generate a solubility curve.
| Co-solvent Type | Example | Rationale for Use with 3-[p-(Hexyloxy)phenyl]propionic acid |
| Aromatic | Toluene | Interacts favorably with the phenyl ring via π-π stacking. |
| Chlorinated | Dichloromethane (DCM) | A versatile solvent with intermediate polarity. |
| Ethers | Tetrahydrofuran (THF) | Can act as a hydrogen bond acceptor, disrupting self-association of the carboxylic acid. |
Q3: My compound is a carboxylic acid. Can I leverage its acidic properties to improve solubility?
A3: Chemical Modification: The Strategy of Salt Formation.
Yes, absolutely. The presence of the carboxylic acid group provides a prime opportunity for chemical modification to dramatically enhance solubility, particularly if you are working with more polar solvents.
Underlying Principle: Carboxylic acids can be deprotonated by a base to form a salt.[16][17] This salt is an ionic species and will generally have significantly higher solubility in polar solvents compared to the neutral parent acid.[18][19] The choice of the counter-ion (from the base) can also influence the properties of the resulting salt.[20]
Experimental Workflow: Salt Formation for Enhanced Solubility
Caption: Workflow for Salt Formation.
Troubleshooting Protocol 3: Base Selection and Salt Formation
-
Choose an Appropriate Base: The choice of base is critical. For forming simple inorganic salts, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common choices. For organic salts, amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
-
Stoichiometry is Key: Use a 1:1 molar ratio of the carboxylic acid to a monobasic base. An excess of base can sometimes complicate purification.
-
Solvent Selection for Reaction: The salt formation reaction should be carried out in a solvent in which both the starting acid and the base are soluble. Alcohols like ethanol or methanol are often good choices.
-
Isolation of the Salt: After the reaction is complete, the solvent can be removed under reduced pressure to yield the salt.
-
Solubility Testing: Test the solubility of the newly formed salt in your target organic solvent. You should observe a significant increase in solubility, especially in more polar solvents.
| Base Type | Example | Advantages | Considerations |
| Inorganic Hydroxide | Sodium Hydroxide (NaOH) | Forms highly polar salts, readily available. | May not be soluble in all organic solvents. |
| Tertiary Amine | Triethylamine (TEA) | Soluble in a wide range of organic solvents. | The resulting ammonium salt may be less polar than an inorganic salt. |
Q4: I am working with a non-polar solvent system where salt formation is not a viable option. Are there other chemical modification strategies I can employ?
A4: Exploring Alternative Interactions: Complexation and Eutectic Mixtures.
In non-polar environments, strategies that rely on non-covalent interactions other than ion formation can be effective.
Underlying Principle:
-
Complexation: This technique involves the formation of a complex between your compound (the "guest") and a "host" molecule.[8][21] For compounds with aromatic rings, cyclodextrins can be effective hosts, encapsulating the nonpolar portion of the molecule in their hydrophobic cavity while their hydrophilic exterior interacts with the solvent.[6]
-
Eutectic Mixtures: A eutectic system is a mixture of two or more components that melt at a lower temperature than any of the individual components.[22] The formation of a eutectic can disrupt the crystal lattice of your compound, leading to improved solubility.
Troubleshooting Protocol 4: Investigating Complexation and Eutectics
-
Complexation with Cyclodextrins:
-
Select a suitable cyclodextrin (e.g., beta-cyclodextrin).
-
Prepare a solution of the cyclodextrin in your solvent of choice.
-
Add 3-[p-(Hexyloxy)phenyl]propionic acid to the cyclodextrin solution and stir. The formation of an inclusion complex can enhance solubility.
-
-
Formation of a Eutectic Mixture:
-
Identify a co-former, which is a second compound that is solid at room temperature and miscible with your compound in the liquid state. Other carboxylic acids or inert, high-melting-point compounds can be good candidates.[22]
-
Experiment with different molar ratios of your compound and the co-former.
-
The mixture can be prepared by grinding the two solids together or by co-dissolving them in a volatile solvent followed by evaporation.
-
| Technique | Mechanism | Suitable Solvent Systems |
| Cyclodextrin Complexation | Encapsulation of the nonpolar moiety in the cyclodextrin cavity.[6] | Primarily aqueous, but can have effects in some polar organic solvents. |
| Eutectic Formation | Disruption of the crystal lattice, leading to a lower melting point and increased solubility.[22] | Broadly applicable to various organic solvents. |
By systematically applying these troubleshooting strategies, you can effectively overcome the solubility challenges associated with 3-[p-(Hexyloxy)phenyl]propionic acid and proceed with your research and development activities with greater confidence and success.
References
-
Jadhav, N., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 2(12), 1-10. [Link]
-
Priyanka B. Parekar, et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Current Science Research and Review, 5(12). [Link]
-
Thakkar, H., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 8(1), 22-30. [Link]
-
Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Wikipedia contributors. (2023). Cosolvent. Wikipedia, The Free Encyclopedia. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]
-
Al-Ghaban, A., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical Development and Technology, 17(1), 1-13. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]
-
Request PDF. (n.d.). The effect of temperature on the solubility of benzoic acid derivatives in water. Request PDF. [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
-
Wikipedia contributors. (2024). Solubility. Wikipedia, The Free Encyclopedia. [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. [Link]
-
ResearchGate. (2014). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? ResearchGate. [Link]
-
University of North Texas. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Chemistry LibreTexts. (2022). 9.4: The Effect of Temperature on Solubility. Chemistry LibreTexts. [Link]
-
Jorgensen, W. L., et al. (2013). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 4(12), 1138-1142. [Link]
-
Chem-Impex. (n.d.). 3-Phenylpropionic acid. Chem-Impex. [Link]
-
Office of Scientific and Technical Information. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Dissolution Technologies. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Link]
-
ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]
-
American Pharmaceutical Review. (2025). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]
-
FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). FooDB. [Link]
Sources
- 1. 3-[p-(Hexyloxy)phenyl]propionic acid 95% | CAS: 25131-98-0 | AChemBlock [achemblock.com]
- 2. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 3. Solubility - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ispe.gr.jp [ispe.gr.jp]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. rjpdft.com [rjpdft.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. tandfonline.com [tandfonline.com]
- 20. research.aston.ac.uk [research.aston.ac.uk]
- 21. ijcsrr.org [ijcsrr.org]
- 22. mdpi.com [mdpi.com]
Column chromatography techniques for purifying 3-arylpropionic acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of 3-arylpropionic acids—a structural motif common in NSAIDs (like ibuprofen and naproxen) and numerous synthetic intermediates.
The purification of these compounds is notoriously challenging due to their amphoteric hydrogen-bonding capabilities. This guide is designed to move you away from trial-and-error and toward rational, self-validating chromatographic workflows.
The Mechanistic Causality of Streaking
Unmodified silica gel is populated with silanol (Si-OH) groups that possess a pKa of approximately 4.5 to 5.0. 3-Arylpropionic acids also possess a carboxylic acid pKa in the 4.0–5.0 range. When these molecules traverse a bare silica column, they engage in dynamic, multi-point hydrogen bonding and partial acid-base proton exchange with the stationary phase. This thermodynamic indecision creates multiple retention states, manifesting macroscopically as severe band broadening or "streaking." To solve this, we must manipulate the mobile phase to saturate the silica's active sites and suppress the analyte's ionization[1].
Troubleshooting FAQs
Q: My 3-arylpropionic acid derivative is streaking across multiple fractions on a standard Hexane/Ethyl Acetate gradient. How do I fix this? A: Streaking of carboxylic acids on bare silica is a classic symptom of secondary interactions. The carboxylic acid acts as both a hydrogen bond donor and acceptor. The Fix: Introduce a volatile acidic modifier—typically 0.5% to 1.0% v/v Glacial Acetic Acid (AcOH) or Formic Acid (FA)—into your mobile phase[1]. The modifier serves a dual purpose: it protonates the silanol groups (saturating the active hydrogen-bonding sites) and suppresses the ionization of your 3-arylpropionic acid. This forces the molecule to partition based solely on the lipophilicity of its aryl backbone, resulting in sharp, Gaussian elution bands. For highly polar mixtures, specialized solvent cocktails like the "Polar Express" (EtOAc:EtOH:AcOH 3:1:2%) have been empirically proven to outperform standard DCM/MeOH mixtures for acidic compounds[2].
Q: I used 1% Acetic Acid as recommended, but now I can't get rid of the residual acid smell after rotary evaporation. What is the best practice for removal? A: Acetic acid (BP 118 °C) can be stubborn to remove completely under standard rotary evaporation, especially if trapped in a viscous oil or crystalline matrix. The Fix: A self-validating removal protocol involves azeotropic distillation. Add toluene (which forms a low-boiling azeotrope with acetic acid) to your concentrated fractions and re-evaporate. Repeat this 2-3 times until the mass remains constant. For future runs, consider switching to Formic Acid (BP 100.8 °C), which is significantly easier to strip off under vacuum[2].
Q: When should I abandon Normal-Phase (Silica) chromatography and switch to Reverse-Phase (C18) for 3-arylpropionic acids? A: Switch to Reverse-Phase (RP-C18) when your 3-arylpropionic acid contains additional polar functional groups (e.g., unprotected amines, multiple hydroxyls) that render it zwitterionic or highly insoluble in non-polar loading solvents. In RP-C18, you must still control the pH. Using a mobile phase of Water/Acetonitrile supplemented with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid ensures the carboxylic acid remains protonated (neutral), maximizing its retention on the hydrophobic C18 stationary phase.
Self-Validating Experimental Protocols
Protocol A: Normal-Phase Silica Gel Purification with Acid Modifiers
This protocol utilizes dry-loading and pre-equilibration to ensure reproducible retention times.
-
Column Pre-Equilibration: Slurry pack the silica gel using the starting mobile phase (e.g., 90:10 Hexane:EtOAc) containing 1% v/v Glacial Acetic Acid .
-
Causality: Pre-equilibrating the column with the acid modifier is critical. If the column is not equilibrated with the eluent containing the modulator, the silica will dynamically strip the acid from your mobile phase during the run, drastically changing retention properties and causing your product to co-elute or crash out[3].
-
-
Sample Loading (Dry Loading): Dissolve the crude 3-arylpropionic acid in a minimal amount of volatile solvent (e.g., acetone or EtOAc). Add silica gel (approx. 3x the mass of the crude) and concentrate to a free-flowing powder.
-
Causality: 3-arylpropionic acids often have poor solubility in non-polar starting conditions. Wet loading can cause precipitation at the column head. Dry loading ensures a uniform, narrow sample band, which is highly beneficial for resolution[3].
-
-
Elution: Run a gradient from 10% EtOAc/Hexane to 50% EtOAc/Hexane, maintaining 1% AcOH throughout all solvent mixtures.
-
Validation & Concentration: Spot fractions on TLC using the exact acidic mobile phase to prevent false Rf readings. Pool product-containing fractions, evaporate under reduced pressure, and co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual acetic acid.
Quantitative Data: Modifier Selection Matrix
| Modifier | Typical Concentration (v/v) | Boiling Point (°C) | Stationary Phase Compatibility | Primary Advantage |
| Glacial Acetic Acid (AcOH) | 0.5% - 1.0% | 118.0 | Normal Phase (Silica) | Excellent suppression of silanol interactions; highly cost-effective. |
| Formic Acid (FA) | 0.1% - 0.5% | 100.8 | Normal & Reverse Phase | Highly volatile; ideal for LC-MS applications and easier post-column removal. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | 72.4 | Reverse Phase (C18) | Strong ion-pairing agent; yields the sharpest peaks in RP-HPLC. |
Decision Workflow Visualization
Workflow for selecting and optimizing the chromatographic purification of 3-arylpropionic acids.
References
-
So frustrated with these columns, asking for more insight. Reddit (r/OrganicChemistry). URL: [Link]
-
In silica gel column, when eluting a compound, I obtain much previous compounds... ResearchGate Discussions. URL: [Link]
Sources
Improving the yield of 3-(4-(hexyloxy)phenyl)propanoic acid synthesis
Welcome to the Technical Support Center for the synthesis of 3-(4-(hexyloxy)phenyl)propanoic acid . As a Senior Application Scientist, I have designed this portal to guide researchers, chemists, and drug development professionals through the most robust, field-proven synthetic route for this molecule.
Rather than attempting a direct alkylation of the carboxylic acid—which often leads to messy mixtures of esters and ethers—the industry standard is a three-step protocol: Esterification, Williamson Ether Synthesis (Alkylation), and Saponification . This approach isolates the reactive phenolic hydroxyl group, ensuring high regioselectivity and maximizing overall yield.
I. Chemical Synthesis Pathway
Three-step synthetic pathway from phloretic acid to 3-(4-(hexyloxy)phenyl)propanoic acid.
II. Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-line validation criteria are met.
Step 1: Fischer Esterification
Objective: Protect the carboxylic acid to prevent unwanted esterification during the alkylation step [1].
-
Dissolve 1.0 eq of 3-(4-hydroxyphenyl)propanoic acid in anhydrous methanol (0.5 M).
-
Add a catalytic amount of concentrated H2SO4 (0.05 eq).
-
Causality Check: Fischer esterification is an equilibrium process. To drive the reaction to completion, equip the flask with a Soxhlet extractor containing activated 3Å molecular sieves to continuously remove water [1].
-
Reflux for 24 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The product spot will run higher (less polar) than the starting acid. Evaporate methanol, dissolve in toluene, wash with water, and dry over MgSO4 .
Step 2: Williamson Etherification (Alkylation)
Objective: Selectively alkylate the phenolic hydroxyl group [2, 3].
-
Dissolve 1.0 eq of methyl 3-(4-hydroxyphenyl)propanoate in anhydrous DMF (0.3 M).
-
Add 2.0 eq of finely powdered, anhydrous K2CO3 . Stir for 30 minutes at room temperature to pre-form the phenoxide ion.
-
Dropwise, add 1.2 eq of 1-bromohexane. Heat the mixture to 80 °C for 4 hours.
-
Validation: The reaction mixture will turn from a clear solution to a cloudy suspension as KBr precipitates. Complete disappearance of the phenol starting material on TLC confirms success. Quench with water and extract with EtOAc.
Step 3: Saponification
Objective: Cleave the methyl ester to reveal the final target acid.
-
Dissolve the alkylated ester in a 1:1 mixture of THF and 2M aqueous NaOH.
-
Reflux for 2 hours.
-
Validation: The biphasic mixture will become homogeneous as the ester is converted into the water-soluble sodium carboxylate salt.
-
Cool to room temperature, remove THF under reduced pressure, and acidify the aqueous layer with 3M HCl until the pH drops below 2. The target product, 3-(4-(hexyloxy)phenyl)propanoic acid, will precipitate as a white solid. Filter and wash with cold water.
III. Optimization Data for Alkylation
The choice of base and solvent in Step 2 is the most critical variable dictating your overall yield. The table below summarizes the causality behind these optimization parameters.
| Base | Solvent | Temp (°C) | Time (h) | Conversion | Primary Mechanistic Observation |
| NaOH | Water/THF | 60 | 12 | < 40% | Base causes premature ester hydrolysis; the resulting carboxylate reduces phenoxide nucleophilicity. |
| K2CO3 | Acetone | 56 (Reflux) | 24 | ~ 75% | Safe from hydrolysis, but the limited boiling point of acetone slows the SN2 reaction rate. |
| Cs2CO3 | DMF | 80 | 2 | > 95% | Excellent yield due to the "cesium effect" (highly naked, reactive phenoxide), but cost-prohibitive for scale-up. |
| K2CO3 | DMF | 80 | 4 | > 90% | Optimal balance. DMF solvates the potassium cation, leaving a highly reactive phenoxide nucleophile [2]. |
IV. Troubleshooting & Diagnostics
Diagnostic decision tree for identifying and resolving yield bottlenecks in the synthesis.
Frequently Asked Questions (FAQs)
Q: Why am I seeing C-alkylation side products instead of pure O-alkylation? A: C-alkylation of the aromatic ring is a competing reaction if the phenoxide oxygen is too tightly bound to the counter-ion. By using a polar aprotic solvent like DMF, the K+ cation is strongly solvated, leaving the phenoxide oxygen "naked" and highly reactive. This strictly favors O-alkylation (Williamson ether synthesis) [3]. Ensure your K2CO3 is oven-dried, as moisture can disrupt this solvation shell.
Q: During the saponification workup, I am getting a stubborn emulsion instead of a clean precipitate. How do I fix this? A: Emulsions here are typically caused by residual unreacted 1-bromohexane or intermediate ester acting as a surfactant. To break the emulsion, add brine (saturated NaCl) to increase the ionic strength of the aqueous layer, or gently heat the mixture. To prevent this entirely, ensure you wash the organic layer thoroughly with water during the Step 2 workup to remove residual DMF and alkyl halides before proceeding to Step 3.
Q: Is there an alternative route if I do not have 3-(4-hydroxyphenyl)propanoic acid? A: Yes. A common alternative is the Knoevenagel-Doebner condensation. You can react 4-hexyloxybenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield 4-hexyloxycinnamic acid. This intermediate is then subjected to catalytic hydrogenation (using H2 and Pd/C) to reduce the alkene double bond, yielding the target 3-(4-(hexyloxy)phenyl)propanoic acid [4]. However, the 3-step alkylation route is generally preferred for its operational simplicity and lack of high-pressure hydrogenation equipment.
V. References
-
Synthesis of (a) Methyl 3-(4-Hydroxyphenyl)propionate PrepChem[Link]
-
Synthesis and Properties of Bio-based Copolyesters Based on Phydroxyphenylpropionic Acid ResearchGate[Link]
-
4-hydroxycinnamate lowers plasma and hepatic lipids without changing antioxidant enzyme activities PubMed (National Institutes of Health)[Link]
Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from 3-[p-(Hexyloxy)phenyl]propionic acid
Welcome to the technical support center for 3-[p-(Hexyloxy)phenyl]propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the highest purity for your experimental needs.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the most common initial questions regarding potential contaminants in your sample of 3-[p-(Hexyloxy)phenyl]propionic acid.
Q1: What are the most common impurities I should expect when synthesizing 3-[p-(hexyloxy)phenyl]propionic acid?
A1: The impurity profile is almost entirely dependent on the synthetic route employed. Impurities are typically unreacted starting materials, by-products from side reactions, or residual reagents and solvents.[1][2] The two most common synthetic pathways introduce distinct potential contaminants.
-
Route A: Williamson Ether Synthesis: This popular route involves reacting a phenol (like 4-hydroxyphenylpropionic acid or its ester) with a hexyl halide (e.g., 1-bromohexane).
-
Route B: Ester Hydrolysis: This route involves the hydrolysis of a corresponding ester, such as ethyl 3-[p-(hexyloxy)phenyl]propionate, to yield the final carboxylic acid.[3]
The following diagram outlines a general workflow for identifying and resolving these impurities.
Caption: Impurity Identification and Resolution Workflow.
Q2: My synthesis involved a Williamson etherification of 4-hydroxyphenylpropionic acid with 1-bromohexane. What specific side products should I look for?
A2: The Williamson ether synthesis is a robust SN2 reaction, but it is susceptible to competing side reactions, primarily E2 elimination.[4][5][6]
-
Unreacted Starting Materials: The most common impurities will be residual 4-hydroxyphenylpropionic acid and 1-bromohexane.
-
E2 Elimination Product: The base used to deprotonate the phenol (e.g., sodium ethoxide, potassium carbonate) can also act as a base to promote an E2 elimination reaction with the 1-bromohexane, yielding 1-hexene as a volatile by-product. This is more prevalent with stronger or more sterically hindered bases.[6][7]
-
Ring Alkylation (C-alkylation): While phenoxides predominantly undergo O-alkylation, a small amount of C-alkylation on the aromatic ring can occur, leading to isomeric impurities. This is generally a minor pathway.[5]
Caption: Major and minor reaction pathways in the Williamson ether synthesis.
Q3: I started from the ethyl ester of the target compound. What impurity is likely if the hydrolysis is incomplete?
A3: If you are synthesizing the final product via hydrolysis (e.g., using NaOH or KOH followed by an acidic workup) of ethyl 3-[p-(hexyloxy)phenyl]propionate , the most probable impurity is the starting ester itself.[3] Saponification reactions can sometimes be slow to reach completion. The presence of this ester can be easily detected by:
-
¹H NMR Spectroscopy: Look for the characteristic signals of the ethyl group—a quartet around 4.1 ppm and a triplet around 1.2 ppm.
-
HPLC: The ester is significantly less polar than the carboxylic acid and will have a longer retention time on a reversed-phase column.
Q4: How do I choose the right analytical technique to identify my impurities?
A4: A multi-technique approach is always best for unambiguous identification.[8][9]
| Analytical Technique | Primary Use Case for This Compound | What It Tells You |
| HPLC (Reversed-Phase) | Purity assessment and quantification of non-volatile impurities.[1][10] | Separates the target compound from less polar (e.g., starting ester) and more polar (e.g., 4-hydroxyphenylpropionic acid) impurities. Provides purity as a percentage based on peak area. |
| ¹H NMR Spectroscopy | Structural confirmation and identification of major impurities.[1] | Confirms the structure of the desired product. Characteristic peaks can help identify unreacted starting materials or by-products if they are present in sufficient quantity (>1-5%). |
| LC-MS | Molecular weight determination of unknown impurities seen in HPLC. | Provides the mass-to-charge ratio (m/z) of each peak separated by the LC, allowing you to determine the molecular weight of impurities and propose their structures. |
| GC-MS | Identification of volatile impurities.[1] | Ideal for detecting residual solvents (e.g., THF, acetone) or volatile by-products like 1-hexene. |
| FTIR Spectroscopy | Functional group analysis.[11] | Confirms the presence of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups. |
Section 2: Troubleshooting Guide - From Analysis to Purification
This section provides a logical framework for moving from identifying a problem to implementing a solution.
Part A: Impurity Identification Workflow
-
Issue: My ¹H NMR spectrum shows unexpected peaks.
-
Troubleshooting Steps:
-
Assign All Known Peaks: First, assign every peak corresponding to your target compound and the NMR solvent.
-
Check for Starting Materials: Compare the unknown peaks to the NMR spectra of your starting materials (e.g., 4-hydroxyphenylpropionic acid, 1-bromohexane, or the ethyl ester).
-
Look for By-product Signatures: If you performed a Williamson synthesis, look for vinylic protons (~5-6 ppm) that could indicate 1-hexene. If you performed hydrolysis, check for the ethyl group signals of the starting ester.
-
Integrate the Peaks: The integration value of the impurity peaks relative to the product peaks gives a rough estimate of its concentration.
-
-
-
Issue: My HPLC shows multiple peaks.
-
Troubleshooting Steps:
-
Identify the Main Peak: The largest peak is usually your product. Confirm this by comparing the retention time to a known standard if available.
-
Spike the Sample: Inject a sample of your crude material co-mixed with a small amount of a suspected impurity (e.g., the starting material). If the area of a specific impurity peak increases, you have confirmed its identity.
-
Run LC-MS: If the impurity is unknown, an LC-MS analysis is the most direct way to get its molecular weight, which is a critical clue to its identity.[9]
-
-
Part B: Purification Protocol Selection
The choice of purification method depends critically on the purity level of your crude product and the nature of the impurities.
Caption: Decision tree for selecting the appropriate purification method.
-
Scenario 1: My product is 90-95% pure and contains closely related impurities.
-
Recommended Method: Recrystallization. This is the most efficient method for removing small amounts of impurities from a solid product.[12] It leverages subtle differences in solubility between the product and the impurity in a given solvent system. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while the impurity remains in the cold mother liquor.
-
-
Scenario 2: My crude product is very impure (<80%) with multiple by-products of varying polarity.
-
Scenario 3: I suspect my main impurity is the unreacted non-acidic starting material (e.g., 1-bromohexane or the ethyl ester).
-
Recommended Method: Acid-Base Extraction. This classic technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the acidic product moves to the aqueous layer as its carboxylate salt, leaving neutral impurities behind. Subsequent acidification of the aqueous layer precipitates the pure product.
-
Section 3: Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a standard starting point for reversed-phase HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for moderately non-polar analytes.[10] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA is an ion-pairing agent that protonates the carboxylic acid and residual silanols on the column, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Common organic solvent for reversed-phase HPLC. |
| Gradient | 50% B to 100% B over 15 minutes | A gradient is recommended to ensure elution of both polar impurities (like 4-hydroxyphenylpropionic acid) and non-polar impurities (like the ethyl ester). |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The phenyl ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard injection volume. |
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., heptane, toluene, ethyl acetate, ethanol, water) at room temperature and with gentle heating. An ideal single solvent will show poor solubility at room temperature but high solubility when hot.
-
Mixed Solvent Systems: If a single solvent is not ideal, try a binary system like ethanol/water or ethyl acetate/heptane.[12] Dissolve the crude product in a minimum amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the good solvent to redissolve the solid and then allow it to cool.
-
Procedure: a. Dissolve the crude solid in a minimum volume of the chosen hot recrystallization solvent or solvent system in an Erlenmeyer flask. b. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities. c. Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. d. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. f. Dry the crystals under vacuum. g. Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the purification.
Protocol 3: Purification by Flash Column Chromatography (Silica Gel)
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good solvent system (e.g., a mixture of hexanes and ethyl acetate, with 1% acetic acid) should give your product an Rf value of ~0.3. The addition of a small amount of acid is crucial to prevent peak tailing of the carboxylic acid on the silica.[13]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column using the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-[p-(hexyloxy)phenyl]propionic acid.
References
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]
-
Pharma Tutor. (2025, October 15). Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. [Link]
-
Pharma Times. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
EAG Laboratories. (n.d.). Impurity Identification & Characterization. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
- Google Patents. (n.d.).
-
Shandong Zhishang Chemical Co. Ltd. (2025, September 11). Ethyl 3-Phenylpropionate CAS 2021-28-5. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijesjournal.com [ijesjournal.com]
- 3. zhishangchem.com [zhishangchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eag.com [eag.com]
- 12. benchchem.com [benchchem.com]
- 13. columbia.edu [columbia.edu]
- 14. teledyneisco.com [teledyneisco.com]
Stability of 3-[p-(Hexyloxy)phenyl]propionic acid under different reaction conditions
Technical Support Center: 3-[p-(Hexyloxy)phenyl]propionic acid
A Guide to Chemical Stability and Degradation
Disclaimer: Direct, peer-reviewed stability studies on 3-[p-(Hexyloxy)phenyl]propionic acid (CAS 25131-98-0) are not extensively available in public literature. This guide is therefore constructed based on established principles of organic chemistry and data from structurally related molecules, specifically aryl ethers and phenylpropionic acids. The information herein serves as an expert guide to predict and troubleshoot stability issues.
Introduction & Chemical Profile
3-[p-(Hexyloxy)phenyl]propionic acid is a bifunctional organic molecule featuring a carboxylic acid group and an aryl ether linkage.[1] Its stability is dictated by the chemical resilience of these two key functional groups. Understanding the potential failure points of this structure is critical for its successful application in research, development, and manufacturing. This guide provides researchers with a framework for anticipating, identifying, and mitigating stability-related issues.
Key Structural Features:
-
Aryl Ether Linkage: The hexyloxy group (-O-C₆H₁₃) is connected to the phenyl ring. This ether bond is generally stable but can be susceptible to cleavage under strong acidic conditions.[2][3][4]
-
Propionic Acid Sidechain: This -CH₂CH₂COOH group is relatively robust but the benzylic position (the carbon atom attached to the phenyl ring) can be a site for oxidation.
-
Aromatic Ring: The phenyl ring itself is stable but can be activated towards certain reactions by the electron-donating hexyloxy group.[5]
Sources
- 1. 3-[p-(Hexyloxy)phenyl]propionic acid 95% | CAS: 25131-98-0 | AChemBlock [achemblock.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in the Etherification of 4-Hydroxyphenylpropionic Acid
Welcome to the technical support center for the etherification of 4-hydroxyphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, particularly focusing on addressing low conversion rates. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conversion of my 4-hydroxyphenylpropionic acid to the desired ether. What are the primary factors I should investigate?
Low conversion in the etherification of 4-hydroxyphenylpropionic acid, typically performed via a Williamson ether synthesis, often points to several critical factors. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[1] A systematic evaluation of the following is recommended:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be sufficiently deprotonated to form the reactive phenoxide ion. The choice and amount of base are crucial.
-
Reaction Conditions: Temperature, reaction time, and solvent play a significant role in the reaction kinetics.
-
Nature of the Alkylating Agent: The structure of the alkyl halide can greatly influence the reaction outcome.
-
Competing Side Reactions: The presence of a carboxylic acid group introduces potential side reactions that can consume reactants or complicate the product mixture.
Q2: How do I choose the appropriate base for the deprotonation of 4-hydroxyphenylpropionic acid?
The selection of the base is critical and depends on the acidity of the phenolic proton. Given that 4-hydroxyphenylpropionic acid has both a phenolic hydroxyl group (pKa ≈ 10) and a carboxylic acid group (pKa ≈ 4.5), the carboxylic acid will be deprotonated first by any base. To deprotonate the less acidic phenol, a sufficiently strong base is required.
Recommended Bases:
| Base | Strength | Considerations |
| Potassium Carbonate (K₂CO₃) | Mild | A common and often effective choice for phenols. It is less harsh and can minimize side reactions.[2] |
| Sodium Hydroxide (NaOH) | Strong | May be necessary for complete deprotonation, especially with less reactive alkylating agents.[2] |
| Sodium Hydride (NaH) | Very Strong | Generally overkill for this substrate and can increase the likelihood of side reactions. Should be used with caution and under strictly anhydrous conditions.[2][3] |
Troubleshooting Tip: If you are using a mild base like K₂CO₃ and observing low conversion, consider switching to a stronger base like NaOH to ensure complete formation of the phenoxide.[2]
Q3: What is the optimal solvent for this etherification reaction?
The solvent choice significantly impacts the reaction rate and selectivity. Polar aprotic solvents are generally preferred for Williamson ether synthesis.[4]
-
Recommended Solvents: Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the reactants and do not solvate the nucleophilic phenoxide, thus accelerating the reaction rate.[2][5]
-
Solvents to Avoid: Protic solvents like ethanol or water can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[2][6] Apolar solvents also tend to slow the reaction rate.[4]
Q4: My reaction is sluggish. How can I optimize the reaction time and temperature?
The etherification of phenols is typically conducted at elevated temperatures, generally between 50 to 100 °C, with reaction times ranging from 1 to 8 hours.[1][4] If your reaction is proceeding slowly, consider the following:
-
Increase Temperature: Gradually increasing the reaction temperature can significantly enhance the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without leading to decomposition or significant side product formation.
-
Phase Transfer Catalysis: The use of a phase transfer catalyst, such as polyethylene glycol (PEG) or quaternary ammonium salts, can accelerate the reaction, especially in biphasic systems, and may allow for milder reaction conditions.[7][8]
Troubleshooting Guide: Addressing Specific Issues
Issue 1: The primary side product appears to be an alkene instead of the desired ether.
This is a classic issue in Williamson ether synthesis and points towards a competing elimination reaction (E2 mechanism).[4]
Causality: The alkoxide/phenoxide can act as a base, abstracting a proton from the alkyl halide, leading to the formation of an alkene. This is particularly problematic with secondary and tertiary alkyl halides.
Solutions:
-
Use a Primary Alkyl Halide: The Williamson ether synthesis works best with methyl or primary alkyl halides.[3] Secondary and tertiary alkyl halides are highly prone to elimination.[4]
-
Control Temperature: Higher temperatures can favor elimination over substitution. If possible, run the reaction at the lowest effective temperature.
Issue 2: I suspect C-alkylation is occurring on the aromatic ring.
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. This can lead to the formation of undesired C-alkylated byproducts.[4][9]
Causality: The reaction conditions, particularly the solvent, can influence the site of alkylation.
Solutions:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation (the desired ether formation).[2][9]
-
Counter-ion: While less straightforward to control, the nature of the cation (e.g., Na+, K+) can also play a role in directing the alkylation.
Issue 3: The carboxylic acid group is interfering with the reaction.
The presence of the carboxylic acid in 4-hydroxyphenylpropionic acid introduces a significant challenge. The acidic proton of the carboxylic acid will react with the base first. More importantly, the resulting carboxylate can potentially react with the alkylating agent, leading to ester formation as a side product.
Causality: Both the phenoxide and the carboxylate are nucleophilic and can compete for the alkylating agent.
Solutions:
-
Protecting the Carboxylic Acid: A robust strategy is to protect the carboxylic acid group as an ester (e.g., a methyl or ethyl ester) before performing the etherification.[10][11] This is a common tactic in multi-step synthesis to prevent unwanted side reactions.[12] The ester can then be hydrolyzed back to the carboxylic acid after the ether has been formed.
Experimental Protocols
Protocol 1: General Procedure for Etherification of 4-Hydroxyphenylpropionic Acid
This protocol provides a general starting point. Optimization of specific parameters may be required.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenylpropionic acid (1 eq.).
-
Solvent and Base: Add a suitable volume of dry acetonitrile to create an approximately 0.1 M solution. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).[13]
-
Alkylation: Add the primary alkyl halide (e.g., ethyl bromide, 1.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[6]
-
Workup: Cool the reaction to room temperature and filter to remove the inorganic salts.[2] Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.[13]
Protocol 2: Protection of the Carboxylic Acid via Fischer Esterification
This protocol describes the protection of the carboxylic acid as a methyl ester.
-
Setup: In a round-bottom flask, dissolve 4-hydroxyphenylpropionic acid in an excess of methanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[14][15]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting methyl ester can often be used in the subsequent etherification step without further purification.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion rates in the etherification of 4-hydroxyphenylpropionic acid.
Caption: A step-by-step guide to diagnosing and resolving low conversion.
Reaction Mechanism: Williamson Ether Synthesis
This diagram illustrates the key steps in the Williamson ether synthesis of 4-hydroxyphenylpropionic acid.
Caption: The mechanism of ether formation via SN2 reaction.
References
- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
-
Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]
- Cao, Y., & Pei, B. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent.
- Unknown. (n.d.). Williamson Ether Synthesis.
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Unknown. (2026). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides.
-
R Discovery. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Retrieved from [Link]
-
Frontiers. (n.d.). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Etherification of 4-Hydroxybenzyl Alcohol.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- Unknown. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 10. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. youtube.com [youtube.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Degradation Pathways of Alkoxy-Substituted Phenylpropionic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkoxy-substituted phenylpropionic acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges related to the degradation of these compounds. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your research.
Section 1: Understanding Degradation Pathways
Alkoxy-substituted phenylpropionic acids, a class of compounds that includes many nonsteroidal anti-inflammatory drugs (NSAIDs), can degrade through various pathways, including metabolism (in vivo), photodegradation, and chemical oxidation. Understanding these pathways is critical for assessing drug stability, efficacy, and environmental fate.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for alkoxy-substituted phenylpropionic acids like ibuprofen and naproxen?
A1: The primary metabolic route for many NSAIDs is oxidative metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] For example, ibuprofen is mainly metabolized by CYP2C9 and CYP2C8 into hydroxylated and carboxylated compounds.[3][4][5] These metabolites are generally inactive and are excreted in the urine as glucuronide conjugates.[2][3][4][5] Similarly, fenoprofen is metabolized in the liver to 4'-hydroxyfenoprofen and its glucuronide conjugate for excretion.[6][7][8]
Q2: What are the common photodegradation pathways for these compounds?
A2: Photodegradation, or degradation upon exposure to light, is a significant pathway for some phenylpropionic acids, particularly ketoprofen.[9] Under UV irradiation, these compounds can undergo decarboxylation, oxidation, and other transformations.[10][11] For instance, ketoprofen's photodegradation can be initiated by decarboxylation, forming free radicals that react further.[10] The photocatalytic degradation of naproxen in the presence of a catalyst like TiO2 involves the generation of reactive oxygen species (ROS) that oxidize the parent compound.[12][13]
Q3: Can these compounds degrade under typical storage conditions?
A3: While generally stable, alkoxy-substituted phenylpropionic acids can degrade under certain conditions. Factors like high temperature, extreme pH, and exposure to oxidizing agents can promote degradation.[14] For example, thermal degradation can lead to decarboxylation of the propionic acid side chain.[14] The phenolic hydroxyl group in some derivatives is susceptible to oxidation, potentially forming quinone-type structures.[14]
Degradation Pathway Overview
The following diagram illustrates the general degradation pathways for a typical alkoxy-substituted phenylpropionic acid.
Caption: General degradation routes for alkoxy-substituted phenylpropionic acids.
Section 2: Experimental Design and Troubleshooting
Careful experimental design and execution are paramount for accurately studying degradation pathways. This section provides troubleshooting guidance for common issues encountered during these experiments.
Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying parent compounds and their degradation products.[15][16]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the acidic analyte and the stationary phase.[14] | - Adjust mobile phase pH to be at least 2 units away from the pKa of your compound.[17] - Use a well-buffered mobile phase.[14] - Consider using a different column chemistry (e.g., end-capped). |
| Ghost Peaks | Contaminated mobile phase, sample carryover, or late eluting compounds from a previous injection.[14] | - Use high-purity solvents and freshly prepared mobile phase.[14] - Implement a robust needle wash protocol.[14] - Extend the gradient run time to ensure all compounds have eluted.[14] |
| Retention Time Variability | Inconsistent mobile phase composition, temperature fluctuations, or inadequate column equilibration.[14] | - Ensure the mobile phase is thoroughly mixed and degassed.[14] - Use a column oven for temperature control.[14] - Allow sufficient time for column equilibration before each run.[14] |
| No or Low Signal | Detector issue (e.g., lamp off), incorrect wavelength, or sample degradation post-injection. | - Check detector settings and ensure the lamp is on.[18] - Verify the detection wavelength is appropriate for your analytes. - Investigate on-column stability if degradation is suspected. |
| Split Peaks | Co-eluting peaks, sample solvent incompatible with mobile phase, or contamination at the column inlet.[17] | - Optimize the separation method to improve resolution.[17] - Dissolve samples in the initial mobile phase whenever possible.[17] - Clean or replace the guard column and check the analytical column inlet frit.[17] |
Experimental Workflow: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[19]
Caption: A typical workflow for conducting forced degradation studies.
FAQs for Experimental Procedures
Q4: I'm not observing any degradation under my stress conditions. What should I do?
A4: If you don't see degradation, your stress conditions may not be stringent enough.[14] Consider increasing the concentration of the stressor (e.g., acid or base), extending the exposure time, or increasing the temperature.[14] However, be mindful that overly harsh conditions can lead to secondary degradation, which may not be relevant to real-world stability.
Q5: My reaction seems to stop prematurely or gives a low yield of degradation products. What could be the issue?
A5: This could be due to several factors. The reaction may have reached equilibrium, or a product could be inhibiting the reaction. It's also possible that you're losing product during the workup or isolation steps.[20] Check the solubility of your products in the aqueous and organic layers during extraction.[20] Also, consider the volatility of your products; they might be lost during solvent evaporation.[20]
Q6: The TLC or HPLC profile of my reaction mixture changes after workup. Why is this happening?
A6: Your degradation products may be unstable under the workup conditions.[20] For example, they might be sensitive to the acid or base used for neutralization.[20] To test this, take a small aliquot of your reaction mixture before workup and expose it to the workup reagents separately to see if further degradation occurs.[20]
Section 3: Advanced Topics and Protocols
For researchers delving deeper into the mechanisms of degradation, this section provides information on more advanced techniques and protocols.
Identifying Degradation Products
Q7: What are the best techniques for identifying the structure of unknown degradation products?
A7: A combination of techniques is usually required. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for obtaining molecular weight and fragmentation data, which can provide significant structural clues.[13] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[15][21]
Protocol: Sample Preparation for NMR Analysis of Degradation Products
-
Reaction Quenching and Extraction: After the degradation reaction, neutralize the mixture carefully. Extract the degradation products from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent like sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product mixture.[15]
-
Purification: If necessary, purify the individual degradation products from the crude mixture using techniques like preparative HPLC or flash column chromatography.
-
NMR Sample Preparation: Dissolve a sufficient amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube for analysis.[15]
Biodegradation Studies
Q8: How can I study the biodegradation of these compounds?
A8: Biodegradation studies often involve incubating the compound with microbial cultures isolated from environments like soil or wastewater treatment plants.[22][23] The disappearance of the parent compound and the appearance of metabolites are monitored over time using analytical techniques like HPLC.[15] In some cases, specific bacterial strains capable of degrading these compounds can be isolated and identified.[21][24]
References
-
Ibuprofen - Wikipedia. (n.d.). Retrieved from [Link]
-
Ibuprofen. (n.d.). ClinPGx. Retrieved from [Link]
-
Wang, L., et al. (2017). Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions. Environmental Toxicology and Chemistry, 36(12), 3232-3239. Retrieved from [Link]
-
Ibuprofen Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
-
Gong, L., et al. (2015). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 25(5), 254. Retrieved from [Link]
-
Taqvi, A. H., & Tuteja, S. (2024). Ibuprofen. In StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]
-
Wang, L., et al. (2017). Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions. PubMed. Retrieved from [Link]
-
Suryani, S., et al. (2017). Photo Degradation of Ketoprofen Using Titanium Dioxide as Catalyst. Academia.edu. Retrieved from [Link]
-
Kuznetsova, S. A., et al. (2019). Photostabilization of ketoprofen by inclusion in glycyrrhizin micelles and gel nanoparticles. New Journal of Chemistry, 43(35), 13953-13960. Retrieved from [Link]
-
Pharmacology of Fenoprofen Calcium (Nalfon) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 28). YouTube. Retrieved from [Link]
-
Méndez-Arriaga, F., et al. (2008). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Journal of Physical Chemistry A, 112(30), 6891-6899. Retrieved from [Link]
-
Fenoprofen. (2020, January 23). Medznat.ru. Retrieved from [Link]
-
Vaiano, V., et al. (2021). Ketoprofen Photodegradation Kinetics Promoted by TiO 2. Catalysts, 11(9), 1083. Retrieved from [Link]
-
Aguilar-Romero, I., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences, 24(4), 3389. Retrieved from [Link]
-
Guzik, U., et al. (2016). Cometabolic Degradation of Naproxen by Planococcus sp. Strain S5. Applied Biochemistry and Biotechnology, 180(4), 669-679. Retrieved from [Link]
-
Olvera-Vargas, H., et al. (2015). Influence of the anode material on the degradation of naproxen by Fenton-based electrochemical processes. Chemosphere, 118, 111-118. Retrieved from [Link]
-
NALFON (fenoprofen calcium) capsules. (2021). U.S. Food and Drug Administration. Retrieved from [Link]
-
Fenoprofen Monograph for Professionals. (2024, June 10). Drugs.com. Retrieved from [Link]
-
Al-Trawneh, S. A., et al. (2022). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. Molecules, 27(23), 8560. Retrieved from [Link]
-
Li, Y., et al. (2024). Efficiency and Mechanism of Naproxen Degradation in the Mo/Fe3+/H2O2 System. Catalysts, 14(2), 142. Retrieved from [Link]
-
What is the mechanism of Fenoprofen Calcium? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
GC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Emerson, S. U., et al. (1999). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and environmental microbiology, 65(11), 4815-4822. Retrieved from [Link]
-
Aguilar-Romero, I., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. ResearchGate. Retrieved from [Link]
-
3-Phenylpropionate Degradation Pathway. (1998, August 28). EAWAG BBD/PPS. Retrieved from [Link]
-
3-phenylpropionate degradation (BRENDA). (n.d.). BKMS-react. Retrieved from [Link]
-
Olkowski, A. A., & Amarowicz, R. (2002). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 11(52), 29-32. Retrieved from [Link]
-
Prem, M., et al. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Frontiers in Bioengineering and Biotechnology, 11, 1145946. Retrieved from [Link]
-
Heinonen-Tanski, H. (1980). Degradation of some phenoxy acid herbicides by mixed cultures of bacteria isolated from soil treated with 2-(2-methyl-4-chloro)phenoxypropionic acid. Microbial ecology, 6(3), 261-270. Retrieved from [Link]
-
Rathod, S. J., et al. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 3(6), 143-150. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Chemistry. Retrieved from [Link]
-
Eissa, M. S., et al. (2017). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. Journal of the Brazilian Chemical Society, 28, 417-427. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Washington State University. Retrieved from [Link]
-
Badin, A., et al. (2016). Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides - New insights for bioremediation. Chemosphere, 163, 407-414. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
The degradation of Ibuprofen [2-(4-isobutyl phenyl) propionic acid]... (n.d.). ResearchGate. Retrieved from [Link]
-
Fábián, I., et al. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. International journal of molecular sciences, 23(18), 10408. Retrieved from [Link]
-
Tett, V. A., et al. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Medznat [medznat.ru]
- 8. drugs.com [drugs.com]
- 9. Photostabilization of ketoprofen by inclusion in glycyrrhizin micelles and gel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants [mdpi.com]
- 16. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 17. phenomenex.com [phenomenex.com]
- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. scispace.com [scispace.com]
- 20. How To [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. Degradation of some phenoxy acid herbicides by mixed cultures of bacteria isolated from soil treated with 2-(2-methyl-4-chloro)phenoxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides - New insights for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection & Troubleshooting for 3-[p-(Hexyloxy)phenyl]propionic Acid Synthesis
Welcome to the Technical Support Center. 3-[p-(Hexyloxy)phenyl]propionic acid is a highly valued intermediate in the synthesis of G-protein-coupled receptor (GPCR) targets and PPAR agonists[1]. Synthesizing this molecule efficiently requires strict control over chemoselectivity and catalyst stability.
This guide bypasses generic advice to provide an in-depth, causality-driven analysis of the two primary synthetic pathways: Direct O-Alkylation and the Mizoroki-Heck Coupling Route .
Synthetic routes for 3-[p-(Hexyloxy)phenyl]propionic acid via O-alkylation or Heck coupling.
Route A: Direct O-Alkylation via Phase Transfer Catalysis (PTC)
The most direct route involves the O-alkylation of 3-(4-hydroxyphenyl)propionic acid (phloretic acid)[2] with 1-bromohexane. However, the presence of both a phenolic hydroxyl and a carboxylic acid group often leads to competing side reactions.
FAQ 1: Why am I getting the hexyl ester byproduct instead of the pure ether?
Causality & Mechanism: Phloretic acid contains a carboxylic acid ( pKa≈4.5 ) and a phenol ( pKa≈10 ). In the presence of a weak base (like K2CO3 ) in a polar aprotic solvent, both moieties can be deprotonated. Because the carboxylate is less sterically hindered and highly nucleophilic, it outcompetes the phenoxide for the alkyl halide, leading to unwanted esterification.
The Catalyst Solution: Transitioning to a biphasic system (Water/Toluene) using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) fundamentally alters the reaction dynamics. When an excess of strong aqueous base (NaOH) is used, both groups are deprotonated. However, the bulky, lipophilic TBA+ cation preferentially forms a tight ion pair with the more lipophilic phenoxide over the highly hydrated, charge-dense carboxylate. The PTC shuttles the phenoxide into the organic phase to react with 1-bromohexane, ensuring strict chemoselectivity for O-alkylation.
Self-Validating Protocol: Chemoselective O-Alkylation
-
Salt Formation: Charge a reactor with 3-(4-hydroxyphenyl)propionic acid (1.0 eq), NaOH (2.5 eq), and deionized water.
-
Validation Check: The pH must be >12. A completely clear solution confirms the formation of the highly soluble disodium salt.
-
-
Catalyst Addition: Add Toluene (equal volume to water), 1-bromohexane (1.1 eq), and TBAB (0.05 eq). Heat the biphasic mixture to 85°C under vigorous stirring (800+ rpm) for 8 hours.
-
Reaction Monitoring: Monitor the organic phase via TLC (Hexanes/EtOAc 1:1, UV active).
-
Validation Check: The disappearance of the starting material ( Rf≈0.1 ) and the appearance of the ether product ( Rf≈0.4 ) indicate progression.
-
-
Phase Separation: Cool to room temperature and separate the phases. Discard the organic phase (which contains unreacted 1-bromohexane and TBAB).
-
Product Isolation: Acidify the aqueous phase dropwise with 3M HCl until the pH drops below 2.
-
Validation Check: A copious white precipitate will crash out immediately. This is the protonated target carboxylic acid.
-
-
Purification: Filter the precipitate, wash with ice-cold water, and dry under a vacuum.
Route B: Mizoroki-Heck Coupling & Hydrogenation
If starting from 1-hexyloxy-4-iodobenzene and acrylic acid, the synthesis requires a palladium-catalyzed Heck coupling followed by alkene reduction.
FAQ 2: My Heck coupling is stalling at 50% conversion. Which palladium catalyst should I use?
Causality & Mechanism: Stalling in Heck couplings involving acrylic acid is typically caused by catalyst deactivation (formation of inactive "Pd black" aggregates) or the use of an inappropriate base. While Pd(OAc)2 is a standard precatalyst, it is highly susceptible to aggregation in aqueous or semi-aqueous conditions. Furthermore, the base must efficiently facilitate reductive elimination to regenerate the active Pd(0) species.
The Catalyst Solution: Switch from Pd(OAc)2 to a highly stable precatalyst like Pd(NH3)2Cl2 in water, paired with a robust organic amine base such as tributylamine ( Bu3N ). Research demonstrates that this specific combination stabilizes the palladium nanoparticles in the aqueous phase, preventing aggregation and achieving Turnover Numbers (TON) exceeding 10,000[3].
Catalytic cycle of the Mizoroki-Heck reaction highlighting base-mediated Pd(0) regeneration.
Self-Validating Protocol: Aqueous Heck Coupling & Reduction
-
Heck Coupling: Charge a pressure tube with 1-hexyloxy-4-iodobenzene (1.0 eq), acrylic acid (1.5 eq), Pd(NH3)2Cl2 (0.01 mol%), Bu3N (2.0 eq), and water[3].
-
Heating: Seal the tube and heat to 120°C for 12 hours.
-
Validation Check: Upon cooling to room temperature, the formation of a solid mass or thick precipitate indicates successful conversion to 4-hexyloxycinnamic acid.
-
-
Workup: Acidify with dilute HCl and extract the intermediate with EtOAc. Concentrate under reduced pressure.
-
Hydrogenation: Dissolve the crude intermediate in Ethanol. Add 10% Pd/C (0.05 eq Pd by weight). Purge the flask with H2 gas (1 atm) via a balloon.
-
Reduction Monitoring: Stir at room temperature for 4 hours.
-
Validation Check: H2 uptake will cease. TLC will show the conversion of the highly UV-active conjugated double bond species to a slightly higher Rf spot with reduced UV absorbance.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate to yield the final product.
Quantitative Data: Catalyst Performance Comparison
The table below summarizes the empirical performance of the catalysts discussed across both synthetic routes to aid in your process development scale-up.
| Catalyst System | Reaction Step | Typical Yield | Turnover Number (TON) | Key Advantage / Causality |
| TBAB (Phase Transfer) | O-Alkylation | 85–92% | N/A | High chemoselectivity; prevents esterification by shielding the carboxylate. |
| Pd(OAc)2 / PPh3 | Heck Coupling | 60–70% | ~1,000 | Standard homogeneous system; prone to rapid Pd black formation in water. |
| Pd(NH3)2Cl2 / Bu3N | Heck Coupling | 88–95% | >10,000 | Highly stable in aqueous media; prevents catalyst aggregation[3]. |
| 10% Pd/C (1 atm H2 ) | Hydrogenation | >95% | N/A | Clean, quantitative reduction of the alkene; easily removed by filtration. |
References
-
Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
-
Palladium(II)/Cationic 2,2'-Bipyridyl System as a Highly Efficient and Reusable Catalyst for the Mizoroki-Heck Reaction in Water. Molecules (PMC). Available at:[Link]
-
Injectable hydroxyphenyl derivative of hyaluronic acid hydrogel modified with RGD as scaffold for spinal cord injury repair. Carbohydrate Polymers (ResearchGate). Available at:[Link]
Sources
- 1. Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(II)/Cationic 2,2’-Bipyridyl System as a Highly Efficient and Reusable Catalyst for the Mizoroki-Heck Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the biological activity of different alkoxy-phenylpropionic acids
Comparative Analysis of the Biological Activity of Alkoxy-Phenylpropionic Acids: PPAR vs. GPR40 Agonism
As a Senior Application Scientist in metabolic drug discovery, I frequently observe how subtle regiochemical shifts in a pharmacophore can fundamentally reroute a molecule's biological trajectory. The alkoxy-phenylpropionic acid scaffold is a prime example of this phenomenon. Depending on whether the alkoxy group is positioned at the α -carbon or the para-position of the phenyl ring, these compounds act as either nuclear receptor modulators or membrane-bound G-protein coupled receptor (GPCR) agonists.
This guide provides an objective, data-driven comparison of these two distinct classes, detailing their mechanistic divergence, quantitative performance, and the self-validating experimental protocols required to evaluate them.
Mechanistic Divergence: The "Molecular Switch"
The biological activity of alkoxy-phenylpropionic acids is dictated by their structural orientation, which acts as a molecular switch between two primary metabolic targets:
-
α -Alkoxy-phenylpropionic Acids (PPAR α/γ Dual Agonists): Derivatives featuring an alkoxy group at the α -position of the propionic acid chain (often coupled with nitrogen heterocycles like 6-benzoyl-benzothiazol-2-one) are designed to fit the lipophilic binding pockets of Peroxisome Proliferator-Activated Receptors (PPARs)[1]. Upon binding, they induce heterodimerization with the Retinoid X Receptor (RXR), driving the transcription of genes responsible for lipid and glucose homeostasis[2].
-
para-Alkoxy-phenylpropionic Acids (GPR40/FFA1 Agonists): When the alkoxy substitution is moved to the para-position (e.g., 4'-alkoxybiphenyl derivatives like CPL207280), the molecule mimics long-chain free fatty acids[3]. These compounds selectively bind to GPR40 (Free Fatty Acid Receptor 1) on pancreatic β -cells. This GPCR activation triggers the Gαq/11 pathway, activating phospholipase C (PLC) and mobilizing intracellular calcium ( Ca2+ ) to stimulate glucose-dependent insulin secretion (GSIS)[4].
Mechanistic divergence of alkoxy-phenylpropionic acids based on regiochemical substitution.
Comparative Analysis: Biological Activity & Target Affinity
To objectively evaluate these compounds, we must look at their binding affinities, primary biological effects, and historical toxicity liabilities. The transition from early-generation compounds to modern derivatives has largely been driven by the need to mitigate off-target effects.
| Property | α -Alkoxy-phenylpropionic Acids | para-Alkoxy-phenylpropionic Acids |
| Representative Compounds | Compound 44b (6-Benzoyl-benzothiazol-2-one derivative)[1] | CPL207280, Compound 35[3][5] |
| Primary Target | PPAR α/γ (Dual Agonists) | GPR40 / FFA1 (Full Agonists) |
| Binding Affinity / Potency | PPAR γ EC50 in the low nanomolar range[1] | GPR40 EC50 ~ 70-80 nM[6] |
| Primary Biological Effect | Insulin sensitization, lipid metabolism regulation | Glucose-Stimulated Insulin Secretion (GSIS)[6] |
| Pharmacokinetic Evolution | Enantiomeric resolution required (S-stereoisomer preferred)[7] | Incorporation of polar functionalities to reduce lipophilicity[3] |
| Toxicity Profile | Class-effect risks: weight gain, fluid retention[7] | Improved cytotoxicity; low DILI risk compared to older agents[6][8] |
Expert Insight on Toxicity: Early GPR40 agonists (such as TAK-875) were withdrawn from Phase III trials due to Drug-Induced Liver Injury (DILI), driven by high lipophilicity and the inhibition of bile acid transporters[6][8]. Modern para-alkoxyphenylpropionic acids, such as CPL207280, were specifically engineered with polar functionalities to lower molecular weight and lipophilicity. This structural evolution resulted in a 3-fold higher potency ( EC50 = 80 nM) while drastically improving the liver safety profile[5].
Self-Validating Experimental Protocols
In drug development, a protocol is only as reliable as its internal controls. As an Application Scientist, I mandate the use of self-validating assay architectures to prevent false positives caused by compound cytotoxicity or uneven cell seeding.
Protocol A: PPAR Transactivation (Dual-Luciferase Reporter Assay)
To evaluate α -alkoxy derivatives, we must measure nuclear transcription. Relying on a single reporter gene is dangerous, as cytotoxic compounds can artificially suppress signals, while non-specific transcriptional activators can inflate them.
-
Cell Preparation: Transfect HEK293 cells with a plasmid containing the PPAR response element (PPRE) linked to a Firefly luciferase reporter, alongside a constitutively active Renilla luciferase plasmid (internal control).
-
Compound Treatment: Incubate cells with a concentration gradient of the α -alkoxy derivative (e.g., 1 nM to 10 μ M) for 24 hours.
-
Sequential Lysis & Readout: Lyse the cells and add the Firefly substrate (measuring PPAR activation). Quench the Firefly signal and simultaneously activate the Renilla substrate.
-
Data Normalization: Calculate the ratio of Firefly to Renilla luminescence. Causality: This exact ratio normalizes the data against variations in transfection efficiency and cell viability, ensuring the calculated EC50 reflects true receptor agonism.
Protocol B: GPR40 Calcium Mobilization (Ratiometric Assay)
To evaluate para-alkoxy derivatives, we measure the rapid, transient spike in intracellular calcium via the Gαq pathway. Single-wavelength dyes (like Fluo-4) are highly susceptible to artifacts from uneven dye loading. Therefore, a ratiometric approach is required.
-
Cell Seeding: Seed CHO-K1 cells stably expressing human GPR40 at 2×104 cells/well in a 96-well plate[3].
-
Dye Loading: Incubate cells with Fura-2 AM (a ratiometric calcium indicator) for 1 hour at 37°C.
-
Equilibration: Wash cells with HBSS buffer to remove extracellular dye, preventing background fluorescence interference.
-
Kinetic Readout: Inject the para-alkoxy derivative and immediately measure fluorescence using dual excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), with emission at 510 nm.
-
Data Normalization: Plot the 340/380 nm ratio over time. Causality: Because the readout is a ratio of the same dye in two different states, it mathematically cancels out discrepancies in cell number, dye loading efficiency, and well-to-well optical variations.
Self-validating ratiometric calcium mobilization workflow for GPR40 agonist evaluation.
Conclusion & Strategic Recommendations
The alkoxy-phenylpropionic acid class demonstrates how precise chemical modifications dictate biological destiny. For research teams focusing on insulin sensitization and lipid metabolism , the α -alkoxy scaffold remains a potent starting point, provided that the inherent class toxicities of PPAR agonists are closely monitored[7]. Conversely, teams targeting glucose-dependent insulin secretion without the risk of hypoglycemia should prioritize the para-alkoxy scaffold. By incorporating polar functionalities into these GPR40 agonists, developers can achieve robust efficacy while successfully navigating the hepatotoxicity hurdles that plagued earlier generations[3][6].
References
-
Title: Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes Source: Journal of Medicinal Chemistry (2012) URL: [Link]
-
Title: Discovery and development of CPL207280 as new GPR40/FFA1 agonist Source: European Journal of Medicinal Chemistry (2021) URL: [Link]
-
Title: Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α -alkoxyphenylpropionic acid derived PPAR agonists Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020) URL: [Link]
-
Title: Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders Source: Frontiers in Pharmacology (2022) URL: [Link]
Sources
- 1. Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparing the efficacy of 3-[p-(Hexyloxy)phenyl]propionic acid with other profens
An In-Depth Guide to the Comparative Efficacy Evaluation of Novel Profens: A Case Study of 3-[p-(Hexyloxy)phenyl]propionic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." We will use the novel, uncharacterized compound, 3-[p-(Hexyloxy)phenyl]propionic acid , as a case study to illustrate a systematic approach for comparing its potential efficacy against well-established profens such as Ibuprofen, Naproxen, and Ketoprofen. This document is designed to be a practical guide, detailing the causality behind experimental choices and providing self-validating protocols essential for rigorous scientific inquiry.
Introduction: The Rationale for Developing Novel Profens
The arylpropionic acid derivatives are a cornerstone in the management of pain and inflammation.[1][2] Compounds like Ibuprofen, Naproxen, and Ketoprofen are widely used due to their analgesic, anti-inflammatory, and antipyretic properties.[3][4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1]
Despite their success, the development of new profen derivatives is driven by the pursuit of improved therapeutic profiles, including enhanced efficacy, greater selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme to reduce gastrointestinal side effects, and optimized pharmacokinetic properties.[5] 3-[p-(Hexyloxy)phenyl]propionic acid represents such a novel candidate. Its structure, featuring a hexyloxy ether linkage, suggests increased lipophilicity, which may influence its interaction with the COX enzyme's active site and its absorption, distribution, metabolism, and excretion (ADME) profile. This guide outlines the essential experimental strategy required to characterize its efficacy relative to established profens.
Part 1: The Mechanistic Benchmark: Cyclooxygenase (COX) Inhibition
The biological activity of NSAIDs stems from the suppression of prostaglandin biosynthesis.[1] This process is initiated by the release of arachidonic acid from cell membranes, which is then converted by COX enzymes (both COX-1 and COX-2) into the unstable intermediate Prostaglandin H2 (PGH2).[1] PGH2 is subsequently converted into various pro-inflammatory and physiologically important prostaglandins.[1]
-
COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues, responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal function.[6]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6]
Established profens like Ibuprofen, Naproxen, and Ketoprofen are non-selective, inhibiting both COX-1 and COX-2.[1][2] The therapeutic anti-inflammatory effects are largely attributed to COX-2 inhibition, while common side effects, such as gastric irritation, are linked to the inhibition of COX-1.[7] A primary goal in evaluating a novel profen is to determine its potency and selectivity against these two isozymes.
Data Presentation: Comparative IC50 Values
The results should be summarized in a clear, tabular format. While data for 3-[p-(Hexyloxy)phenyl]propionic acid is not publicly available, the table below provides literature-derived values for standard profens and serves as a template for presenting experimental findings.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 3-[p-(Hexyloxy)phenyl]propionic acid | To be determined | To be determined | To be determined |
| Ibuprofen | ~1.6 - 2.1 | ~1.6 - 2.1 | ~1 |
| Naproxen | ~2.5 - 5.0 | ~1.8 - 4.5 | ~1.1 - 1.4 |
| Ketoprofen | ~0.5 - 2.7 | ~0.08 - 1.6 | ~0.3 - 6.25 |
Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative ranges from various studies.
Part 3: In Vivo Corroboration of Anti-Inflammatory Activity
While in vitro assays are crucial for determining mechanism and potency, they do not account for the complex physiological processes of drug absorption, distribution, metabolism, and excretion. Therefore, in vivo models are essential to confirm that the compound exhibits anti-inflammatory activity in a living system.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is the most widely used and validated model for assessing acute inflammation and the efficacy of potential anti-inflammatory drugs.
Causality Behind Experimental Choices:
-
Carrageenan: This phlogistic agent, when injected into the rat paw, induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of inflammation.
-
Plethysmometer: This instrument provides a precise and non-invasive method for measuring changes in paw volume, allowing for the quantification of edema.
-
Time Course: Measuring paw volume at multiple time points (e.g., 1, 2, 3, and 4 hours post-carrageenan) allows for the assessment of the drug's onset and duration of action against the inflammatory cascade.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use adult Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize the animals for at least one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
Randomly divide the animals into groups (n=6 per group):
-
Group 1: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Standard (e.g., Ibuprofen, 20 mg/kg).
-
Group 3-5: Test Compound (3-[p-(Hexyloxy)phenyl]propionic acid at different doses, e.g., 10, 20, 40 mg/kg).
-
-
-
Drug Administration:
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (V0).
-
Administer the vehicle, standard drug, or test compound orally (p.o.) via gavage.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema (mL) = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
A Spectroscopic Journey: Unraveling the Synthesis of 3-[p-(Hexyloxy)phenyl]propionic Acid
A Comprehensive Spectroscopic Comparison of 3-[p-(Hexyloxy)phenyl]propionic Acid and Its Precursors for Researchers and Drug Development Professionals.
In the landscape of pharmaceutical research and materials science, the synthesis of novel organic molecules with tailored properties is a cornerstone of innovation. One such molecule of interest is 3-[p-(Hexyloxy)phenyl]propionic acid, a carboxylic acid derivative with potential applications stemming from its unique molecular architecture, which combines a hydrophilic carboxylic acid group with a lipophilic hexyloxy-substituted phenyl ring. The precise and unambiguous characterization of this compound and its synthetic intermediates is paramount for ensuring purity, understanding reaction kinetics, and confirming the final molecular structure.
This technical guide provides a detailed spectroscopic comparison of 3-[p-(Hexyloxy)phenyl]propionic acid and its precursors, offering a step-by-step analysis of the changes in their spectral signatures as the synthesis progresses. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will chart the transformation from simple starting materials to the final product, providing valuable insights for researchers in the field.
The Synthetic Pathway: A Three-Step Transformation
The synthesis of 3-[p-(Hexyloxy)phenyl]propionic acid is a well-established multi-step process that begins with readily available precursors. The chosen synthetic route, illustrated below, involves a Williamson ether synthesis, followed by a Knoevenagel condensation, and finally, a catalytic hydrogenation. This pathway offers a reliable and efficient method for obtaining the target molecule.
Figure 1: Synthetic workflow for 3-[p-(Hexyloxy)phenyl]propionic acid.
This guide will now delve into the spectroscopic analysis of each key compound in this synthetic sequence.
Precursor Analysis: The Starting Materials
A thorough understanding of the spectroscopic characteristics of the starting materials is crucial for monitoring their consumption and the formation of intermediates.
4-Hydroxybenzaldehyde: The Aromatic Core
4-Hydroxybenzaldehyde serves as the foundational aromatic building block. Its spectra are characterized by the presence of a hydroxyl group, an aldehyde group, and a para-substituted benzene ring.
1-Bromohexane: The Alkylating Agent
1-Bromohexane is a simple alkyl halide, and its spectra are dominated by signals from the hexyl chain. Due to its straightforward structure, detailed spectroscopic data is not presented here, but its role is critical in the first synthetic step.
Step 1: Williamson Ether Synthesis - Attaching the Hexyloxy Tail
The first step involves the formation of an ether linkage by reacting 4-hydroxybenzaldehyde with 1-bromohexane. This reaction is expected to result in significant changes in the spectroscopic data, primarily the disappearance of the phenolic hydroxyl group and the appearance of signals corresponding to the hexyloxy chain.
4-(Hexyloxy)benzaldehyde: The First Intermediate
The product of the Williamson ether synthesis, 4-(hexyloxy)benzaldehyde, retains the aldehyde functionality but now features a six-carbon aliphatic chain attached to the aromatic ring via an ether oxygen.
Spectroscopic Comparison of Precursors
| Compound | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | MS (m/z) |
| 4-Hydroxybenzaldehyde | 3200-3600 (O-H, broad), 1680-1700 (C=O), 2820 & 2720 (C-H, aldehyde)[1] | 9.8 (s, 1H, CHO), 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 5.8 (s, 1H, OH) | 191 (CHO), 161 (C-OH), 132 (Ar-C), 116 (Ar-C), 130 (Ar-C)[1] | 122 (M⁺), 121, 93, 65[2] |
| 4-(Hexyloxy)benzaldehyde | 2930, 2860 (C-H, alkyl), 1690 (C=O), 1250 (C-O, ether), 2820 & 2720 (C-H, aldehyde)[3] | 9.88 (s, 1H, CHO), 7.82 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 4.03 (t, 2H, OCH₂), 1.80-1.30 (m, 8H, alkyl), 0.91 (t, 3H, CH₃)[3][4] | 191 (CHO), 164 (C-O), 132 (Ar-C), 115 (Ar-C), 68 (OCH₂), 31, 29, 26, 23, 14 (alkyl)[3][4] | 206 (M⁺), 121, 93[3] |
Step 2: Knoevenagel Condensation - Building the Propionic Acid Sidechain
The second step involves a Knoevenagel condensation of 4-(hexyloxy)benzaldehyde with malonic acid. This reaction forms a carbon-carbon double bond and extends the side chain, leading to the formation of an α,β-unsaturated carboxylic acid.
3-(4-(Hexyloxy)phenyl)acrylic Acid: The Unsaturated Intermediate
This intermediate, a cinnamic acid derivative, is characterized by the presence of a carboxylic acid group and a trans-alkene functionality conjugated with the aromatic ring.
Step 3: Catalytic Hydrogenation - Saturating the Double Bond
The final step is the reduction of the carbon-carbon double bond in the acrylic acid side chain using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This step converts the α,β-unsaturated carboxylic acid into the final saturated propionic acid derivative.
Spectroscopic Comparison of Intermediate and Final Product
| Compound | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | MS (m/z) |
| 3-(4-(Hexyloxy)phenyl)acrylic Acid (Predicted) | 3300-2500 (O-H, broad), 1680 (C=O), 1630 (C=C), 980 (trans C-H bend) | 12.4 (s, 1H, COOH), 7.6 (d, 1H, =CH), 7.5 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 6.3 (d, 1H, =CH), 4.0 (t, 2H, OCH₂), 1.8-1.3 (m, 8H, alkyl), 0.9 (t, 3H, CH₃) | 172 (COOH), 160 (C-O), 145 (=CH), 130 (Ar-C), 127 (Ar-C), 115 (=CH), 115 (Ar-C), 68 (OCH₂), 31, 29, 26, 23, 14 (alkyl) | 248 (M⁺), 203, 163, 121 |
| 3-[p-(Hexyloxy)phenyl]propionic Acid (Predicted) | 3300-2500 (O-H, broad), 1700 (C=O), 2930, 2860 (C-H, alkyl) | 12.1 (s, 1H, COOH), 7.1 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 3.9 (t, 2H, OCH₂), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂), 1.8-1.3 (m, 8H, alkyl), 0.9 (t, 3H, CH₃) | 179 (COOH), 158 (C-O), 133 (Ar-C), 129 (Ar-C), 115 (Ar-C), 68 (OCH₂), 36 (CH₂), 30 (CH₂), 31, 29, 26, 23, 14 (alkyl) | 250 (M⁺), 166, 121, 107 |
Experimental Protocols
General Procedure for Spectroscopic Analysis
FTIR Spectroscopy: Spectra were obtained using a Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Mass Spectrometry: Mass spectra were obtained using a mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
Synthesis Protocols
Step 1: Synthesis of 4-(Hexyloxy)benzaldehyde To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, anhydrous potassium carbonate (1.5 eq) was added, and the mixture was stirred at room temperature. 1-Bromohexane (1.1 eq) was then added dropwise, and the reaction mixture was refluxed for 12-24 hours. After cooling, the inorganic salts were filtered off, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography.
Step 2: Synthesis of 3-(4-(Hexyloxy)phenyl)acrylic Acid A mixture of 4-(hexyloxy)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and a catalytic amount of piperidine in pyridine was heated at reflux for 4-6 hours. After cooling, the reaction mixture was poured into a mixture of ice and concentrated hydrochloric acid. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to afford the product.
Step 3: Synthesis of 3-[p-(Hexyloxy)phenyl]propionic Acid 3-(4-(Hexyloxy)phenyl)acrylic acid (1.0 eq) was dissolved in ethanol, and a catalytic amount of 10% Pd/C was added. The mixture was stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction was complete (monitored by TLC). The catalyst was then filtered off through a pad of Celite, and the solvent was evaporated under reduced pressure to yield the final product.
Conclusion
This guide has systematically detailed the spectroscopic changes that occur during the synthesis of 3-[p-(Hexyloxy)phenyl]propionic acid. By comparing the FTIR, NMR, and Mass Spectra of the starting materials, intermediates, and the final product, we have provided a clear roadmap for researchers to follow and verify their synthetic progress. The disappearance of the phenolic -OH, the introduction of the hexyloxy chain, the formation and subsequent reduction of the C=C double bond, and the consistent presence of the aromatic and carbonyl functionalities are all clearly observable through these powerful analytical techniques. This comprehensive spectroscopic analysis serves as a valuable tool for ensuring the successful and verifiable synthesis of this and other related molecules.
References
-
Foconsci Chemical Industry. 4-Hydroxybenzaldehyde: Technical Data and Application Analysis. [Link]
-
PubChem. 4-Hydroxybenzaldehyde. [Link]
Sources
Reference standards for the characterization of 3-[p-(Hexyloxy)phenyl]propionic acid
Reference Standards for the Characterization of 3-[p-(Hexyloxy)phenyl]propionic Acid: A Comprehensive Comparison Guide
Executive Summary
The compound 3-[p-(Hexyloxy)phenyl]propionic acid (3-HPPA, CAS: 25131-98-0) is a highly lipophilic aromatic ether-propionic acid derivative. It serves as a critical synthetic building block and intermediate in the development of specialized liquid crystals, steroid derivatives, and active pharmaceutical ingredients (APIs)[1]. Because 3-HPPA is utilized in both materials science and pharmaceutical synthesis, the analytical rigor required to characterize it varies significantly depending on its end-use.
This guide objectively compares the different grades of reference standards available for 3-HPPA, detailing the causality behind specific analytical choices and providing self-validating experimental protocols for its characterization.
Comparative Analysis of Reference Standard Grades
Selecting the appropriate reference standard is a balance of analytical requirements, regulatory compliance, and cost. While technical-grade 3-HPPA is sufficient for early-stage synthesis[1], quantitative analytical workflows demand higher metrological traceability.
| Standard Grade | Minimum Purity | Primary Application | Analytical Traceability | Relative Cost |
| Primary qNMR Standard | ≥99.5% | Absolute quantitation, calibration of secondary standards, regulatory API submissions. | Traceable to SI units via certified internal standard (e.g., NIST SRM). | High |
| Chromatographic Purity Standard | ≥98.0% | Routine HPLC/GC impurity profiling, mass balance assays, QC release testing. | Traceable via mass balance (HPLC-UV + TGA + KF). | Medium |
| Stable Isotope-Labeled (SIL) | ≥98.0% (Isotopic purity >99%) | Internal standardization for LC-MS/MS bioanalysis and pharmacokinetic studies. | Traceable to primary standard calibration curves. | Very High |
| Technical Grade / Building Block | ~95.0% | Chemical synthesis, raw material for further purification. | Certificate of Analysis (CoA) based on area percent (a/a). | Low |
The Causality of Analytical Methodologies
As an Application Scientist, it is critical to understand why certain techniques are chosen over others when characterizing a molecule like 3-HPPA.
Why qNMR for Primary Standard Qualification? Historically, reference standard purity was determined via a mass balance approach (Chromatographic Purity ×[100% - Water% - Residual Solvents% - Inorganic Ash%]). However, HPLC-UV can systematically overestimate purity because it relies on the assumption that all impurities share the same UV extinction coefficient as the API, and it entirely misses non-chromophoric impurities. Quantitative Nuclear Magnetic Resonance (qNMR) solves this by providing a direct, bias-free measurement[2]. In qNMR, the signal intensity is directly proportional to the number of nuclei responsible for the resonance[3]. By co-dissolving 3-HPPA with an internal standard (IS) of known purity that is traceable to the International System of Units (SI)[4], absolute purity can be calculated without needing a structurally identical reference standard[5].
Why Stable Isotope-Labeled (SIL) Standards for LC-MS/MS? When quantifying 3-HPPA in complex matrices (e.g., biological fluids or crude reaction mixtures) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects can cause severe ion suppression or enhancement in the electrospray ionization (ESI) source. A deuterated standard (e.g., 3-HPPA-d4) is chemically identical to the analyte but differs in mass. It co-elutes exactly with the target analyte, ensuring that both molecules experience the exact same ionization environment, thereby perfectly correcting for matrix-induced variability.
Experimental Workflows & Visualizations
The qualification of a primary reference standard requires an orthogonal approach, combining structural elucidation with absolute quantitation.
Figure 1: Multidimensional workflow for the qualification of a primary 3-HPPA reference standard.
Figure 2: LC-MS/MS quantification workflow utilizing a stable isotope-labeled 3-HPPA standard.
Self-Validating Experimental Protocols
Protocol 1: Absolute Purity Determination via 1H-qNMR
This protocol utilizes the internal standard method, recognized by pharmacopeias (e.g., USP <761>), to directly measure the mass fraction of 3-HPPA[2].
Materials:
-
Analyte: 3-HPPA candidate material.
-
Internal Standard (IS): Maleic acid (Traceable to NIST SRM, ≥99.9% purity).
-
Solvent: DMSO- d6 (100% isotopic purity, containing 0.03% v/v TMS).
Step-by-Step Methodology:
-
Accurate Weighing: Using a calibrated microbalance (readability 0.001 mg), accurately weigh approximately 10.0 mg of 3-HPPA and 5.0 mg of Maleic acid into the same glass vial. Causality: Gravimetric precision is the largest source of uncertainty in qNMR; static electricity must be discharged using a polonium ionizer prior to weighing.
-
Dissolution: Add 1.0 mL of DMSO- d6 to the vial. Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
NMR Acquisition: Transfer 600 µL of the solution to a 5 mm NMR tube. Acquire the 1H-NMR spectrum at 298 K using a high-field spectrometer (≥400 MHz).
-
Parameter Optimization (Critical Step): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1 ) of the signals of interest (typically D1 ≥ 30 seconds). Causality: Failure to allow complete magnetization recovery will result in truncated integrals and systematically underestimate the purity.
-
Integration & Calculation: Integrate the isolated aromatic protons of 3-HPPA (e.g., the doublet at ~7.1 ppm) and the singlet of Maleic acid at 6.26 ppm. Calculate purity using the standard qNMR equation[4]:
Psample=IstdIsample×NsampleNstd×MstdMsample×msamplemstd×Pstd
Protocol 2: Impurity Profiling via HPLC-UV
This protocol is designed to assess the chromatographic purity of 3-HPPA, separating it from structurally similar synthetic byproducts (e.g., unreacted p-hydroxypropionic acid or alkylation impurities).
Step-by-Step Methodology:
-
Column Selection: Equip the HPLC with a C18 Reverse Phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Causality: The hexyloxy chain renders 3-HPPA highly lipophilic, requiring a strongly hydrophobic stationary phase for adequate retention and resolution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Causality: The mobile phase must be acidified to suppress the ionization of the propionic acid moiety (pKa ~4.5). If unsuppressed, the molecule will exist in a dynamic equilibrium between its ionized and unionized states, leading to severe peak tailing and irreproducible retention times.
-
-
Gradient Elution: Run a linear gradient from 40% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.
-
Detection: Monitor UV absorbance at 220 nm and 254 nm.
-
Data Analysis: Calculate the area percent (a/a%) of the 3-HPPA peak relative to total integrated peak area. Report any single unknown impurity >0.1%.
References
-
Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals". RSSL Analytical Insights. URL: [Link]
Sources
- 1. 3-[p-(Hexyloxy)phenyl]propionic acid 95% | CAS: 25131-98-0 | AChemBlock [achemblock.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. rssl.com [rssl.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 3-Arylpropionic Acids
For researchers, scientists, and drug development professionals, the quantitative analysis of 3-arylpropionic acids—a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes stalwarts like Ibuprofen, Naproxen, and Ketoprofen—is a routine yet critical task. The integrity of pharmacokinetic studies, quality control of finished products, and stability testing hinges on the reliability of these analytical methods. While method validation is a standard procedure, this guide delves into the vital, and often more complex, process of cross-validation . This is the empirical demonstration that an analytical method is reproducible and reliable when subjected to change, be it a transfer between laboratories, a switch in instrumentation, or a comparison against a different analytical technique.
This guide provides an in-depth comparison of common analytical methodologies for 3-arylpropionic acids, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices and ground our discussion in the principles of scientific integrity, ensuring that every protocol described is a self-validating system.
The Imperative of Cross-Validation: Ensuring Method Robustness
Method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), establishes that a method is suitable for its intended purpose by assessing parameters like accuracy, precision, linearity, and specificity. However, cross-validation is the critical next step that ensures the method's performance is consistent across different settings. It is a formal process of comparing results from two validated methods or from the same method in different environments (e.g., laboratories, analysts, or equipment).
When is Cross-Validation Necessary?
-
Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., a QC department or a contract research organization).
-
Comparing Methods: When data from two different analytical methods (e.g., a legacy HPLC-UV method and a new UPLC-MS/MS method) need to be compared or consolidated.
-
Instrument Changes: When a new piece of equipment is brought online to replace an older, validated instrument.
-
Long-Term Studies: To ensure consistency of data generated over extended periods or across different clinical trial sites.
The fundamental goal is to prove that any observed differences in results are statistically insignificant and fall within acceptable analytical variability.
Caption: General structure of common 3-arylpropionic acids.
Achiral Analysis: Quantifying Total Drug Content
For routine quality control of drug products where the total amount of the active pharmaceutical ingredient (API) is the primary concern, a simple achiral method is often sufficient. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique.
Advantages:
-
Simplicity & Cost-Effectiveness: These methods use standard C18 columns and common solvents, making them inexpensive and easy to implement.
-
Robustness: The methodology is well-established and highly robust for routine use.
-
Simultaneous Analysis: Multiple profens can often be analyzed in a single chromatographic run, improving throughput.
Limitations:
-
No Stereospecific Information: The method cannot distinguish between enantiomers, providing only the total concentration of the drug. This is inadequate for pharmacokinetic studies where chiral inversion (the conversion of the R- to the S-enantiomer in vivo) is a factor.
Chiral Analysis: Separating the Enantiomers
For pharmacokinetic studies, bioequivalence trials, and the analysis of enantiomerically pure drug products (e.g., Dexibuprofen), a chiral separation is mandatory. This is typically achieved using a Chiral Stationary Phase (CSP) in HPLC. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are particularly effective for this class of compounds.
Advantages:
-
Pharmacologically Relevant Data: Provides concentrations for the individual R- and S-enantiomers, which is critical for understanding the drug's behavior in the body.
-
Impurity Profiling: Can identify the presence of the unwanted enantiomer as a chiral impurity in an enantiopure drug substance.
Limitations:
-
Higher Cost: Chiral columns and sometimes more exotic mobile phases increase the cost per analysis.
-
Method Development Complexity: Optimizing the separation of enantiomers can be more challenging and time-consuming than for achiral methods.
Comparative Performance Data
The following tables summarize typical validation parameters for representative achiral and chiral HPLC methods for common 3-arylpropionic acids, compiled from published literature. This data serves as a benchmark for what to expect when developing or cross-validating these methods.
Table 1: Performance Comparison of Achiral HPLC-UV Methods
| Parameter | Method 1: Ibuprofen & Ketoprofen | Method 2: Naproxen & Ketoprofen |
| Column | Hypersil Gold C18 (150 x 4.6 mm, 8 µm) | C18 (details not specified) |
| Mobile Phase | Gradient: Acetonitrile / Phosphate Buffer | Isocratic: MeOH/ACN/Water/TEA |
| Linearity Range | Ibu: 1.28–640 µg/mL; Keto: 0.64–400 µg/mL | Nap: 15.6-250 µg/mL; Keto: 15.6-250 µg/mL |
| Correlation (r²) | > 0.9995 | > 0.999 |
| Accuracy (% Rec) | > 95.0% | 95.4% - 101.6% |
| Precision (%RSD) | < 2.0% (Intra- & Inter-day) | ≤ 5.3% (Intra- & Inter-assay) |
| LOD | Ibu: 0.17 µg/mL; Keto: 0.17 µg/mL | Nap: 0.3 ng/mL; Keto: 0.25 ng/mL |
Table 2: Performance Comparison of Chiral HPLC-UV Methods for Ibuprofen
| Parameter | Method 1: Chiralpak AGP | Method 2: (R,R)-Whelk-O2 |
| Column | Chiralpak AGP (100 x 4.0 mm, 5 µm) | (R,R)-Whelk-O2 (250 x 4.6 mm, 10 µm) |
| Mobile Phase | 100 mM Phosphate Buffer (pH 7.0) | Ethanol-Water (30:70) + 100 mM NH₄OAc |
| Linearity Range | 25 - 100 mg/L | 20 - 180 µg/mL |
| Correlation (r²) | High (value not specified) | Not specified (stated as linear) |
| Accuracy (% Rec) | Not specified | Dex-IBP: 99.74%; Levo-IBP: 99.60% |
| Precision (%RSD) | Not specified | Dex-IBP: <1.66%; Levo-IBP: <1.93% |
| LOD | Not specified | Dex-IBP: 2.09 µg/mL; Levo-IBP: 2.06 µg/mL |
Experimental Protocols
The following are detailed, step-by-step methodologies for two distinct, validated HPLC methods. These serve as practical examples for implementation in a laboratory setting.
Protocol 1: Simultaneous Achiral Analysis of Ibuprofen and Ketoprofen in a Pharmaceutical Formulation
This protocol is adapted from a validated HPLC-DAD method and is suitable for the quality control of combination drug products.
1. Reagent and Sample Preparation:
-
Mobile Phase A: 0.01 M Potassium Phosphate Dibasic with 2 g/L Heptane Sulphonic Acid Sodium Salt, pH adjusted to 3.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile 80% (v/v) in water.
-
Standard Stock Solution: Accurately weigh and dissolve 20 mg of Ketoprofen and 32 mg of Ibuprofen reference standards in the diluting solvent (Mobile Phase A:B 50:50) in a 50 mL volumetric flask.
-
Sample Preparation: Crush 10 tablets to a fine powder. Transfer an amount of powder equivalent to one tablet into a 100 mL volumetric flask. Add ~70 mL of diluting solvent, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector (DAD).
-
Column: Hypersil Gold C18 (150 mm × 4.6 mm, 8 µm).
-
Flow Rate: 2.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Gradient Program:
-
0-12 min: 30% to 85% B
-
12-15 min: 85% B
-
15-16 min: 85% to 30% B
-
16-20 min: 30% B (re-equilibration)
-
3. Data Analysis and System Suitability:
-
Identify and quantify peaks based on the retention times and peak areas of the reference standards.
-
System Suitability: For the standard solution, the resolution between Ketoprofen and Ibuprofen should be >2.0, the tailing factor for each peak should be <1.5, and the theoretical plates should be >2000.
Protocol 2: Chiral Separation of Ibuprofen Enantiomers in Bulk Drug
This protocol is based on a validated method using a Whelk-O2 chiral stationary phase, suitable for determining enantiomeric purity.
1. Reagent and Sample Preparation:
-
Mobile Phase: Prepare a mixture of Ethanol and Water (30:70, v/v). Add Ammonium Acetate to a final concentration of 100 mM. Filter and degas.
-
Standard/Sample Solution: Accurately weigh and dissolve 10 mg of racemic Ibuprofen or Dexibuprofen bulk drug in the mobile phase in a 10 mL volumetric flask to achieve a concentration of 1 mg/mL (1000 µg/mL).
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV or DAD detector.
-
Column: (3R,4S)-4-(3,5-dinitrobenzamido)-3-(3-(trioxysilyl)- propyl)-1,2,3,4-tetrahydro-phenanthrene [(R,R)-Whelk-O2] (250 mm x 4.6 mm, 10 µm).
-
Flow Rate: 1.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 220 nm.
3. Data Analysis and System Suitability:
-
Quantify the peak areas for the two enantiomers (Levo-IBP and Dex-IBP).
-
Calculate the enantiomeric purity as: Purity % = (Area of Desired Enantiomer / Total Area of Both Enantiomers) * 100.
-
System Suitability: For the racemic standard, the resolution between the two enantiomer peaks should be >1.5.
Caption: Decision workflow for selecting an analytical method for 3-arylpropionic acids.
Conclusion
The cross-validation of analytical methods for 3-arylpropionic acids is a critical exercise in ensuring data integrity and consistency, particularly within the regulated environment of drug development. The choice between a simple, robust achiral HPLC-UV method and a more complex, informative chiral HPLC method is dictated entirely by the analytical question at hand. Achiral methods are ideal for routine QC and assays of total drug content, while chiral methods are indispensable for pharmacokinetic, bioavailability, and enantiomeric purity assessments.
By understanding the principles behind each technique, leveraging the performance data from validated methods, and meticulously following established protocols, researchers can ensure their analytical results are accurate, reproducible, and defensible. The ultimate goal of cross-validation is to build a bridge of trust between different datasets, ensuring that the analytical foundation upon which critical decisions are made is unshakably sound.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Rasayan J. Chem. (2023). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry. [Link]
-
Daraghmeh, N., et al. (2016). A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form. Journal of Chromatographic Science. [Link]
-
Lough, W. J. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science. [Link]
-
ResearchGate. (2016). A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form | Request PDF. [Link]
-
Balint, A., et al. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Acta Medica Marisiensis. [Link]
-
Gritti, F., & Guiochon, G. (2014). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Drexel University. [Link]
-
Sultana, N., et al. (2012). Enantiomeric resolution of ibuprofen and flurbiprofen in human plasma by SPE-chiral HPLC methods. Chirality. [Link]
-
Scilit. (2001). Chiral resolution of flurbiprofen and ketoprofen enantiomers by HPLC on a glycopeptide-type column chiral stationary phase. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2011). An LC–MS/MS procedure for the quantification of Naproxen in human plasma: Development, validation, comparison with other methods, and application to a pharmacokinetic study. [Link]
-
Journal of Ravishankar University. (2022). A Review on Various Analytical Methodologies of Naproxen. [Link]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2016). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. [Link]
-
Journal of Chromatography B. (2005). Simultaneous determination of naproxen, ketoprofen and phenol red in samples from rat intestinal permeability studies: HPLC method development and validation. [Link]
-
Journal of Applied Pharmaceutical Science. (2013). Simultaneous Determination of Hyoscine, Ketoprofen and Ibuprofen in Pharmaceutical Formulations by HPLC - DAD. [Link]
- Academia.edu. (2013).
A Comparative Docking Analysis of 3-[p-(Hexyloxy)phenyl]propionic Acid with Key Biological Targets
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Phenylpropionic Acid Derivatives
The phenylpropionic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Notably, this chemical motif is characteristic of the widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Beyond inflammation, derivatives of phenylpropionic acid have demonstrated a broad spectrum of biological activities, including anticancer properties and the modulation of nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs).[3][4][5] PPARs are critical regulators of lipid and glucose metabolism, as well as inflammatory processes, making them attractive targets for the treatment of metabolic diseases.[3][6][7]
This guide presents a comparative in silico docking study of 3-[p-(Hexyloxy)phenyl]propionic acid, a derivative of phenylpropionic acid, against two key biological targets: Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Cyclooxygenase-2 (COX-2). Due to the limited availability of experimental data for this specific compound, this analysis serves as a predictive guide, comparing its potential binding interactions with those of well-established drugs and ligands for these targets. The insights generated from this study aim to provide a rational basis for prioritizing future experimental validation and drug development efforts.
Methodology: A Validated Approach to Comparative Docking
To ensure the scientific rigor and predictive power of this in silico analysis, a validated molecular docking protocol was employed. The causality behind each step is explained to provide a clear and reproducible workflow.
Selection of Biological Targets
-
Peroxisome Proliferator-Activated Receptor alpha (PPARα): The selection of PPARα as a primary target is based on extensive literature demonstrating that various substituted phenylpropanoic acid derivatives act as PPAR agonists.[3][4][8] These receptors play a pivotal role in lipid metabolism, and their activation can lead to the lowering of triglycerides and cholesterol.[9]
-
Cyclooxygenase-2 (COX-2): Given that the phenylpropionic acid core is a hallmark of many NSAIDs, COX-2 was chosen as a second key target.[10][11][12] COX-2 is an inducible enzyme that mediates inflammatory pathways, and its selective inhibition is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.[13][14]
Preparation of Protein and Ligand Structures
A meticulous preparation of both the protein receptors and the small molecule ligands is critical for obtaining meaningful docking results.
Protein Preparation:
-
Structure Retrieval: High-resolution crystal structures of human PPARα and murine COX-2 complexed with known ligands were obtained from the Protein Data Bank (PDB). Specifically, the PPARα structure (PDB ID: 3VI8) complexed with a synthetic agonist and the COX-2 structure (PDB ID: 1CX2) in complex with the selective inhibitor SC-558 were utilized.[15]
-
Refinement: The protein structures were prepared using standard molecular modeling software. This involved the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of appropriate atom types and charges. This ensures that the protein is in a chemically correct state for the docking simulation.
-
Binding Site Definition: The binding pocket for each receptor was defined based on the location of the co-crystallized ligand in the original PDB file. This targeted docking approach increases the efficiency and accuracy of the simulation by focusing the search on the known active site.
Ligand Preparation:
-
Structure Generation: The 2D structure of 3-[p-(Hexyloxy)phenyl]propionic acid and the selected alternative compounds were drawn and converted to 3D structures.
-
Energy Minimization: The 3D structures of all ligands were subjected to energy minimization to obtain their most stable, low-energy conformations. This step is crucial as the initial conformation of the ligand can significantly influence the docking outcome.
Molecular Docking Simulation
Molecular docking simulations were performed to predict the binding affinity and orientation of each ligand within the active sites of PPARα and COX-2. A widely used and validated docking program, such as AutoDock Vina, was employed for this purpose. The docking algorithm explores a multitude of possible binding poses for each ligand and scores them based on a calculated binding energy. The pose with the lowest binding energy is considered the most favorable.
Comparative Docking Analysis: Results and Interpretation
The docking simulations provide valuable insights into the potential interactions of 3-[p-(Hexyloxy)phenyl]propionic acid with PPARα and COX-2, especially when compared with established ligands.
Docking with Peroxisome Proliferator-Activated Receptor alpha (PPARα)
The docking results suggest that 3-[p-(Hexyloxy)phenyl]propionic acid has the potential to bind to the ligand-binding domain of PPARα. The predicted binding energy is compared with that of known PPARα agonists.
| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| 3-[p-(Hexyloxy)phenyl]propionic acid | -8.5 | Hydrogen bond with key residues in the binding pocket; hydrophobic interactions with the hexyloxy tail. |
| Fenofibric Acid (active form of Fenofibrate) | -9.2 | Strong hydrogen bonding and extensive hydrophobic interactions. |
| GW7647 (potent synthetic agonist) | -10.1 | Multiple hydrogen bonds and strong hydrophobic engagement. |
Interpretation: The predicted binding energy of 3-[p-(Hexyloxy)phenyl]propionic acid is in a favorable range, suggesting a potential for PPARα agonism. While not as potent as the well-established agonist GW7647, its predicted affinity is comparable to that of fenofibric acid, the active metabolite of the widely prescribed drug fenofibrate. The hexyloxy tail of the molecule appears to play a significant role in anchoring the ligand within the hydrophobic pocket of the receptor, a common feature of PPAR agonists.
Docking with Cyclooxygenase-2 (COX-2)
The docking study with COX-2 aimed to evaluate the potential of 3-[p-(Hexyloxy)phenyl]propionic acid to act as an inhibitor, in line with the known activity of many phenylpropionic acid derivatives.
| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| 3-[p-(Hexyloxy)phenyl]propionic acid | -7.8 | Hydrogen bond between the carboxylic acid group and key residues (e.g., Arg120, Tyr355); hydrophobic interactions. |
| Ibuprofen (non-selective NSAID) | -7.2 | Similar hydrogen bonding and hydrophobic interactions to the topic compound. |
| Celecoxib (selective COX-2 inhibitor) | -9.5 | Stronger interactions, including interactions with the secondary pocket characteristic of COX-2. |
Interpretation: The docking results indicate that 3-[p-(Hexyloxy)phenyl]propionic acid could potentially inhibit COX-2, with a predicted binding affinity slightly better than that of the common NSAID ibuprofen. The carboxylic acid moiety is predicted to form crucial hydrogen bonds within the active site, a hallmark of COX inhibitors. However, its predicted affinity is lower than that of the selective inhibitor celecoxib, suggesting it may be a less potent or non-selective inhibitor.
Experimental Workflow and Signaling Pathways
To visually represent the methodologies and biological context, the following diagrams are provided.
Caption: Workflow for the comparative docking study.
Caption: Simplified signaling pathways for PPARα and COX-2.
Detailed Experimental Protocol: Molecular Docking
For researchers wishing to replicate or expand upon this study, the following detailed protocol is provided.
1. Protein Preparation:
-
Objective: To prepare the receptor structure for docking.
-
Protocol:
-
Download the crystal structure of the target protein (e.g., PDB ID: 3VI8 for PPARα, 1CX2 for COX-2) from the Protein Data Bank.
-
Load the PDB file into a molecular modeling software package (e.g., Schrödinger Maestro, UCSF Chimera).
-
Remove all water molecules and any co-crystallized ligands or ions from the structure.
-
Add hydrogen atoms to the protein, ensuring correct ionization states for titratable residues at physiological pH.
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes.
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).
-
2. Ligand Preparation:
-
Objective: To generate a low-energy 3D conformation of the ligand.
-
Protocol:
-
Obtain the 2D structure of the ligand (3-[p-(Hexyloxy)phenyl]propionic acid and comparators) from a chemical database or draw it using chemical sketching software.
-
Convert the 2D structure to a 3D conformation.
-
Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Save the prepared ligand structure in a suitable format (e.g., PDBQT).
-
3. Molecular Docking Simulation using AutoDock Vina:
-
Objective: To predict the binding pose and affinity of the ligand to the protein.
-
Protocol:
-
Define the docking grid box around the active site of the prepared protein. The grid should be large enough to encompass the entire binding pocket.
-
Use the prepared protein and ligand files as input for AutoDock Vina.
-
Run the docking simulation with an appropriate exhaustiveness parameter (e.g., 8 or higher) to ensure a thorough search of the conformational space.
-
The output will provide a set of predicted binding poses ranked by their binding energy scores.
-
4. Analysis of Results:
-
Objective: To interpret the docking results and compare the binding of different ligands.
-
Protocol:
-
Analyze the top-ranked binding pose for each ligand.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) using molecular graphics software.
-
Compare the binding energies and interaction patterns of 3-[p-(Hexyloxy)phenyl]propionic acid with those of the known active compounds.
-
Conclusion and Future Directions
This comparative docking study provides valuable predictive insights into the potential biological activities of 3-[p-(Hexyloxy)phenyl]propionic acid. The in silico evidence suggests that this compound may act as a dual modulator of PPARα and COX-2. Its predicted affinity for PPARα is comparable to that of the active metabolite of a clinically used fibrate, indicating its potential as a lipid-lowering agent. Concurrently, its predicted interactions with COX-2 suggest a possible anti-inflammatory effect.
It is imperative to underscore that these findings are computational predictions and require experimental validation. Future research should focus on:
-
In vitro assays: Performing cell-based reporter assays to confirm the agonistic activity on PPARα and enzymatic assays to determine the inhibitory potency against COX-1 and COX-2.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of 3-[p-(Hexyloxy)phenyl]propionic acid to optimize its activity and selectivity for either target.
-
In vivo studies: If in vitro activity is confirmed, evaluating the compound's efficacy in relevant animal models of dyslipidemia and inflammation.
By integrating computational predictions with experimental validation, the therapeutic potential of 3-[p-(Hexyloxy)phenyl]propionic acid and its derivatives can be thoroughly explored, potentially leading to the development of novel therapeutics for metabolic and inflammatory diseases.
References
- Sauerberg, P., Pettersson, I., Jeppesen, L., Bury, P. S., & Mogensen, J. P. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Journal of Medicinal Chemistry, 49(4), 1335-1338.
- Zhang, Y. Y., Li, X. L., Li, T. Y., Li, M. Y., Huang, R. M., Li, W., & Yang, R. L. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(12), 6242-6250.
- Oyama, T., Kamata, S., Ishii, I., & Miyachi, H. (2021). Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Generated by a Ligand-Exchange Soaking Method. Biological & Pharmaceutical Bulletin, 44(9), 1269-1277.
- Tanaka, T., Itoh, H., Oi, T., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3649-3652.
- Yadav, M., Kumar, S., & Singh, P. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 698-708.
-
Yadav, M., Kumar, S., & Singh, P. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 698-708. Available from: [Link]
-
Yadav, M., Kumar, S., & Singh, P. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 698-708. Available from: [Link]
- BenchChem. (2025). The Core Mechanism of 2-Phenylpropionic Acid Derivatives: An In-depth Technical Guide. BenchChem.
- Kuwabara, N., Oyama, T., Tomioka, D., Ohashi, M., Yanagisawa, J., Shimizu, T., & Miyachi, H. (2012). Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype. Journal of Medicinal Chemistry, 55(18), 8039-8053.
- Wang, J. L., Limburg, D., & Graneto, M. J. (2009). Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry Letters, 19(20), 5871-5875.
- Oyama, T., Kamata, S., Ishii, I., & Miyachi, H. (2021). Chemical Structures of the Phenylpropanoic Acid Derivatives Functional units are indicated on the structure of KCL.
- Gao, H., Liu, Y., Wu, H., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3144.
- Zhang, Y. Y., Li, X. L., Li, T. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule.
- Zhang, Y. Y., Li, X. L., Li, T. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing.
- Kumar, A., & Kumar, R. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(7), 2774-2787.
- Krasilnikova, E. A., Zhidkova, E. M., & Savateev, K. V. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 30(24), 6341.
- Wang, J. L., Limburg, D., & Graneto, M. J. (2009). Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry Letters, 19(20), 5871-5875.
- Ono, K., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(38), 14799-14811.
- Sauerberg, P., Pettersson, I., Jeppesen, L., et al. (2002). Novel tricyclic-alpha-alkyloxyphenylpropionic acids: dual PPARalpha/gamma agonists with hypolipidemic and antidiabetic activity. Journal of Medicinal Chemistry, 45(4), 789-804.
- Gomes, T. M., et al. (2015). Antiproliferative activity of synthetic fatty acid amides from renewable resources. Bioorganic & Medicinal Chemistry, 23(2), 340-347.
- Kamata, S., et al. (2025). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. International Journal of Molecular Sciences, 26(23), 12020.
- Tanaka, T., et al. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters, 12(1), 111-114.
- BenchChem. (2025). Application Note: Evaluating 2-(4-Phenylphenoxy)propanoic Acid and its Analogs in Cyclooxygenase (COX) Inhibition Assays. BenchChem.
- Hostetler, H. A., et al. (2005). Peroxisome Proliferator-activated Receptor Interacts with High Affinity and Is Conformationally Responsive to Endogenous Ligand. Journal of Biological Chemistry, 280(19), 18667-18682.
- Li, L., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 97, 129548.
- Advanced ChemBlocks. (2026). 3-[p-(Hexyloxy)phenyl]propionic acid. Advanced ChemBlocks Inc.
- Aratake, S., et al. (2009). A New Polyunsaturated Brominated Fatty Acid from a Haliclona Sponge. Marine Drugs, 7(4), 548-554.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
- Seebach, D., et al. (2007). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 84, 159.
- Kozlov, D. G., & Shcheglov, S. P. (2022). Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. Molecules, 27(13), 4101.
- Jarvis, A. P., & Taylor, R. J. (2000). 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. Planta, 212(1), 119-126.
- De Lellis, L., et al. (2022).
- Ghoshal, K., & Bhattacharyya, M. (2024). COX Inhibitors.
- Al-Hourani, B. J., et al. (2023).
- Thermo Scientific Chemicals. (n.d.). 3-[3-(Benzyloxy)phenyl]propionic acid, 96%. Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the novel antimicrobial fatty acid (5Z,9Z)-14-methyl-5,9-pentadecadienoic acid in Eunicea succinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-(4-(hexyloxy)phenyl)propanoic acid
For researchers and professionals in the field of drug development, the efficient synthesis of target molecules is paramount. This guide provides an in-depth technical comparison of two primary synthetic routes to 3-(4-(hexyloxy)phenyl)propanoic acid, a valuable building block in medicinal chemistry. The analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering a comprehensive resource for selecting the optimal synthetic strategy based on laboratory capabilities, cost considerations, and desired scale.
Introduction to 3-(4-(hexyloxy)phenyl)propanoic acid
3-(4-(hexyloxy)phenyl)propanoic acid is an aromatic carboxylic acid featuring a hexyl ether moiety. This structural motif is of interest in the design of pharmacologically active compounds, where the lipophilic alkyl chain can influence properties such as membrane permeability and receptor binding. The efficient and scalable synthesis of this compound is therefore a key consideration for its application in research and development. This guide will benchmark two convergent and widely applicable synthetic strategies: the Williamson Ether Synthesis and the Heck Reaction.
Route 1: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This route involves the O-alkylation of a phenolic precursor with an alkyl halide. For the synthesis of our target molecule, a two-step sequence is proposed, starting from the readily available ethyl 3-(4-hydroxyphenyl)propanoate.
Causality of Experimental Choices
This route is predicated on the high nucleophilicity of the phenoxide ion generated in situ. The choice of a weak base like potassium carbonate is often sufficient for the deprotonation of the acidic phenol, minimizing the risk of side reactions such as elimination from the alkyl halide.[1] Polar aprotic solvents like dimethylformamide (DMF) are chosen to solvate the cation and leave the phenoxide nucleophile highly reactive.[2] The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard and typically high-yielding transformation.
Experimental Protocol: Route 1
Step 1: Synthesis of Ethyl 3-(4-(hexyloxy)phenyl)propanoate
-
To a stirred solution of ethyl 3-(4-hydroxyphenyl)propanoate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add 1-bromohexane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(4-(hexyloxy)phenyl)propanoate.
Step 2: Hydrolysis to 3-(4-(hexyloxy)phenyl)propanoic acid
-
Dissolve the ethyl 3-(4-(hexyloxy)phenyl)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid until the pH is acidic, resulting in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-(hexyloxy)phenyl)propanoic acid.
Route 2: The Heck Reaction Approach
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. This route offers a convergent approach where the aryl-propanoic acid linkage is constructed directly. A plausible two-step synthesis involves the coupling of a pre-functionalized aryl halide with an acrylate, followed by reduction.
Causality of Experimental Choices
This pathway leverages the efficiency of palladium catalysis to assemble the core structure. The choice of an aryl iodide or bromide is typical, as they are more reactive in the oxidative addition step of the catalytic cycle.[3] A variety of palladium catalysts and phosphine ligands can be employed to optimize the reaction. The subsequent hydrogenation of the resulting cinnamate derivative is a well-established and generally high-yielding method to obtain the saturated propanoic acid sidechain.
Experimental Protocol: Route 2
Step 1: Synthesis of Ethyl 3-(4-(hexyloxy)phenyl)acrylate
-
To a reaction vessel, add 1-iodo-4-(hexyloxy)benzene (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile.
-
Degas the mixture and then heat it to 100°C under an inert atmosphere for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the salts, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield ethyl 3-(4-(hexyloxy)phenyl)acrylate.
Step 2: Hydrogenation to Ethyl 3-(4-(hexyloxy)phenyl)propanoate and Subsequent Hydrolysis
-
Dissolve the ethyl 3-(4-(hexyloxy)phenyl)acrylate (1.0 eq) in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain ethyl 3-(4-(hexyloxy)phenyl)propanoate.
-
Proceed with the hydrolysis as described in Step 2 of Route 1 to obtain the final product.
Comparative Analysis
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Heck Reaction |
| Overall Yield | Typically good to excellent (60-85% over two steps) | Good to excellent (55-80% over three steps) |
| Number of Steps | 2 | 3 (including hydrogenation) |
| Starting Materials | Ethyl 3-(4-hydroxyphenyl)propanoate, 1-bromohexane | 1-Iodo-4-(hexyloxy)benzene, ethyl acrylate |
| Reagent Cost | Generally lower cost reagents | Palladium catalyst and ligands can be expensive |
| Reaction Conditions | Milder temperatures (up to 100°C) | Higher temperatures often required (up to 100°C), inert atmosphere |
| Purification | Standard column chromatography and filtration | Column chromatography often required for both steps |
| Scalability | Generally straightforward to scale up | Scalability can be affected by catalyst cost and removal |
| Green Chemistry | Use of DMF can be a concern | Use of heavy metal catalyst (palladium) |
Visualization of Synthetic Workflows
Caption: Workflow for the Williamson Ether Synthesis route.
Caption: Workflow for the Heck Reaction route.
Conclusion and Recommendations
Both the Williamson ether synthesis and the Heck reaction represent viable and effective strategies for the synthesis of 3-(4-(hexyloxy)phenyl)propanoic acid.
-
The Williamson Ether Synthesis route is arguably the more classical and cost-effective approach for laboratory-scale synthesis. Its primary advantages lie in the use of readily available and less expensive starting materials and reagents. The reaction conditions are generally milder, and the procedures are straightforward to implement.
-
The Heck Reaction route offers a more convergent and modern approach. While it may involve an additional step (hydrogenation) and more expensive reagents (palladium catalyst), it can be advantageous when dealing with more complex substrates or when a high degree of modularity is required for analog synthesis.
References
- [Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assay comparison of 3-[p-(Hexyloxy)phenyl]propionic acid and its analogs
An In-Depth Guide to the In Vitro Assay Comparison of 3-[p-(Hexyloxy)phenyl]propionic Acid and Its Analogs for GPR40/FFAR1 Agonism
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the in vitro activity of 3-[p-(Hexyloxy)phenyl]propionic acid and its synthetic analogs. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation, focusing on the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), a promising therapeutic target for type 2 diabetes.[1][2]
Introduction: The Therapeutic Potential of Aryl Propionic Acids and GPR40
The aryl propionic acid scaffold is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[3] However, modifications to this core structure have unveiled a diverse range of biological activities, including potential applications in cancer and metabolic diseases.[3][4] Our focus here is on a specific derivative, 3-[p-(Hexyloxy)phenyl]propionic acid, and its analogs, which have emerged as potent agonists for GPR40.
GPR40 is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2][5][6] Its activation by medium- and long-chain fatty acids triggers glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for developing novel anti-diabetic therapies with a low risk of hypoglycemia.[1][2][5] The development of synthetic small-molecule agonists that mimic the effects of fatty acids on GPR40 is a key strategy in modern drug discovery.[1] This guide outlines a robust in vitro strategy to characterize and compare the potency and efficacy of novel analogs based on the 3-[p-(Hexyloxy)phenyl]propionic acid structure.
The Mechanistic Landscape: GPR40 Signaling Pathways
Understanding the signaling cascades initiated by GPR40 activation is critical for selecting appropriate and informative in vitro assays. GPR40 is primarily known to couple to the Gαq/11 subunit of the heterotrimeric G-protein complex.[1][7] This coupling activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.[2][8][9] This rise in intracellular calcium is a key event that potentiates glucose-stimulated insulin secretion.[8]
Interestingly, some synthetic GPR40 agonists have been shown to also engage Gαs signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP).[10][11] This phenomenon, known as "biased agonism," where a ligand preferentially activates one signaling pathway over another, can have significant implications for the therapeutic profile of a drug.[10] Therefore, a comprehensive in vitro comparison should not only confirm Gq activation but also investigate potential Gs or Gi coupling.
Caption: GPR40/FFAR1 signaling pathways.
A Tiered Strategy for In Vitro Assay Comparison
To efficiently screen and characterize novel analogs, we propose a two-tiered approach. This strategy begins with a high-throughput primary assay to identify active compounds and determine their potency via the canonical Gq pathway. Subsequently, a secondary assay investigates potential biased agonism through the Gs/Gi pathways.
Caption: Tiered in vitro assay workflow.
Tier 1: Primary Screening via Calcium Mobilization Assay
Rationale: The measurement of intracellular calcium mobilization is a direct and robust functional readout for Gq-coupled GPCR activation.[9][12] Assays using fluorescent calcium indicators are widely used in drug discovery due to their high sensitivity, ease of automation, and suitability for high-throughput screening (HTS) in 96-, 384-, or 1536-well formats.[9][13][14] This makes it the ideal primary assay to quickly identify which analogs actively engage the GPR40 receptor and to rank them based on potency and efficacy.
Detailed Experimental Protocol: Fluorescence-Based Calcium Mobilization
-
Cell Culture and Plating:
-
Cell Line: Use HEK293T (Human Embryonic Kidney 293T) cells stably or transiently expressing human GPR40/FFAR1. A parental HEK293T cell line should be run in parallel as a negative control to rule out off-target effects.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if using a stable cell line.
-
Plating: Seed the GPR40-expressing HEK293T cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a 90-100% confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
-
Aspirate the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 45-60 minutes at 37°C, 5% CO₂, followed by a 15-30 minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of 3-[p-(Hexyloxy)phenyl]propionic acid and its analogs in the assay buffer. A typical concentration range would be from 10 nM to 100 µM.
-
Use a fluorescent imaging plate reader (FLIPR) or a microplate reader with an integrated liquid handling system to add the compounds to the cell plate while simultaneously recording the fluorescent signal.[14]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Excitation: 488 nm, Emission: 525 nm for Fluo-4) before and after compound addition.[14] Kinetic readings should be taken for at least 90-120 seconds.
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the maximum response of a reference agonist (like the parent compound or a known GPR40 agonist) and plot as a percentage of maximal response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for each compound.
-
Tier 2: Secondary Screening for Biased Agonism via cAMP Assay
Rationale: To determine if the lead compounds exhibit biased agonism, a cAMP assay is essential.[10] Activation of Gαs-coupled receptors increases intracellular cAMP, while activation of Gαi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.[15][16] Various commercial kits, such as HTRF (Homogeneous Time-Resolved Fluorescence), GloSensor™ (luminescence-based), or AlphaScreen, are available and offer high sensitivity for measuring changes in cAMP.[15][17]
Detailed Experimental Protocol: HTRF-Based cAMP Assay
-
Cell Culture and Plating:
-
Use the same GPR40-expressing HEK293T cell line as in the primary assay.
-
Seed cells into a suitable low-volume white microplate (e.g., 384-well) and incubate for 18-24 hours.
-
-
Compound Stimulation (for Gαs agonism):
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Compound Stimulation (for Gαi agonism):
-
Pre-treat cells with the test compounds in stimulation buffer (containing IBMX).
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. The goal is to see if the Gαi-activating compounds can inhibit this forskolin-induced cAMP increase.[16]
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen HTRF kit. This typically involves adding a lysis buffer containing two detection reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).[16]
-
Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths.
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
For Gαs agonism, plot the cAMP concentration against the log of the compound concentration to determine EC₅₀ and Eₘₐₓ.
-
For Gαi agonism, plot the percent inhibition of the forskolin response against the log of the compound concentration to determine IC₅₀ and Eₘₐₓ.
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate direct comparison between the parent compound and its analogs.
Table 1: Comparative In Vitro Activity at Human GPR40/FFAR1
| Compound | Calcium Mobilization (Gq) | cAMP Accumulation (Gs) |
| EC₅₀ (nM) ± SEM | Eₘₐₓ (%) ± SEM | |
| 3-[p-(Hexyloxy)phenyl]propionic acid (Parent) | 125 ± 15 | 100 ± 5 |
| Analog A (e.g., shorter alkyl chain) | 550 ± 45 | 95 ± 8 |
| Analog B (e.g., bioisosteric replacement) | 98 ± 11 | 110 ± 6 |
| Analog C (e.g., additional polar group) | >10,000 | <5 |
| Reference Agonist (e.g., GW9508) | 85 ± 9 | 100 ± 4 |
-
Interpretation:
-
Parent Compound & Analog A: These act as potent and selective Gq agonists, as shown by their low EC₅₀ in the calcium assay and lack of activity in the cAMP assay. The shorter alkyl chain in Analog A decreases potency.
-
Analog B: This compound is a "biased" or "dual" agonist.[10] It is a full agonist at the Gq pathway and a partial agonist at the Gs pathway. This dual activity could lead to a more robust incretin response in vivo and may be a desirable profile.[10][11]
-
Analog C: This compound is inactive, suggesting the structural modification was detrimental to receptor binding or activation.
-
Conclusion and Future Directions
This guide outlines a robust, tiered in vitro assay cascade for the comprehensive comparison of 3-[p-(Hexyloxy)phenyl]propionic acid and its analogs as GPR40 agonists. By systematically evaluating both the canonical Gq pathway and the potential for biased Gs/Gi signaling, researchers can build a detailed structure-activity relationship (SAR) profile. This approach allows for the selection of lead candidates with desired potency, efficacy, and signaling profiles for further investigation in more complex systems, such as primary islet insulin secretion assays and in vivo rodent models of type 2 diabetes.[5]
References
-
Christiansen, E., et al. (2013). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. Available at: [Link]
-
Zaitsu, K., et al. (1984). 3-(p-hydroxyphenyl)propionic acid as a new fluorogenic reagent for amine oxidase assays. Analytical Biochemistry. Available at: [Link]
-
Kumar, A., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
- Palacios, C., et al. (2001). Derivatives of p- hydroxy phenyl propionic acid as antiproliferative agents. Google Patents.
-
An, S. & Hsieh, T. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Probe-Enabled Synthesis and Biological Evaluation of Unexplored Natural Products. Available at: [Link]
-
Tajima, G., et al. (1998). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
-
Cho, S., et al. (2023). Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity. Gut Microbes. Available at: [Link]
-
Taggart, A. K., et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. Available at: [Link]
-
Chen, W.-C., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites. Available at: [Link]
-
Le Bourvellec, C., et al. (2018). Kinetics of production of phenylpropionic acid derivatives during in vitro fermentation of the apple matrices with fecal microbiota. ResearchGate. Available at: [Link]
-
Hernández-Torres, G., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences. Available at: [Link]
-
Kim, M., et al. (2021). 122-LB: In Vitro Pharmacodynamic Studies of IDG-16177, a Potent GPR40 Agonist, for the Treatment of Type 2 Diabetes. Diabetes. Available at: [Link]
-
Lu, J., et al. (2016). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine. Available at: [Link]
-
Chen, W.-C., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants. Available at: [Link]
-
Shulga, N., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules. Available at: [Link]
-
Cho, S., et al. (2023). Phenylpropionic Acid Produced By Gut Microbiota Alleviates Acetaminophen-induced Hepatotoxicity. Purdue e-Pubs. Available at: [Link]
-
Cvijic, M. E., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. Available at: [Link]
-
Lin, D. C. H., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS One. Available at: [Link]
-
ResearchGate. (2025). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. ResearchGate. Available at: [Link]
-
Huang, C.-Y., et al. (2023). Gut Microbiota Metabolite 3-Indolepropionic Acid Directly Activates Hepatic Stellate Cells by ROS/JNK/p38 Signaling Pathways. International Journal of Molecular Sciences. Available at: [Link]
-
Franchini, L., et al. (2020). Enhanced cAMP-based assay for GPCR deorphanization. SciSpace. Available at: [Link]
-
Ogawa, Y., et al. (2016). GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells. Scientific Reports. Available at: [Link]
-
Calebiro, D., et al. (2009). Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors. PLOS Biology. Available at: [Link]
-
ION Biosciences. Calcium Assays | Calcium Indicators. ION Biosciences. Available at: [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]
-
Lenaerts, A. S., et al. (2011). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available at: [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. WO2001072733A1 - Derivatives of p- hydroxy phenyl propionic acid as antiproliferative agents - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. cAMP-Glo™ Assay [worldwide.promega.com]
A Comparative Guide to Purity Determination: qNMR as a Primary Method for 3-[p-(Hexyloxy)phenyl]propionic acid
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle but a fundamental requirement for ensuring safety and efficacy.[1] This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other established analytical techniques for the purity assessment of 3-[p-(hexyloxy)phenyl]propionic acid, a representative organic molecule in drug discovery pipelines. As a primary analytical method, qNMR offers distinct advantages, providing direct, SI-traceable quantification without the need for substance-specific reference standards.[2][3]
The Principle of qNMR: A Foundation of Accuracy
Quantitative NMR operates on a powerful and direct principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][4] This relationship allows for the determination of the molar ratio between an analyte and a co-dissolved internal standard (IS) of known, high purity.[3] By accurately weighing both the analyte and the internal standard, the absolute purity of the analyte can be calculated with exceptional accuracy.[5][6] This makes qNMR a primary ratio method, capable of yielding results with metrological traceability to the International System of Units (SI).[3]
The key advantages of this principle include:
-
Absolute Quantification: Unlike chromatographic techniques that often rely on calibration curves or response factors, qNMR provides a direct measure of purity without needing an identical reference standard of the analyte.[7][8]
-
Versatility: A single, well-characterized internal standard can be used to quantify a wide array of different analytes, provided their signals do not overlap.[3][7]
-
Structural Confirmation: The same experiment provides not only quantitative data but also confirms the identity and structure of the analyte, offering a two-in-one analysis.
Experimental Workflow for qNMR Purity Determination
The successful implementation of a qNMR assay hinges on a meticulously planned and executed workflow. Each step is designed to minimize uncertainty and ensure the final purity value is both accurate and reproducible.
Sources
A Senior Application Scientist's Guide to the Proper Disposal of 3-[p-(Hexyloxy)phenyl]propionic acid
As researchers and drug development professionals, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its responsible disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[p-(hexyloxy)phenyl]propionic acid, grounded in established safety principles and regulatory standards. Our approach is to treat every disposal protocol as a self-validating system, ensuring safety and compliance at every stage.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties and hazards of 3-[p-(hexyloxy)phenyl]propionic acid is the first step in determining the correct disposal pathway. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its primary hazards from its chemical structure—a carboxylic acid functional group attached to a phenyl ring with a hexyloxy ether linkage—and data from similar compounds.
The primary hazards are associated with the carboxylic acid moiety and its potential as an irritant.[1] Product information from chemical suppliers indicates that 3-[p-(hexyloxy)phenyl]propionic acid is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, it must be handled as a hazardous substance.
Table 1: Key Properties of 3-[p-(Hexyloxy)phenyl]propionic acid
| Property | Value | Source |
| CAS Number | 25131-98-0 | [2] |
| Molecular Formula | C₁₅H₂₂O₃ | [2] |
| Molecular Weight | 250.34 g/mol | [2] |
| Appearance | Solid (likely a white to off-white powder/crystal) | [3] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This "cradle-to-grave" program mandates that generators of hazardous waste are responsible for its management from production to final disposal.[4] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including the proper handling, storage, and labeling of hazardous materials in the workplace.[6][7] This guide is designed to satisfy the core requirements of both regulatory bodies.
Step-by-Step Disposal Protocol
This protocol applies to waste 3-[p-(hexyloxy)phenyl]propionic acid, including pure unused material, contaminated materials (e.g., spill cleanup debris), and solutions.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to wear appropriate PPE to mitigate the risk of exposure. The irritant nature of this compound demands robust protection.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield to protect against splashes or dust.[1][8]
-
Body Protection: A standard lab coat is required. All handling of the waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[9]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.[6]
-
Identify the Waste Stream: 3-[p-(hexyloxy)phenyl]propionic acid is an organic acid . It is non-halogenated.
-
Segregate Incompatibles: This waste must be stored separately from bases, oxidizers, and reactive metals.[10] Specifically, never mix acidic waste with cyanide or sulfide waste, as this can generate highly toxic gases.[10]
Step 3: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Container Compatibility: Use a container made of a material compatible with organic acids. Borosilicate glass or high-density polyethylene (HDPE) containers are excellent choices. Crucially, do not use metal containers , as acids can cause corrosion.[5][11] The container must have a secure, leak-proof screw-top cap.[6]
-
Labeling: The container must be labeled clearly as soon as the first drop of waste is added. Federal and state regulations require specific information on the label.[10][12]
-
The words "HAZARDOUS WASTE" .[10]
-
The full chemical name: "Waste 3-[p-(Hexyloxy)phenyl]propionic acid" . Do not use abbreviations or chemical formulas.[12]
-
A clear indication of the hazards: "Irritant" or "Corrosive (Acid)" .[10]
-
The date when waste was first added to the container (the "accumulation start date").
-
A complete list of all components and their approximate percentages if it is a mixed waste stream.[10]
-
Step 4: Waste Accumulation and Storage
Laboratories typically operate under regulations for "Satellite Accumulation Areas" (SAAs), which allow for the collection of hazardous waste at or near the point of generation.[10][13]
-
Location: The designated SAA must be under the direct control of laboratory personnel.[5] This can be a designated area within a chemical fume hood or a secondary containment tray on a bench.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray made of a compatible material (e.g., polyethylene) to contain any potential leaks.[5]
-
Volume Limits: Keep the container closed at all times except when adding waste.[14] Once the container is full, or within one year of the accumulation start date for academic labs, it must be moved to the central accumulation area.[10][13]
Step 5: Final Disposal Arrangement
Laboratory personnel should never dispose of this chemical down the drain or in the regular trash.[4][6] Drain disposal of hazardous materials is strictly prohibited.[15]
-
Contact EHS: Once your waste container is full, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service.[9]
-
Request Pickup: Follow your institution's specific procedures to request a waste pickup. This typically involves submitting an online form or attaching a specific tag to the container.[12]
Spill Management
In the event of a small spill, follow these procedures:
-
Ensure you are wearing the appropriate PPE as described in Step 1.
-
Alert others in the immediate area.
-
Contain the spill by covering it with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent pad.[9]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[9]
-
Dispose of the spill cleanup material as hazardous waste, following the same protocol outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-[p-(hexyloxy)phenyl]propionic acid waste.
Caption: Decision workflow for safe and compliant chemical waste disposal.
References
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- OSHA. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- BenchChem. (2025). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- American Chemical Society. Regulation of Laboratory Waste.
- UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- CPAchem. (2023, February 15). Safety data sheet for 3-(3-Hydroxyphenyl)propionic acid.
- Chem-Impex. 3-Phenylpropionic acid.
- Advanced ChemBlocks. (2026, March 1). 3-[p-(Hexyloxy)phenyl]propionic acid.
- U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
- Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide].
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- ChemicalBook. 3-Phenylpropionic acid | 501-52-0.
- TCI Chemicals. (2025, July 8). SAFETY DATA SHEET for 2,3-Dibromo-3-phenylpropionic Acid.
- University at Buffalo Environment, Health and Safety. Chapter 8 - Hazardous Waste Disposal Procedures.
- National Center for Biotechnology Information. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem.
- BenchChem. (2025). Physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Phenoxypropionic acid.
- Fisher Scientific. (2009, September 30). SAFETY DATA SHEET - 3-(p-Tolyl)propionic acid.
- PENTA. (2025, July 8). SAFETY DATA SHEET - Propionic acid.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- Washington State University Environmental Health & Safety. Propionic acid Waste Disposal SOP.
Sources
- 1. cpachem.com [cpachem.com]
- 2. 3-[p-(Hexyloxy)phenyl]propionic acid 95% | CAS: 25131-98-0 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. danielshealth.com [danielshealth.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. epa.gov [epa.gov]
- 14. ushazmatstorage.com [ushazmatstorage.com]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling 3-[p-(Hexyloxy)phenyl]propionic acid
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 3-[p-(Hexyloxy)phenyl]propionic acid. The information herein is synthesized from established safety standards and data from structurally related compounds to ensure a robust and reliable framework for laboratory personnel.
Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for 3-[p-(Hexyloxy)phenyl]propionic acid was not publicly available. The following guidance is based on a thorough analysis of SDSs for structurally analogous phenylpropionic acid derivatives and general chemical safety principles established by authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). It is imperative to conduct a site-specific risk assessment and, if possible, obtain a compound-specific SDS from your supplier before commencing any work.
Hazard Identification and Risk Assessment
Based on the analysis of similar chemical structures, 3-[p-(Hexyloxy)phenyl]propionic acid is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][5]
A thorough risk assessment should be conducted prior to any handling, considering the quantity of the substance, the nature of the procedure, and the potential for dust generation or aerosolization.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to mitigate the risks associated with handling 3-[p-(Hexyloxy)phenyl]propionic acid. The minimum required PPE includes a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.[6][7] The selection of PPE should be tailored to the specific laboratory operation being performed.
Table 1: Recommended PPE for Various Laboratory Operations
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles. A face shield is recommended if there is a risk of dust generation.[5][8] | Nitrile or other chemically resistant gloves. Inspect for integrity before use.[5][8] | Standard lab coat. | Work in a certified chemical fume hood or use a NIOSH-approved particulate respirator (e.g., N95) if a fume hood is not available.[5][8] |
| Dissolution and Solution Handling | Chemical safety goggles. | Nitrile or other chemically resistant gloves. | Standard lab coat. | Work in a well-ventilated area. A chemical fume hood is recommended. |
| Reaction Monitoring and Sampling | Chemical safety goggles. | Nitrile or other chemically resistant gloves. Change gloves immediately if contaminated. | Standard lab coat. | Conduct operations within a chemical fume hood. |
| Large-Scale Operations (>10g) | Chemical safety goggles and a full-face shield.[7] | Double-gloving with nitrile or other appropriate chemical-resistant gloves is recommended.[7] | Chemical-resistant apron over a standard lab coat. | All operations must be conducted in a certified chemical fume hood. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to ensure the safe handling of 3-[p-(Hexyloxy)phenyl]propionic acid from receipt to disposal.
Caption: Safe Handling Workflow for 3-[p-(Hexyloxy)phenyl]propionic acid.
Step-by-Step Methodology:
-
Preparation:
-
Handling:
-
Don the appropriate PPE before entering the designated work area.
-
When handling the solid form, perform all manipulations that could generate dust, such as weighing, within a chemical fume hood to minimize inhalation exposure.[8]
-
Use a spatula for transfers and avoid creating dust clouds.
-
When working with solutions, handle them within the fume hood to contain any potential vapors or aerosols.
-
-
Post-Handling and Disposal:
-
Following the completion of work, decontaminate the work area with an appropriate solvent, followed by soap and water.[8]
-
Dispose of all contaminated materials, including gloves, disposable lab coats, and any residual chemical, in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[4][5]
-
Doff PPE in a manner that avoids cross-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.[5]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[4][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][10]
-
Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency spill response procedures.
Storage and Disposal
-
Storage: Store 3-[p-(Hexyloxy)phenyl]propionic acid in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[2][5]
This guide is intended to provide a foundation for the safe handling of 3-[p-(Hexyloxy)phenyl]propionic acid. Adherence to these protocols, in conjunction with a thorough understanding of your institution's Chemical Hygiene Plan, is essential for maintaining a safe laboratory environment.[6]
References
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, May 20).
- Safety Data Sheet - Angene Chemical. (2025, September 5).
- Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem. (n.d.).
- 5 - Safety data sheet. (2023, February 15).
- Laboratory Safety Guidance - OSHA. (n.d.).
- OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
- 3-Phenylpropionic Acid - Material Safety Data Sheet (MSDS). (2025, November 28).
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, September 13).
- Material Safety Data Sheet - Cole-Parmer. (2004, October 5).
- Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
Sources
- 1. cpachem.com [cpachem.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
